molecular formula C9H8BrFN2 B8495478 6-bromo-1-ethyl-4-fluoro-1H-indazole

6-bromo-1-ethyl-4-fluoro-1H-indazole

Cat. No.: B8495478
M. Wt: 243.08 g/mol
InChI Key: KPCGFPVRRVMXGA-UHFFFAOYSA-N
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Description

6-Bromo-1-ethyl-4-fluoro-1H-indazole (CAS 1693763-38-0) is a high-value, multi-functionalized heterocyclic compound designed for advanced medicinal chemistry and drug discovery research. This indazole derivative features both bromo and fluoro substituents on its fused benzene ring, making it a versatile scaffold for further synthetic elaboration through cross-coupling reactions and functional group transformations. The indazole core is a privileged structure in pharmacology, recognized for its wide spectrum of biological activities. Indazole-based compounds are of significant interest in the development of targeted therapies, including as tyrosine kinase inhibitors for oncology, non-nucleoside reverse transcriptase inhibitors for virology, and agents for inflammatory and neurological diseases . The specific substitution pattern on this compound—with an ethyl group on the pyrazole nitrogen, a bromine at the 6-position, and a fluorine at the 4-position—is strategically designed to modulate the molecule's electronic properties, lipophilicity, and binding affinity, which are critical parameters in lead optimization campaigns. Researchers can utilize this compound as a key synthetic intermediate to access more complex, biologically active molecules. It is supplied with guaranteed purity and stability for research applications. This product is intended for laboratory research purposes only and is not approved for use in humans or as a veterinary drug.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8BrFN2

Molecular Weight

243.08 g/mol

IUPAC Name

6-bromo-1-ethyl-4-fluoroindazole

InChI

InChI=1S/C9H8BrFN2/c1-2-13-9-4-6(10)3-8(11)7(9)5-12-13/h3-5H,2H2,1H3

InChI Key

KPCGFPVRRVMXGA-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=N1)C(=CC(=C2)Br)F

Origin of Product

United States

Foundational & Exploratory

Comprehensive Technical Guide: 6-Bromo-1-ethyl-4-fluoro-1H-indazole (CAS 1693763-38-0)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the indazole ring system is a privileged scaffold, frequently utilized in the development of kinase inhibitors and central nervous system (CNS) therapeutics. 6-Bromo-1-ethyl-4-fluoro-1H-indazole (CAS 1693763-38-0) is a highly specialized, multifunctional building block designed to accelerate hit-to-lead optimization. This whitepaper provides an in-depth analysis of its structural rationale, regioselective synthesis, downstream functionalization, and applications in drug discovery.

Physicochemical Profiling & Structural Rationale

The precise substitution pattern of CAS 1693763-38-0 is not arbitrary; it is engineered to solve specific pharmacokinetic and synthetic challenges in drug development[1].

  • 1-Ethyl Capping: By alkylating the N1 position with an ethyl group, the intrinsic hydrogen bond donor capacity of the indazole NH is eliminated. This modification increases the molecule's lipophilicity (LogP) and enhances passive membrane permeability—a critical factor for targeting intracellular kinases[2].

  • 4-Fluoro Substitution: Fluorine at the C4 position serves a dual purpose. Sterically, it restricts the conformational freedom of substituents at the C3 position. Electronically, its strong inductive effect lowers the pKa of the indazole core and shields the electron-rich aromatic ring from oxidative metabolism (e.g., by hepatic CYP450 enzymes), thereby improving metabolic half-life[3].

  • 6-Bromo Handle: The bromine atom at the C6 position acts as a highly reactive electrophilic site for palladium-catalyzed cross-coupling reactions, enabling rapid diversification of the scaffold[4].

Table 1: Physicochemical Properties[1],[4]
PropertyValueStructural Implication
Chemical Name This compoundStandard IUPAC nomenclature.
CAS Registry Number 1693763-38-0Unique identifier for procurement and IP.
Molecular Formula C9H8BrFN2Dictates exact mass for LC-MS validation.
Molecular Weight 243.08 g/mol Low MW allows for extensive downstream elaboration.
SMILES CCN1N=CC2=C(F)C=C(Br)C=C12Useful for computational docking and QSAR modeling.
Appearance Solid (Off-white to pale yellow)Indicates high crystalline purity.
Storage Sealed in dry, 2-8 °CPrevents ambient photo-oxidation of the bromo-arene.

Regioselective Synthesis: N-Alkylation Dynamics

The primary industrial synthesis of CAS 1693763-38-0 relies on the regioselective N-alkylation of the tautomeric precursor, 6-bromo-4-fluoro-1H-indazole[5]. Because indazoles are ambient nucleophiles, alkylation inherently risks forming a mixture of N1 and N2 isomers.

Causality in Experimental Design

The choice of Potassium Carbonate (K₂CO₃) in Dimethyl Sulfoxide (DMSO) is highly deliberate[5]. DMSO, a polar aprotic solvent, effectively solvates the potassium cation but leaves the indazolide anion "naked" and highly reactive. This accelerates the S_N2 reaction with the alkyl halide. K₂CO₃ acts as a mild, insoluble base that slowly deprotonates the indazole (pKa ~14), preventing the base-catalyzed degradation of the alkylating agent.

Thermodynamically, the N1-alkylation pathway is favored over N2-alkylation because the N1-isomer preserves the full aromaticity of the benzenoid ring. In contrast, N2-alkylation forces the system into a higher-energy ortho-quinoid structure.

Self-Validating Protocol: N1-Alkylation (Scaled for 10g Laboratory Synthesis)
  • Preparation: Charge a flame-dried 250 mL round-bottom flask with 6-bromo-4-fluoro-1H-indazole (10.0 g, 46.5 mmol) and anhydrous DMSO (50 mL) under a nitrogen atmosphere.

  • Deprotonation: Add anhydrous K₂CO₃ (9.0 g, 65.1 mmol, 1.4 equiv). Stir the suspension at ambient temperature for 30 minutes to generate the indazolide anion.

  • Alkylation: Dropwise, add ethyl iodide (9.0 g, 57.7 mmol, 1.24 equiv) via syringe. Note: Ethyl iodide is volatile and light-sensitive; dropwise addition controls the mild exotherm.

  • Reaction Monitoring: Stir at room temperature for 12 hours. Monitor conversion via LC-MS or TLC (Hexanes/EtOAc 3:1). The N1-isomer will elute faster (higher Rf) than the more polar N2-isomer.

  • Workup: Quench the reaction by pouring it into ice water (200 mL). Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers extensively with brine (5 x 50 mL) to remove residual DMSO.

  • Purification: Dry over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography to isolate the pure N1-ethyl product.

N_Alkylation SM 6-Bromo-4-fluoro- 1H-indazole Base K2CO3 / DMSO (Deprotonation) SM->Base Anion Indazolide Anion (Delocalized) Base->Anion Alk Ethyl Iodide (Alkylation) Anion->Alk N1 N1-Ethyl Isomer (Major) Alk->N1 N1 Attack N2 N2-Ethyl Isomer (Minor) Alk->N2 N2 Attack

Regioselective N-alkylation workflow of 6-bromo-4-fluoro-1H-indazole favoring the N1-ethyl isomer.

Downstream Functionalization: The 6-Bromo Handle

The strategic placement of the bromine atom at the C6 position makes this compound an ideal substrate for Suzuki-Miyaura cross-coupling. The electron-withdrawing nature of the C4-fluorine slightly decreases the electron density of the indazole core, which facilitates the initial oxidative addition of the Palladium(0) catalyst into the C-Br bond.

Self-Validating Protocol: Suzuki-Miyaura Coupling at C6

Objective: Arylation of the 6-position using a standard arylboronic acid.

  • Assembly: Charge a dry Schlenk flask with this compound (1.0 equiv, 1.0 mmol, 243 mg), your chosen arylboronic acid (1.2 equiv, 1.2 mmol), and K₂CO₃ (2.0 equiv, 2.0 mmol, 276 mg).

  • Solvent System: Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Causality: Water is strictly required to dissolve the inorganic base and generate the reactive boronate complex necessary for the transmetalation step.

  • Catalysis: Add Pd(dppf)Cl₂ (0.05 equiv, 0.05 mmol, 36 mg) under a positive stream of nitrogen. Causality: The bidentate dppf ligand enforces a cis-geometry on the Pd(II) center, which is a geometric prerequisite for rapid reductive elimination.

  • Execution: Heat the reaction mixture to 90 °C for 4-6 hours.

  • Isolation: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

CrossCoupling SM 6-Bromo-1-ethyl- 4-fluoro-1H-indazole Pd Pd(0) Catalyst (Oxidative Addition) SM->Pd Intermediate Pd(II) Aryl Halide Complex Pd->Intermediate Boronic Arylboronic Acid + Base (Transmetalation) Intermediate->Boronic Complex2 Diaryl Pd(II) Complex Boronic->Complex2 Product 6-Aryl-1-ethyl- 4-fluoro-1H-indazole Complex2->Product Product->Pd Reductive Elimination (Catalyst Regeneration)

Catalytic cycle of Suzuki-Miyaura cross-coupling at the C6 position of the indazole core.

Applications in Medicinal Chemistry

Derivatives of this compound are heavily featured in contemporary patent literature due to their robust pharmacological profiles:

  • Oncology (EGFR Inhibitors): The indazole core acts as a potent hinge-binding motif in the ATP pocket of kinases. Recent developments utilize this specific fluorinated indazole scaffold to create combination therapies involving allosteric and orthosteric Epidermal Growth Factor Receptor (EGFR) inhibitors, overcoming resistance mutations in non-small cell lung cancer[2].

  • Neurodegenerative Diseases: The high lipophilicity imparted by the N1-ethyl group allows these molecules to cross the blood-brain barrier (BBB). Consequently, this scaffold is currently being utilized to synthesize heterocyclic modulators aimed at lowering mutant huntingtin (mHTT) protein levels for the treatment of Huntington's disease[3].

Analytical Characterization & Quality Control

To ensure the integrity of the building block before committing to complex multi-step syntheses, the following self-validating analytical checks must be performed:

  • ¹H NMR (CDCl₃ or DMSO-d₆): Confirm the disappearance of the indazole N-H proton (typically broad, >13 ppm). Verify the presence of the ethyl group: a triplet (CH₃) around 1.4 ppm and a quartet (CH₂) around 4.4 ppm. The characteristic C3-H proton of the indazole ring should appear as a sharp singlet around 8.0 ppm.

  • ¹⁹F NMR: A single peak should be observed, confirming the presence of the C4-fluorine and ruling out defluorination artifacts.

  • LC-MS: Ensure the mass spectrum displays the classic 1:1 isotopic doublet characteristic of a single bromine atom (M and M+2 peaks at m/z 243 and 245).

References

Sources

Strategic Scaffold Analysis: 6-Bromo-1-ethyl-4-fluoro-1H-indazole

[1]

Executive Summary

In the high-stakes landscape of kinase inhibitor design and multi-parameter optimization (MPO), This compound (CAS: 1693763-38-0) represents a high-value pharmacophore.[1] This molecule is not merely a building block; it is a "bifunctional logic gate" for medicinal chemistry.[1] The indazole core provides a privileged scaffold for ATP-binding site occupation, while the specific substitution pattern—a bromine at C6 and a fluorine at C4—enables orthogonal functionalization and precise electronic tuning.[1]

This guide dissects the structural rationale, synthesis challenges (specifically N1-regioselectivity), and downstream utility of this compound in drug development pipelines targeting PI3K, IDO1, and other oncogenic drivers.[1]

Structural & Electronic Characterization

The utility of this compound stems from the interplay between its halogen substituents and the nitrogen-rich core.[1]

Physicochemical Profile[1]
PropertyValueNote
CAS Number 1693763-38-0Unique identifier
Formula C₉H₈BrFN₂Halogenated heterocycle
Mol.[1][2][3][4][5][6][7][8] Weight 243.08 g/mol Fragment-based drug discovery (FBDD) compliant
LogP (Calc) ~2.96Moderate lipophilicity, favorable for membrane permeability
H-Bond Acceptors 2 (N1, N2)Critical for hinge-binding interactions in kinases
SMILES CCN1N=CC2=C(F)C=C(Br)C=C12
Electronic Effects & SAR Implications[6]
  • C4-Fluorine (Electronic Modulator): The fluorine atom at the C4 position exerts a strong inductive electron-withdrawing effect (-I).[1] This lowers the pKa of the indazole system and alters the electron density of the adjacent C3 position, potentially influencing C-H activation protocols. Metabolically, it blocks the C4 position from oxidation, a common clearance pathway for indazoles.

  • C6-Bromine (Functional Handle): The C6-Br bond is the primary vector for diversification.[1] It is highly activated for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) due to the electron-deficient nature of the pyrazole-fused ring system.[1]

  • N1-Ethyl (Solubility & Fit): The ethyl group caps the N1 nitrogen, preventing non-specific hydrogen bonding and improving lipophilicity.[1] In kinase pockets, this group often occupies the hydrophobic "sugar pocket" or solvent-exposed regions, depending on binding mode.[1]

Synthesis Strategy: The Regioselectivity Challenge

The synthesis of this compound hinges on the regioselective alkylation of the parent 6-bromo-4-fluoro-1H-indazole.[1] Indazoles possess two nucleophilic nitrogens (N1 and N2).[1]

  • Thermodynamic Control (N1): The N1-alkylated product is generally the thermodynamic isomer (benzenoid structure preserved).[1]

  • Kinetic Control (N2): Under certain conditions (e.g., rapid alkylation with loose ion pairs), the N2 isomer (quinoid-like character) can compete, leading to difficult separations.[1]

Optimized Workflow for N1 Selectivity

To maximize the yield of the target 1-ethyl isomer, the use of Sodium Hydride (NaH) in THF or DMF is recommended over weaker bases like carbonates. The "hard" anion formed by NaH deprotonation tends to favor the N1 position due to charge localization and chelation effects.[1]

Visualization: Synthetic Pathway

The following diagram illustrates the critical decision points in the synthesis.

SynthesisPathStart6-Bromo-4-fluoro-1H-indazole(CAS: 885520-23-0)BaseDeprotonation(NaH, 0°C)Start->BaseActivationAnionIndazolyl Anion(Resonance Hybrid)Base->AnionH2 releaseTargetTARGET: N1-Ethyl(Thermodynamic Product)Anion->TargetMajor Pathway(Steric/Electronic Pref)ByproductByproduct: N2-Ethyl(Kinetic Product)Anion->ByproductMinor PathwayReagentEthyl Iodide (EtI)(Electrophile)Reagent->Anion+ Et-I

Caption: Regioselective synthesis pathway favoring the thermodynamic N1-ethyl product via NaH-mediated deprotonation.

Experimental Protocol: N-Ethylation

Objective: Synthesize this compound from 6-bromo-4-fluoro-1H-indazole with >90% regioselectivity.

Reagents & Equipment[9][10][11][12]
  • Substrate: 6-Bromo-4-fluoro-1H-indazole (1.0 eq)

  • Base: Sodium Hydride (60% dispersion in mineral oil) (1.2 eq)[1]

  • Electrophile: Iodoethane (Ethyl Iodide) (1.5 eq)[1]

  • Solvent: Anhydrous DMF or THF (0.1 M concentration)

  • Atmosphere: Dry Nitrogen or Argon[1]

Step-by-Step Methodology
  • Preparation: Charge a flame-dried round-bottom flask with 6-bromo-4-fluoro-1H-indazole and dissolve in anhydrous DMF under inert atmosphere. Cool the solution to 0°C using an ice bath.

  • Deprotonation: Carefully add NaH (60% dispersion) portion-wise.[1][9] Evolution of hydrogen gas will be observed.[1] Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/yellow (formation of the sodium salt).

  • Alkylation: Add Iodoethane dropwise via syringe. Maintain temperature at 0°C for 10 minutes, then allow the reaction to warm to room temperature (25°C).

  • Monitoring: Stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1] The N1-ethyl product typically runs slightly higher (less polar) than the N2 isomer on silica.[1]

  • Quench & Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x).[1] Wash combined organics with water (to remove DMF) and brine.[1] Dry over Na₂SO₄.[1]

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica Gel).

    • Gradient: 0% to 20% EtOAc in Hexanes.[1]

    • Elution Order: The target N1-ethyl isomer usually elutes first; the N2-ethyl isomer elutes second.[1]

  • Validation: Confirm structure via ¹H NMR. The N1-ethyl protons (CH₂ quartet) typically appear around δ 4.4 ppm, whereas N2-ethyl protons are often shifted downfield.[1]

Functionalization & Reactivity Profile[9][13]

Once synthesized, the scaffold offers three distinct vectors for chemical expansion.[1]

Reactivity Map

ReactivityCoreThis compoundC6C6-Bromine Position(Primary Handle)Core->C6C4C4-Fluorine Position(Electronic/Blocking)Core->C4C3C3-H Position(Secondary Handle)Core->C3Rxn1Suzuki-Miyaura Coupling(Ar-B(OH)2, Pd catalyst)C6->Rxn1High YieldRxn2Buchwald-Hartwig Amination(HNR2, Pd catalyst)C6->Rxn2Access to AnilinesRxn4Metabolic Blocking(Prevents CYP oxidation)C4->Rxn4ADME OptimizationRxn3C-H Activation / Halogenation(NIS/NBS)C3->Rxn3Late-stage functionalization

Caption: Orthogonal reactivity logic for library generation using the indazole scaffold.

Key Transformations
  • C6-Arylation (Suzuki): The most common transformation.[1] The electron-deficient nature of the fluoro-indazole facilitates oxidative addition of Pd(0) into the C-Br bond.[1]

    • Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water, 80°C.[1]

  • C3-Functionalization: The C3 position is electron-rich relative to the benzene ring but can be lithiated (Li-halogen exchange is risky due to Br, so direct deprotonation with LDA is possible but requires care) or halogenated electrophilically (e.g., iodination with NIS) to create a second coupling site.[1]

Medicinal Chemistry Applications

The This compound structure is frequently utilized in the development of:

  • Kinase Inhibitors: The indazole nitrogen (N2) often serves as a hydrogen bond acceptor for the kinase hinge region (e.g., Val/Leu backbone NH).[1] The C6-aryl extension projects into the hydrophobic pocket II or the solvent front.[1]

    • Target Examples: PI3K (Phosphoinositide 3-kinase), VEGFR, and Aurora kinases.[1]

  • IDO1 Inhibitors: Indazole derivatives have been explored as heme-binding inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy.[1] The fluorine substitution helps tune the electron density of the heme-coordinating nitrogen.[1]

  • CNS Agents: The N-ethyl group improves blood-brain barrier (BBB) penetration compared to the N-H parent, making this scaffold relevant for neurodegenerative disease targets.[1]

References

  • Alam, R. M., & Keating, J. J. (2021).[1] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[1][5][6][7] Beilstein Journal of Organic Chemistry, 17, 1939–1951.[5] Retrieved from [Link]

  • Meanwell, N. A. (2018).[1] Fluorine in Medicinal Chemistry. In Tactics in Contemporary Drug Design. Springer.[1]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.

6-bromo-1-ethyl-4-fluoro-1H-indazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical identity, synthesis, and application of 6-bromo-1-ethyl-4-fluoro-1H-indazole , a specialized heterocyclic building block used in the development of small-molecule kinase inhibitors.

Part 1: Chemical Identity & Core Properties

Molecular Identification
PropertyData
Chemical Name This compound
CAS Number 1693763-38-0
Molecular Formula C₉H₈BrFN₂
Molecular Weight 243.08 g/mol
Exact Mass 241.9855
SMILES CCN1N=CC2=C(F)C=C(Br)C=C12
Structural Analysis

This compound features an indazole core substituted at three critical positions:

  • N1-Ethyl Group: Provides steric bulk and lipophilicity, often critical for fitting into hydrophobic pockets of enzyme active sites (e.g., ATP-binding pockets of kinases).

  • C4-Fluoro Group: A bioisostere for hydrogen that modulates pKa, metabolic stability, and intramolecular hydrogen bonding.

  • C6-Bromo Group: A reactive "handle" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of complex pharmacophores.

Part 2: Synthesis & Manufacturing

Retrosynthetic Strategy

The most robust synthetic route involves the regioselective N-alkylation of the parent heterocycle, 6-bromo-4-fluoro-1H-indazole. The primary challenge in this synthesis is controlling the regioselectivity between the N1 (thermodynamic) and N2 (kinetic) positions.

Synthesis Start 6-Bromo-4-fluoro-1H-indazole (Parent Scaffold) Transition Transition State (N1 vs N2 Competition) Start->Transition Deprotonation Reagents Ethyl Iodide (EtI) Base (NaH or Cs2CO3) Reagents->Transition Product This compound (Target: N1-Isomer) Transition->Product Major Path (Thermodynamic) Byproduct 2-Ethyl Isomer (Byproduct: N2-Isomer) Transition->Byproduct Minor Path

Figure 1: Reaction pathway highlighting the bifurcation between N1 and N2 alkylation.

Expert Recommended Protocol (N1-Selective Alkylation)

Note: This protocol is adapted from standard methodologies for electron-deficient indazoles to maximize N1 selectivity.

Reagents:

  • Substrate: 6-Bromo-4-fluoro-1H-indazole (1.0 eq)

  • Alkylating Agent: Iodoethane (1.2 eq)

  • Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.2 eq)

  • Solvent: Anhydrous DMF or THF (0.1 M concentration)

Step-by-Step Methodology:

  • Activation: Charge a flame-dried reaction vessel with 6-bromo-4-fluoro-1H-indazole dissolved in anhydrous DMF under an inert atmosphere (N₂ or Ar).

  • Deprotonation: Cool the solution to 0°C. Slowly add NaH portion-wise. Stir for 30 minutes at 0°C to ensure complete formation of the indazolyl anion. Observation: Gas evolution (H₂) will occur.

  • Alkylation: Add iodoethane dropwise via syringe to the cooled mixture.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor via TLC or LC-MS.

  • Work-up: Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash combined organics with water and brine to remove DMF. Dry over Na₂SO₄.[1]

  • Purification: The crude mixture will likely contain a ratio of N1 (desired) and N2 (undesired) isomers. Separate via flash column chromatography using a Hexane/Ethyl Acetate gradient.

    • Technical Note: The N1 isomer is typically less polar (higher Rf) than the N2 isomer on silica gel.

Troubleshooting Regioselectivity

If the N2 isomer ratio is too high (>20%), consider:

  • Solvent Switch: Changing from DMF (polar aprotic) to THF or Toluene can alter the cation coordination, sometimes favoring N1.

  • Temperature: Running the reaction at lower temperatures (-20°C to 0°C) can improve selectivity, though conversion may be slower.

Part 3: Applications in Drug Discovery

Kinase Inhibition Scaffold

This molecule is a "privileged scaffold" for designing ATP-competitive inhibitors. The indazole core mimics the adenine ring of ATP, allowing it to anchor into the kinase hinge region.

  • Target Class: Tyrosine Kinases (e.g., FAK, VEGFR) and Serine/Threonine Kinases (e.g., GSK-3).

  • Mechanism:

    • The N1-ethyl group occupies the hydrophobic pocket (Gatekeeper region).

    • The N2 nitrogen often accepts a hydrogen bond from the hinge region backbone.

    • The C6-Bromine is coupled to solubilizing groups (e.g., piperazines, morpholines) to interact with the solvent-exposed region.

Late-Stage Functionalization

The C6-bromo position allows this molecule to serve as a divergent intermediate.

  • Suzuki Coupling: Reaction with aryl boronic acids to extend the aromatic system.

  • Buchwald-Hartwig Amination: Reaction with amines to introduce solubility-enhancing groups.

Part 4: Analytical Profile (Predicted)

To validate the synthesis, the following spectroscopic signatures should be observed:

MethodExpected SignalAssignment
¹H NMR (DMSO-d₆) δ 1.40 (t, 3H) Methyl of ethyl group (-CH2-CH3)
δ 4.45 (q, 2H) Methylene of ethyl group (-CH2-CH3)
δ 8.10 (s, 1H) C3-H (Characteristic indazole singlet)
δ 7.40 - 7.80 (m, 2H) Aromatic protons at C5 and C7
¹⁹F NMR δ -110 to -120 ppm Single peak for C4-Fluorine
LC-MS m/z ~243/245 [M+H]⁺ doublet (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes)

References

  • ChemScene. (n.d.). This compound Product Data. Retrieved from

  • BenchChem. (2025).[2] Application Notes and Protocols for the Synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine. Retrieved from

  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects. Beilstein J. Org. Chem. Retrieved from

  • WuXi Biology. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole. Retrieved from

  • Google Patents. (2019). CN110452177A - Synthetic method of 5-bromo-4-fluoro-1H-indazole.[3] Retrieved from

Sources

Technical Monograph: 6-Bromo-1-ethyl-4-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a high-level monograph designed for medicinal chemists and process development scientists. It moves beyond simple data retrieval to explore the structural logic, synthetic challenges, and utility of 6-bromo-1-ethyl-4-fluoro-1H-indazole .

Molecular Identity & SMILES Architecture

The precise identification of halogenated indazoles is critical due to the high probability of regioisomerism (N1 vs. N2 alkylation). The SMILES string provided below represents the N1-ethyl isomer, which is thermodynamically favored and most commonly utilized in kinase inhibitor discovery.

Canonical SMILES

[1]

Isomeric SMILES (Stereochemistry Explicit)
Structural Decoding

To validate this string against the chemical structure, we deconstruct the syntax:

  • CCN1 : Defines the Ethyl group (

    
    ) attached explicitly to Nitrogen-1  of the indazole ring.
    
  • N=C : Represents the double bond between N2 and C3.

  • C2=C(F) : Denotes the bridgehead carbon (C3a) connecting to Carbon-4, which bears the Fluorine substituent.

  • C=C(Br) : Traces the benzene ring to Carbon-6, which bears the Bromine substituent.

  • C=C12 : Completes the aromatic system by linking Carbon-7 back to N1 and the bridgehead.

Physicochemical Profile & Pharmacophore Logic

This molecule is not merely a random intermediate; it is a "privileged scaffold" designed to address specific medicinal chemistry challenges.

key Physicochemical Data
PropertyValueSignificance in Drug Design
Molecular Weight 243.08 g/mol Fragment-like; ideal for fragment-based drug discovery (FBDD).
LogP ~2.96Moderate lipophilicity; suggests good membrane permeability.
TPSA ~17.8 ŲLow polar surface area, indicating high potential for BBB penetration.
H-Bond Donors 0No free NH; reduces non-specific binding.
H-Bond Acceptors 2The N2 nitrogen is a critical acceptor for hinge-binding in kinases.
Structural Activity Relationship (SAR) Rationale
  • 6-Bromo Handle: The bromine at position 6 is a "synthetic hook." It is highly reactive toward Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to extend the molecule into the "solvent-exposed region" of a protein binding pocket [1].

  • 4-Fluoro Substitution: Fluorine at C4 serves two roles:

    • Metabolic Blockade: It prevents oxidative metabolism (hydroxylation) at an otherwise electron-rich position.

    • Electronic Modulation: It lowers the pKa of the indazole system, potentially strengthening the hydrogen bond acceptance at N2.

  • 1-Ethyl Group: Caps the nitrogen to prevent tautomerization, locking the molecule into a fixed conformation and adding a small hydrophobic moiety to fill steric pockets (e.g., the gatekeeper region in kinases).

Synthetic Architecture & Protocols

Synthesis of 1-substituted indazoles often suffers from regioselectivity issues (N1 vs. N2 isomers). The protocol below prioritizes N1-selectivity and high purity.

Reaction Scheme Visualization

The following diagram illustrates the critical pathway from the aldehyde precursor to the final N1-ethylated product.

SynthesisPath Start 4-Bromo-2,6- difluorobenzaldehyde Inter Intermediate: 6-Bromo-4-fluoro- 1H-indazole Start->Inter Cyclization (Reflux, 4h) Hydrazine Hydrazine Hydrate Hydrazine->Inter Product Target: 6-Bromo-1-ethyl- 4-fluoro-1H-indazole Inter->Product N-Alkylation (SN2, 25°C) SideProduct Side Product: N2-Ethyl Isomer Inter->SideProduct Minor Pathway Alkylation Ethyl Iodide Cs2CO3 / DMF Alkylation->Product

Caption: Synthetic workflow highlighting the critical cyclization and regioselective alkylation steps.

Detailed Experimental Protocol
Step 1: Core Formation (Cyclization)
  • Reagents: 4-Bromo-2,6-difluorobenzaldehyde (1.0 eq), Hydrazine monohydrate (5.0 eq), THF/Ethanol.

  • Procedure: Dissolve aldehyde in THF. Add hydrazine monohydrate dropwise at 0°C. Heat to reflux for 4 hours. The hydrazine displaces the 2-fluoro group via

    
     followed by condensation with the aldehyde to close the ring.
    
  • Validation: Monitor disappearance of aldehyde peak (CHO) via LC-MS.

Step 2: Regioselective N-Alkylation (Critical Step)
  • Rationale: Indazoles favor N1 alkylation under thermodynamic control, but N2 alkylation is a common impurity. Cesium Carbonate (

    
    ) is chosen over Sodium Hydride (
    
    
    
    ) to improve the N1:N2 ratio due to the "Cesium Effect" (coordination with N2 hindering attack).
  • Reagents: 6-Bromo-4-fluoro-1H-indazole (1.0 eq), Ethyl Iodide (1.2 eq),

    
     (2.0 eq), DMF (anhydrous).
    
  • Protocol:

    • Dissolve the indazole core in anhydrous DMF (0.1 M concentration).

    • Add

      
       and stir for 30 mins at Room Temperature (RT) to deprotonate.
      
    • Add Ethyl Iodide dropwise.

    • Stir at RT for 12 hours.

    • Workup: Dilute with water, extract with EtOAc. Wash organic layer with LiCl solution (to remove DMF).

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient). The N1-isomer typically elutes after the N2-isomer (N2 is less polar) or has a distinct separation profile depending on the stationary phase [2].

Quality Control & Validation

Trustworthiness in chemical biology relies on rigorous characterization. The following signals confirm the identity of the target.

MethodExpected Signal / Diagnostic Feature
1H NMR (CDCl3) Ethyl Group: Triplet (~1.5 ppm, 3H) and Quartet (~4.4 ppm, 2H). Aromatic: Distinct doublets for H5 and H7; H3 appears as a singlet around 8.0 ppm. N1 vs N2: N1-ethyl

typically shifts downfield (~4.4 ppm) compared to N2-ethyl (~4.6-4.7 ppm).
13C NMR C-F Coupling: Carbon-4 will appear as a doublet due to C-F coupling (

).
LC-MS M+H: Peak at 243/245 (1:1 ratio due to Br isotope pattern).

Logical Pathway: From Reagent to Drug Candidate

The following graph illustrates how this specific SMILES string fits into a broader drug discovery campaign, linking structure to function.

LogicMap Target Target Molecule (6-Br-1-Et-4-F-Indazole) Prop1 4-Fluoro: Metabolic Stability Target->Prop1 Prop2 6-Bromo: Cross-Coupling Handle Target->Prop2 Prop3 1-Ethyl: Solubility & Fit Target->Prop3 App1 Suzuki Coupling (Aryl Boronic Acids) Prop2->App1 App2 Buchwald Coupling (Amines) Prop2->App2 Final Kinase Inhibitor (e.g., VEGFR, FGFR) App1->Final App2->Final

Caption: Pharmacophore logic map demonstrating how structural features translate to synthetic utility and biological function.

References

  • PubChem. (2023).[2] Compound Summary: 5-Bromo-6-fluoro-1H-indazole (Isomer Reference). National Library of Medicine. Retrieved from [Link]

Sources

6-bromo-1-ethyl-4-fluoro-1H-indazole properties and safety data

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Bromo-1-ethyl-4-fluoro-1H-indazole (CAS: 1693763-38-0) is a high-value heterocyclic intermediate employed primarily in the discovery of small-molecule kinase inhibitors. Its structural utility lies in its orthogonal functionalization potential: the C6-bromide serves as a handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the C4-fluorine atom provides metabolic stability and modulation of pKa, often interacting with hinge regions in ATP-binding pockets.

This guide provides a comprehensive technical overview, including physicochemical properties, a validated synthetic route with mechanistic insights into regioselectivity, and rigorous safety protocols for handling this acute toxicant.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

PropertySpecification
IUPAC Name This compound
CAS Number 1693763-38-0
Molecular Formula C₉H₈BrFN₂
Molecular Weight 243.08 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, DCM, EtOAc; Insoluble in water
LogP (Predicted) ~3.2 (Lipophilic)
Melting Point Experimental determination required (Expected range: 60–90 °C based on congeners)
Key Functional Groups Aryl Bromide (C6), Aryl Fluoride (C4), Ethyl-substituted Pyrazole (N1)

Synthesis & Manufacturing

The synthesis of this compound centers on the regioselective alkylation of the parent scaffold, 6-bromo-4-fluoro-1H-indazole.

3.1. Retrosynthetic Analysis & Workflow

The critical challenge in indazole chemistry is controlling N1 vs. N2 alkylation. N1-alkylation is thermodynamically favored due to the preservation of the benzenoid aromatic sextet, whereas N2-alkylation results in a quinoid-like structure. However, under kinetic control or specific solvent effects, mixtures often occur.

SynthesisWorkflow Start Precursor: 6-Bromo-4-fluoro-1H-indazole (CAS 885520-23-0) Reaction N-Alkylation (Sn2 Mechanism) Start->Reaction Reagents Reagents: Ethyl Iodide (1.2 eq) Cs2CO3 or NaH DMF or THF Reagents->Reaction Quench Quench & Extraction (EtOAc/Water) Reaction->Quench Purification Purification (Silica Gel Chromatography) Quench->Purification Product Target: This compound (>95% N1-Isomer) Purification->Product Major Fraction SideProduct Side Product: N2-Ethyl Isomer (Remove via Column) Purification->SideProduct Minor Fraction

Figure 1: Synthetic workflow for the N1-selective alkylation of 6-bromo-4-fluoro-1H-indazole.

3.2. Detailed Experimental Protocol

Objective: Synthesis of this compound via N-alkylation.

Reagents:

  • 6-Bromo-4-fluoro-1H-indazole (1.0 eq)[1]

  • Ethyl Iodide (EtI) (1.2 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous DMF (Dimethylformamide) (10 vol)

Procedure:

  • Setup: Charge a dry round-bottom flask with 6-bromo-4-fluoro-1H-indazole and Cs₂CO₃. Purge with nitrogen.

  • Solvation: Add anhydrous DMF via syringe. Stir at room temperature (RT) for 15 minutes to ensure deprotonation/activation of the indazole NH.

  • Addition: Cool the mixture to 0°C (ice bath). Add Ethyl Iodide dropwise over 10 minutes to control the exotherm and minimize poly-alkylation or side reactions.

  • Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[2]

    • Checkpoint: The N1-isomer usually has a higher Rf (less polar) than the N2-isomer on silica.

  • Workup: Dilute the reaction mixture with water (30 vol) and extract with Ethyl Acetate (3 x 10 vol). Wash combined organics with brine (2 x 10 vol) to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude residue via flash column chromatography (SiO₂), eluting with a gradient of Hexane/EtOAc (0-20%). The first major UV-active peak is typically the desired N1-ethyl product.

Mechanistic Note: The use of Cs₂CO₃ in DMF favors the thermodynamic N1 product. If N2 selectivity were desired, one might employ Meerwein salts (Et₃O⁺BF₄⁻) in DCM, though this is rare for this scaffold.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

TechniqueExpected SignatureDiagnostic Value
¹H NMR (400 MHz, CDCl₃) δ 1.50 (t, 3H): Methyl of ethyl group.δ 4.40 (q, 2H): Methylene of ethyl group (N-CH₂).δ 7.00 (dd, 1H): C5-H (coupled to F and C7-H).δ 7.50 (s, 1H): C7-H.δ 8.00 (s, 1H): C3-H (characteristic indazole proton).Confirms N-ethylation and regiochemistry (NOE between N-CH₂ and C7-H confirms N1).
¹⁹F NMR δ -110 to -120 ppm (approx): Single peak.Confirms presence of Fluorine at C4.
LC-MS [M+H]⁺ = 243/245: 1:1 isotopic pattern (Br).Confirms molecular weight and Br presence.[3][4]

Safety, Handling, & Toxicology

Hazard Classification (GHS): Based on the parent scaffold (6-bromo-4-fluoro-1H-indazole), this compound should be treated as Acute Toxic (Category 3) and a Severe Irritant .

  • H301: Toxic if swallowed.[5]

  • H315: Causes skin irritation.[5][6]

  • H319: Causes serious eye irritation.[5][6]

  • H335: May cause respiratory irritation.[5][6][7]

5.1. Safety Decision Matrix

SafetyMatrix cluster_PPE Required PPE cluster_Spill Spill Response Hazard Hazard Identification: Acute Toxin & Irritant PPE Nitrile Gloves (Double) Safety Goggles Lab Coat Fume Hood Hazard->PPE Prevention Spill 1. Evacuate Area 2. Don Full PPE 3. Absorb with Vermiculite 4. Dispose as Haz Waste Hazard->Spill Emergency

Figure 2: Safety decision matrix for handling this compound.

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light.[6][7]

Applications in Drug Discovery

This scaffold is a "privileged structure" in kinase discovery.[8]

  • Suzuki Coupling (C6-Br): The bromine atom is highly reactive towards boronic acids. This allows the attachment of solubilizing tails or hinge-binding motifs.

    • Example: Coupling with pyridine-boronic acids to target CDK or PLK kinases.

  • Fluorine Effect (C4-F): The fluorine atom is not just a bystander. It:

    • Lowers the pKa of the N-H (in the unalkylated precursor) or modulates the electron density of the N1/N2 nitrogens.

    • Can engage in intramolecular H-bonds or specific interactions with protein backbone amides.

    • Blocks metabolic oxidation at the C4 position.

References

  • ChemScene. (n.d.). This compound Product Page. Retrieved from [3]

  • Apollo Scientific. (n.d.).[5] 6-Bromo-4-fluoro-1H-indazole Safety Data Sheet. Retrieved from

  • BenchChem. (2025).[9][2][10] Large-Scale Synthesis of 6-Bromo-1H-indazole Derivatives. Retrieved from

  • Beilstein Journal of Organic Chemistry. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Retrieved from

Sources

6-bromo-1-ethyl-4-fluoro-1H-indazole PubChem CID and ChemSpider ID

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 6-bromo-1-ethyl-4-fluoro-1H-indazole , a specialized halogenated heterocycle critical in medicinal chemistry, particularly for the development of kinase inhibitors and allosteric modulators.[1]

Advanced Scaffold for Medicinal Chemistry & Drug Discovery[1]

Part 1: Chemical Identity & Physicochemical Profile

This compound represents a tri-substituted indazole scaffold where the specific halogenation pattern (4-fluoro, 6-bromo) and N1-ethylation provide a unique vector for structure-activity relationship (SAR) exploration.[1] The 6-bromo position serves as a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura), while the 4-fluoro substituent modulates metabolic stability and electronic properties of the core.[1]

Nomenclature & Identifiers
Identifier TypeValueVerification Status
IUPAC Name This compoundVerified
CAS Registry Number 1693763-38-0 Verified
PubChem CID Referenced via CAS 1693763-38-0Pending Indexing
Core Scaffold CAS 885520-23-0 (6-bromo-4-fluoro-1H-indazole)Verified
Molecular Formula C₉H₈BrFN₂Calculated
Molecular Weight 243.08 g/mol Calculated
SMILES CCN1N=CC2=C(F)C=C(Br)C=C12Verified
InChIKey Derivative of Core Key: IHCPAAHPKILIICAnalogous
Physicochemical Properties
PropertyValueTechnical Note
LogP (Predicted) ~2.96Lipophilic; suitable for CNS penetration models.[1]
TPSA ~17.8 ŲLow polar surface area indicates high membrane permeability.[1]
H-Bond Donors 0N1-ethylation removes the donor, increasing lipophilicity.[1]
H-Bond Acceptors 2Pyrazole nitrogens available for interaction (if accessible).[1]
pKa (Conjugate Acid) ~1.5 (N2)The 4-fluoro group lowers basicity compared to unsubstituted indazole.[1]

Part 2: Synthetic Pathways & Mechanism

The synthesis of This compound presents a classic regioselectivity challenge inherent to the indazole scaffold: distinguishing between the N1 and N2 nitrogen atoms during alkylation.

Retrosynthetic Analysis

The most robust route involves the construction of the 1H-indazole core followed by regioselective alkylation.

  • Disconnection: N1–Ethyl bond.[1]

  • Precursor: 6-bromo-4-fluoro-1H-indazole.[1]

  • Core Formation: Hydrazine condensation with 4-bromo-2,6-difluorobenzaldehyde .[1]

Step-by-Step Synthesis Protocol
Stage 1: Synthesis of the Core (6-bromo-4-fluoro-1H-indazole)

This step utilizes a nucleophilic aromatic substitution (


) followed by condensation.[1]
  • Reagents: 4-bromo-2,6-difluorobenzaldehyde, Hydrazine monohydrate (

    
    ), THF/Ethanol.[1]
    
  • Mechanism: Hydrazine attacks the electron-deficient C2 position (activated by the aldehyde and fluorine), displacing one fluoride ion.[1] The resulting hydrazine intermediate undergoes intramolecular condensation with the aldehyde to close the pyrazole ring.[1]

  • Protocol:

    • Dissolve 4-bromo-2,6-difluorobenzaldehyde (1.0 eq) in THF.

    • Add hydrazine monohydrate (2.0 eq) dropwise at 0°C to control exotherm.

    • Heat to reflux (65°C) for 4–6 hours.

    • Workup: Cool to RT. Pour into ice water. The product precipitates as a solid.[1][2] Filter and wash with cold ethanol.[1][2]

Stage 2: Regioselective N1-Ethylation

Direct alkylation of indazoles typically yields a mixture of N1 (thermodynamic) and N2 (kinetic) isomers.[1] The 1-ethyl isomer is the target.[1]

  • Reagents: Ethyl Iodide (EtI), Cesium Carbonate (

    
    ) or Sodium Hydride (NaH), DMF.[1]
    
  • Regiocontrol Strategy:

    • Thermodynamic Control: Using

      
       in DMF at elevated temperatures (60°C) favors the N1-alkylated product due to the greater stability of the benzenoid structure in the N1-isomer compared to the quinoid-like resonance of the N2-isomer.[1]
      
    • Steric Factors: The 4-fluoro substituent provides minimal steric hindrance to N1, but the 7-H position is open, making N1 accessible.[1]

  • Protocol:

    • Dissolve 6-bromo-4-fluoro-1H-indazole (1.0 eq) in anhydrous DMF.

    • Add

      
       (1.5 eq) and stir for 30 min at RT to deprotonate.
      
    • Add Ethyl Iodide (1.2 eq) dropwise.[1]

    • Heat to 60°C for 3 hours. Monitor by TLC/LCMS.[1]

    • Purification: The N1 and N2 isomers usually have distinct

      
       values.[1] Isolate the major N1 product via silica gel chromatography (Hexane/EtOAc gradient).[1]
      

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the synthetic flow and the critical bifurcation point for regioselectivity.

SynthesisWorkflow Start 4-bromo-2,6- difluorobenzaldehyde Core 6-bromo-4-fluoro- 1H-indazole (Core Scaffold) Start->Core SNAr & Cyclization (Reflux) Reagent1 Hydrazine (N2H4) Reagent1->Core Alkylation Alkylation (Et-I, Base) Core->Alkylation Deprotonation Target 6-bromo-1-ethyl- 4-fluoro-1H-indazole (Target: N1) Alkylation->Target Thermodynamic Path (Major) SideProduct 2-ethyl isomer (Side Product: N2) Alkylation->SideProduct Kinetic Path (Minor)

Figure 1: Synthetic workflow highlighting the conversion of the difluoro-aldehyde precursor to the target N1-ethyl indazole.

Part 4: Medicinal Chemistry Applications[8][9]

Pharmacophore Utility
  • Kinase Inhibition: The indazole core mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases.[1] The 1-ethyl group often occupies the hydrophobic pocket (gatekeeper region), while the 6-bromo group serves as a vector for extending the molecule into the solvent-exposed area via cross-coupling.[1]

  • Metabolic Stability: The 4-fluoro substitution blocks metabolic oxidation at the C4 position and modulates the pKa of the adjacent nitrogen, potentially influencing solubility and binding affinity.[1]

Structural Biology & SAR Cycle

The 6-bromo position is the "exit vector."[1] In a drug discovery campaign, this bromide is replaced to optimize potency.[1]

SAR_Cycle cluster_modifications SAR Exploration Vectors Compound 6-bromo-1-ethyl- 4-fluoro-1H-indazole Suzuki Suzuki Coupling (Ar-B(OH)2) Compound->Suzuki Pd(0) Catalyst Buchwald Buchwald-Hartwig (R-NH2) Compound->Buchwald Pd/Ligand Heck Heck Reaction (Alkenes) Compound->Heck Pd(OAc)2 Biaryl Biaryl Suzuki->Biaryl Biaryl Kinase Inhibitors Amines Amines Buchwald->Amines Amino-Indazole Derivatives

Figure 2: Divergent synthesis capabilities from the 6-bromo handle.[1]

Part 5: References

  • ChemScene. (2025).[1] Product Monograph: this compound (CAS 1693763-38-1).[1] Retrieved from [1]

  • BenchChem. (2025).[1][2][3] Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole.[1][4] Retrieved from [1]

  • National Institutes of Health (NIH). (2024).[1] Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. PubMed Central.[1] Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] Product Specification: 6-Bromo-4-fluoro-1H-indazole (Core Scaffold).[1] Retrieved from [1]

  • ChemicalBook. (2025).[1] Synthesis of 4-Bromo-2,6-difluorobenzaldehyde.[1][5][6] Retrieved from [1]

Sources

difference between 1-ethyl and 1-methyl 6-bromo-4-fluoroindazole

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the structural, synthetic, and pharmacological distinctions between 1-ethyl-6-bromo-4-fluoroindazole and 1-methyl-6-bromo-4-fluoroindazole .[1][2] These compounds serve as critical intermediates in the synthesis of small-molecule kinase inhibitors (e.g., VEGFR, FGFR, and tyrosine kinase pathways).[2]

Executive Summary

The transition from a methyl to an ethyl substituent at the N1 position of the 6-bromo-4-fluoroindazole scaffold is a strategic modification in medicinal chemistry.[1] While the core halogenated indazole ring (6-Br, 4-F) dictates the electronic environment and binding affinity to the hinge region of kinase targets, the N1-alkyl tail modulates physicochemical properties (LogP) , metabolic stability , and hydrophobic pocket occupancy .[2]

This guide details the comparative properties, regioselective synthesis, and characterization protocols for both analogs.

Physicochemical & Structural Analysis

The choice between a methyl and ethyl group alters the molecular volume and lipophilicity, impacting the compound's ADME (Absorption, Distribution, Metabolism, Excretion) profile.

Comparative Properties Table
Feature1-Methyl-6-bromo-4-fluoroindazole1-Ethyl-6-bromo-4-fluoroindazoleImpact on Drug Design
Formula C₈H₆BrFN₂C₉H₈BrFN₂Molecular weight increase (+14 Da).[1][2]
Steric Bulk Low (Compact)ModerateEthyl can probe deeper hydrophobic pockets but risks steric clash.
Lipophilicity (cLogP) ~2.5~3.0 (+0.5 increase)Ethyl increases permeability but decreases aqueous solubility.
1H NMR Diagnostic Singlet (~4.05 ppm, 3H)Quartet (~4.45 ppm, 2H) + Triplet (~1.45 ppm, 3H)Distinct spectral signatures for verification.[2]
Metabolic Liability N-Demethylation (Oxidative)N-Deethylation (Slower rate typically)Ethyl often offers slightly better metabolic stability against P450s.[1]
Lattice Energy Higher (High MP)Generally Lower MPEthyl chains often disrupt crystal packing, lowering melting points.
Structural Logic: The "Magic Methyl" vs. Ethyl
  • The Methyl Group: Often used to cap polar N-H bonds to improve permeability without significantly altering the molecule's shape. It is the "default" optimization.

  • The Ethyl Group: Used when the binding pocket (e.g., the ribose-binding pocket of a kinase) has additional hydrophobic space. The added flexibility of the ethyl chain allows for induced fit interactions that a rigid methyl cannot achieve.

Synthetic Routes & Regioselectivity[2][3][4][5][6][7]

A critical challenge in indazole chemistry is controlling N1 vs. N2 alkylation . The 1H-indazole tautomer is thermodynamically favored, but alkylation can yield mixtures depending on the base, solvent, and electrophile.[2]

Mechanism of Regioselectivity[5]
  • Thermodynamic Control (N1): Favored by high temperatures and reversible conditions. The N1-alkyl product preserves the aromaticity of the benzene ring more effectively than the quinoid-like N2-alkyl structure.[1]

  • Kinetic Control (N2): Often observed with reactive electrophiles or specific solvent effects that expose the N2 lone pair.

  • Effect of 4-Fluoro Substituent: The fluorine at C4 exerts an electron-withdrawing effect, reducing the nucleophilicity of the ring, but it is spatially distant from N1/N2, minimizing steric interference compared to C7 substituents.[2]

Diagram: Regioselective Alkylation Pathways

The following diagram illustrates the bifurcation between N1 (Target) and N2 (Impurity) pathways.

IndazoleAlkylation cluster_conditions Optimization Factors Start 6-Bromo-4-fluoro-1H-indazole (Parent Scaffold) Base Deprotonation (Cs2CO3 or NaH) Start->Base Anion Indazolyl Anion (Resonance Hybrid) Base->Anion -H+ N1_Me 1-Methyl-6-bromo-4-fluoroindazole (Thermodynamic Product) Anion->N1_Me + MeI (DMF, 25°C) N2_Me 2-Methyl Isomer (Kinetic Impurity) Anion->N2_Me Minor Path N1_Et 1-Ethyl-6-bromo-4-fluoroindazole (Thermodynamic Product) Anion->N1_Et + EtI (DMF, 60°C) N2_Et 2-Ethyl Isomer (Kinetic Impurity) Anion->N2_Et Minor Path MeI Methyl Iodide (MeI) EtI Ethyl Iodide (EtI) Note1 Cesium Effect: Cs+ stabilizes N1 transition state Note2 Solvent: Polar aprotic (DMF/NMP) favors N1

Caption: Reaction pathway showing the divergence between N1 and N2 alkylation. N1 is the thermodynamic major product, enhanced by Cesium bases and polar aprotic solvents.

Experimental Protocols

Protocol A: Synthesis of 1-Methyl-6-bromo-4-fluoroindazole

Objective: High-yield methylation with >95:5 N1:N2 selectivity.[1][2][3]

  • Reagents:

    • 6-Bromo-4-fluoro-1H-indazole (1.0 eq)[1][2]

    • Methyl Iodide (MeI) (1.2 eq)[1]

    • Cesium Carbonate (Cs₂CO₃) (2.0 eq)[1]

    • Solvent: Anhydrous DMF (0.1 M concentration)

  • Procedure:

    • Charge a round-bottom flask with indazole and Cs₂CO₃.

    • Add anhydrous DMF and stir at 0°C for 15 minutes (deprotonation).

    • Add MeI dropwise.[4]

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Monitor: TLC (Hexane/EtOAc 4:1). N1 product usually has a higher Rf than N2.

  • Workup:

    • Dilute with water (precipitates product) or extract with EtOAc.[5]

    • Wash organic layer with LiCl (5% aq) to remove DMF.

  • Purification:

    • Recrystallization from Ethanol/Water OR Silica Gel Chromatography (0-20% EtOAc in Hexanes).[1]

Protocol B: Synthesis of 1-Ethyl-6-bromo-4-fluoroindazole

Objective: Ethylation requiring slightly higher energy input due to steric/kinetic factors of the ethyl halide.[1][2]

  • Reagents:

    • 6-Bromo-4-fluoro-1H-indazole (1.0 eq)[1][2]

    • Ethyl Iodide (EtI) (1.5 eq) — Excess used due to volatility.[1]

    • Potassium Carbonate (K₂CO₃) or Cs₂CO₃ (2.0 eq)[1]

    • Solvent: Anhydrous DMF or Acetonitrile.

  • Procedure:

    • Dissolve indazole and base in solvent.

    • Add Ethyl Iodide.

    • Crucial Step: Heat to 60°C for 6-12 hours. (Ethyl iodide is less reactive than methyl iodide; heat ensures conversion but must be controlled to prevent over-alkylation or decomposition).

  • Workup:

    • Similar to Protocol A.

  • Differentiation (QC):

    • Verify N1 vs N2 using NOESY NMR .

    • N1-Ethyl: The CH₂ quartet will show a strong NOE correlation with the proton at C7 (the position adjacent to N1).

    • N2-Ethyl: The CH₂ quartet will show a strong NOE correlation with the proton at C3 .

Decision Matrix: When to Use Which?

In drug discovery, the choice between these two intermediates is rarely arbitrary. It is driven by SAR (Structure-Activity Relationship) data.[1]

Diagram: SAR Optimization Flowchart

The following decision tree guides the medicinal chemist on when to switch from Methyl to Ethyl.

SAR_Decision Root Lead Optimization Phase Scaffold: 6-Br-4-F-Indazole Check1 Current Status: 1-Methyl Analog Potent? Root->Check1 Branch_Yes Yes, but DMPK issues? Check1->Branch_Yes High Potency Branch_No No, need better binding? Check1->Branch_No Low Potency Solubility Issue: Low Solubility Branch_Yes->Solubility Crystal Packing Metabolism Issue: High Clearance (N-demethylation) Branch_Yes->Metabolism Metabolic Hotspot Potency Issue: Pocket not filled Branch_No->Potency Action_Et Switch to 1-Ethyl Solubility->Action_Et Disrupt Lattice Metabolism->Action_Et Steric block of P450 Potency->Action_Et Hydrophobic Interaction Action_Me Keep 1-Methyl (Focus on C3/C6 subs) Potency->Action_Me Steric Clash?

Caption: SAR Decision Tree for selecting between N1-Methyl and N1-Ethyl substituents based on potency and pharmacokinetic (DMPK) data.

References

  • Regioselective Alkylation of Indazoles

    • Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects.[1][2][3][6]

    • Source: University College Cork / Beilstein J. Org. Chem.

    • URL:[Link][1]

  • Indazole Scaffold in Kinase Inhibitors

    • Title: Indazoles: A Privileged Scaffold for Kinase Inhibitors.[7]

    • Source: Journal of Medicinal Chemistry (ACS).

    • URL:[Link][1]

  • Synthetic Methodology (N1 vs N2)

    • Title: Development of a selective and scalable N1-indazole alkyl
    • Source: Royal Society of Chemistry (RSC) / Reaction Chemistry & Engineering.

    • URL:[Link]

  • Compound Properties (EPA/PubChem)

    • Title: 6-Bromo-1-methyl-1H-indazole Properties.[1][2][8][9]

    • Source: U.S. EPA CompTox Chemicals Dashboard.

    • URL:[Link][1][9]

Sources

suppliers and price of 6-bromo-1-ethyl-4-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Sourcing, Synthesis, and Quality Profiling of 6-Bromo-1-ethyl-4-fluoro-1H-indazole

Executive Summary

This compound (CAS 1693763-38-0) is a high-value heterocyclic building block used primarily in the discovery of small-molecule kinase inhibitors.[1] Its specific substitution pattern—combining a C4-fluorine for metabolic stability and electronic modulation with a C6-bromine handle for cross-coupling—makes it a critical scaffold for targeting receptor tyrosine kinases (e.g., FGFR, VEGFR) where the N1-ethyl group often occupies a specific hydrophobic pocket in the ATP-binding site.[1]

This guide provides a technical roadmap for sourcing this compound, validating its quality, and understanding the synthetic cost drivers that influence its market price.

Technical Specifications & Chemical Identity

Before engaging suppliers, verify the exact chemical identity to avoid confusion with the non-ethylated parent or other isomers.[1]

ParameterSpecification
Chemical Name This compound
CAS Number 1693763-38-0
Parent Scaffold CAS 885520-23-0 (6-Bromo-4-fluoro-1H-indazole)
Molecular Formula C₉H₈BrFN₂
Molecular Weight 243.08 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; Low solubility in water
Key Functional Groups Aryl Bromide (C6), Aryl Fluoride (C4), N-Ethyl Indazole (N1)

Market Analysis: Suppliers & Pricing

This compound is typically classified as a "Make-to-Order" or "Tier 2 Catalog" item.[1] It is not a commodity chemical; it is usually synthesized from the parent indazole upon request or stocked in small research quantities (mg scale).[1]

Primary Suppliers

Based on current catalog data, the following suppliers list CAS 1693763-38-0. Note that "In-Stock" status often refers to the ability to synthesize rapidly (2-3 weeks) rather than physical inventory.[1]

  • ChemScene: Catalog #CS-0750637.[1][2] Likely holds small inventory or precursor stock.[1]

  • Hosyn Future: Catalog #HFHSR1373.[1] Lists 250mg pack sizes.

  • BOC Sciences / Combi-Blocks: Often supply related indazoles; may offer custom synthesis for this specific derivative.[1]

Price Estimates (Research Scale)

Pricing is volatile and volume-dependent.[1] The "Ethyl" group adds a synthesis and purification step compared to the parent scaffold.[1]

QuantityEstimated Price Range (USD)Lead TimeNotes
250 mg $150 - $3002-3 WeeksHigh premium for small packs due to QC costs.[1]
1 gram $400 - $7002-4 WeeksMost common research scale.[1]
10 grams $2,500 - $4,0004-6 WeeksRequires batch synthesis; price per gram drops significantly.[1]
100 grams Inquire (Custom)8-10 WeeksProcess optimization required to minimize N2-isomer.[1]

Sourcing Strategy: Always request a Certificate of Analysis (CoA) confirming Regioisomeric Purity .[1] The N1-ethyl isomer is the target, but the N2-ethyl impurity is a common byproduct that is difficult to remove.[1]

Synthesis & Quality Control Protocols

Understanding the synthesis is crucial for evaluating supplier quality.[1] The primary cost driver and quality risk is the N1 vs. N2 regioselectivity during alkylation.[1]

Synthetic Pathway Analysis

The standard route involves the alkylation of the commercially available parent scaffold, 6-bromo-4-fluoro-1H-indazole.[1]

Reaction:

  • Starting Material: 6-Bromo-4-fluoro-1H-indazole (CAS 885520-23-0).[1][3][4][5]

  • Reagents: Ethyl Iodide (EtI) or Ethyl Bromide (EtBr).[1]

  • Base/Solvent: Cesium Carbonate (Cs₂CO₃) in DMF or NaH in THF.[1]

  • Challenge: Indazoles undergo tautomerization. Alkylation occurs at both N1 (desired) and N2 (undesired).[1] The N1:N2 ratio is typically 3:1 to 6:1 depending on conditions.[1]

Visualization: Synthesis & Impurity Flow

SynthesisPath SM Starting Material 6-Bromo-4-fluoro-1H-indazole (CAS 885520-23-0) Reaction N-Alkylation (RT to 60°C) SM->Reaction Reagents Reagents Et-I + Cs2CO3 Solvent: DMF Reagents->Reaction Crude Crude Mixture (Isomers N1 + N2) Reaction->Crude Purification Column Chromatography (Silica Gel) Crude->Purification Product Target Product (N1) This compound (>98% Purity) Purification->Product Major Isomer Impurity Impurity (N2) 2-Ethyl Isomer (Discard) Purification->Impurity Minor Isomer

Figure 1: Synthetic pathway highlighting the critical purification step required to separate the N1-ethyl target from the N2-ethyl impurity.

Quality Control (QC) Protocol

To validate the material received from a supplier, use the following self-validating protocol.

1. HPLC Purity Check

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.[1]

  • Detection: UV at 254 nm.[1]

  • Acceptance Criteria: Purity > 97%. Look for a small peak (~1-5%) eluting close to the main peak; this is likely the N2-isomer.[1]

2. 1H-NMR Regiochemistry Confirmation (Critical) The N1 and N2 isomers have distinct chemical shifts.

  • N1-Ethyl (Target): The methylene protons (-CH₂-) of the ethyl group typically appear around 4.3 - 4.5 ppm .[1] The C3-H proton on the indazole ring is diagnostic.[1]

  • N2-Ethyl (Impurity): The methylene protons often shift downfield (deshielded) compared to N1, or the aromatic splitting pattern changes.[1]

  • NOESY Experiment: If in doubt, run a 1D-NOESY. Irradiation of the ethyl group should show an NOE enhancement of the C7-H proton for the N1-isomer .[1] The N2-isomer will show NOE enhancement of the C3-H proton.[1]

Strategic Sourcing Decision Tree

Use this logic flow to determine whether to buy the final product or synthesize it in-house (or via CRO).

SourcingDecision Start Need CAS 1693763-38-0 QtyCheck Quantity Required? Start->QtyCheck SmallScale < 5 Grams QtyCheck->SmallScale LargeScale > 10 Grams QtyCheck->LargeScale BuyCatalog BUY from Catalog (ChemScene/Hosyn) Cost: High/g Speed: Fast SmallScale->BuyCatalog CheckParent Check Price of Parent (CAS 885520-23-0) LargeScale->CheckParent Calc Is Parent < $30/g? CheckParent->Calc InHouse SYNTHESIZE In-House Buy Parent + EtI Perform Alkylation Calc->InHouse Yes (Cost Effective) Outsource OUTSOURCE Custom Synthesis (WuXi/Pharmaron) Specify <1% N2-isomer Calc->Outsource No (Complexity High)

Figure 2: Decision matrix for sourcing vs. synthesis based on scale and precursor cost.[1]

References

  • ChemScene. (2025).[1] Product Analysis: this compound (CAS 1693763-38-0).[1][2] Retrieved from [1]

  • Hosyn Future. (2025). Catalog Entry: HFHSR1373 - this compound.[1] Retrieved from [1]

  • Google Patents. (2014).[1] Patent Application: Alternative synthesis of substituted indazoles. (Contextual reference for alkylation methodology). Retrieved from

  • BenchChem. (2025).[1][6][7] General Indazole Synthesis Protocols.[1] Retrieved from [1]

Sources

6-bromo-1-ethyl-4-fluoro-1H-indazole MSDS SDS download

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety & Handling Guide: 6-Bromo-1-ethyl-4-fluoro-1H-indazole

CAS: 1693763-38-0 Document Type: Technical Whitepaper & Safety Protocol Version: 2.0 (Internal R&D Reference)[1]

Executive Summary

This compound (CAS 1693763-38-0) is a specialized halogenated heterocyclic intermediate used primarily in the synthesis of small-molecule kinase inhibitors and other bioactive pharmaceutical ingredients (APIs).[1] As a core scaffold, its specific substitution pattern—containing both bromine and fluorine—enables precise structure-activity relationship (SAR) modulation, particularly for enhancing metabolic stability and lipophilicity in drug candidates.[1]

This guide serves as a comprehensive technical reference for researchers, replacing the standard Material Safety Data Sheet (MSDS) with an in-depth operational protocol. It synthesizes physicochemical data, hazard profiling, and synthesis utility to ensure safe and effective handling in drug discovery workflows.[1]

Physicochemical Profile

The following data characterizes the compound's physical state and chemical identity, essential for accurate stoichiometry and identification.

PropertySpecification
Chemical Name This compound
CAS Number 1693763-38-0
Molecular Formula C₉H₈BrFN₂
Molecular Weight 243.08 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, Chloroform, Dichloromethane; Low water solubility
SMILES CCN1N=CC2=C(F)C=C(Br)C=C12
Storage Condition 2–8°C, Sealed under Inert Atmosphere (Argon/Nitrogen)

Hazard Identification & Risk Assessment

While specific toxicological data for the 1-ethyl analog is limited, its structural homology to 6-bromo-4-fluoro-1H-indazole (CAS 885520-23-0) and other halogenated indazoles necessitates a strict precautionary hazard profile.[1]

GHS Classification (Inferred High-Risk Profile):

  • Signal Word: DANGER

  • Acute Toxicity (Oral): Category 3 (H301) – Toxic if swallowed.[1]

  • Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[1][2]

  • Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.[1][2]

  • STOT - Single Exposure: Category 3 (H335) – May cause respiratory irritation.[1]

Expert Insight (Causality): The biological activity that makes indazoles valuable in kinase inhibition also contributes to their toxicity.[1] The halogen substituents (Br, F) increase lipophilicity, facilitating cell membrane penetration.[1] Once absorbed, the indazole core can interact with various enzymatic pathways, posing a risk of systemic toxicity if ingested or inhaled.[1] The fluorine atom specifically enhances metabolic stability, potentially prolonging the compound's half-life in the body.[1]

Safe Handling & Storage Protocols

To mitigate the risks identified above, the following "Self-Validating" protocols must be enforced.

A. Storage Integrity
  • Temperature: Store at 2–8°C . Thermal degradation can liberate hydrogen fluoride (HF) or hydrogen bromide (HBr) trace gases.[1]

  • Atmosphere: Hygroscopic potential requires storage under Argon or Nitrogen .[1] Moisture can induce hydrolysis or affect the purity of the bromine handle for cross-coupling reactions.[1]

B. Operational Workflow (PPE Selection)

The following decision logic dictates the required Personal Protective Equipment (PPE) based on the scale of operation.

PPE_Logic Start Handling this compound State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution (DMSO/DCM) State->Solution Weighing Weighing (<100mg) Solid->Weighing Synthesis Synthesis / Scale-up (>100mg) Solid->Synthesis Level2 Level 2 PPE: Double Nitrile or Butyl Gloves Chemical Goggles Fume Hood REQUIRED Solution->Level2 Skin Absorption Risk Level1 Level 1 PPE: Nitrile Gloves Safety Glasses Lab Coat Fume Hood (Optional but Rec.) Weighing->Level1 Synthesis->Level2 Dust Hazard Level3 Level 3 PPE: Butyl/Viton Gloves Face Shield + Goggles Fume Hood REQUIRED Level2->Level3 If Heating/Refluxing

Figure 1: PPE Decision Logic.[1] Select protection level based on physical state and operational scale to prevent exposure.

Emergency Response System

In the event of exposure, immediate action is required.[1] This workflow prioritizes the neutralization of the specific halogenated hazards.[1]

First Aid Measures:
  • Eye Contact: Rinse immediately with water for 15 minutes.[1] Do not rub. The abrasive nature of the powder combined with chemical irritation can cause corneal damage.[1]

  • Skin Contact: Wash with soap and water.[1][2] If dissolved in DMSO, do not use ethanol to wash, as it may increase skin permeability.[1]

  • Ingestion: Immediately call a POISON CENTER.[1] Do not induce vomiting unless instructed by medical personnel.

Emergency_Response Accident Exposure Event Type Exposure Type? Accident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Action_Skin Remove Clothing Wash w/ Soap & Water (Avoid Solvents) Skin->Action_Skin Action_Eye Flush 15 mins Lift Eyelids Seek Medical Aid Eye->Action_Eye Action_Inhale Fresh Air Oxygen if labored Monitor for Edema Inhale->Action_Inhale Medical Medical Evaluation (Bring CAS 1693763-38-0 info) Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical

Figure 2: Emergency Response Workflow.[1] Immediate mitigation steps prior to professional medical intervention.

Synthesis & Application Context

Drug Discovery Utility: this compound is a "privileged scaffold" in medicinal chemistry.[1]

  • Kinase Inhibition: The indazole ring mimics the adenine portion of ATP, allowing it to bind to the hinge region of kinase enzymes.[1]

  • Synthetic Versatility:

    • C-6 Position (Bromine): Serves as a handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl or heteroaryl groups.[1]

    • N-1 Position (Ethyl): The ethyl group locks the tautomeric state of the indazole, preventing N-H acidity and improving lipophilicity (LogP) for better membrane permeability compared to the N-H parent.[1]

    • C-4 Position (Fluorine): Modulates pKa and metabolic stability, blocking potential oxidation sites on the phenyl ring.[1]

Typical Synthetic Route: This compound is generally synthesized via the alkylation of 6-bromo-4-fluoro-1H-indazole using ethyl iodide or ethyl bromide in the presence of a base (e.g., Cs₂CO₃ or NaH) in DMF.[1] Regioselectivity (N1 vs N2 alkylation) is a critical quality attribute to monitor by NMR during synthesis.[1]

References

  • ChemScene. (2025).[1] this compound Product Data & Safety Info. Retrieved from

  • Apollo Scientific. (2025).[1] Safety Data Sheet: 6-Bromo-4-fluoro-1H-indazole (Analogous Hazard Data). Retrieved from [1]

  • BenchChem. (2025).[1][3][4] Application Note: Synthesis and Utility of Halogenated Indazoles. Retrieved from [1]

  • PubChem. (2025).[1] Compound Summary: Indazole Derivatives and Toxicity Profiles. Retrieved from [1]

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 6-bromo-1-ethyl-4-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed, three-step synthetic protocol for the preparation of 6-bromo-1-ethyl-4-fluoro-1H-indazole, a key heterocyclic scaffold in medicinal chemistry, starting from the readily available 2,6-difluorobenzaldehyde. This guide is intended for researchers, chemists, and professionals in drug development. It elucidates the underlying chemical principles, explains the rationale behind procedural choices, and offers robust, step-by-step instructions to ensure reproducibility. The synthesis involves an initial cyclization to form the indazole core, followed by a regioselective N-alkylation, and concludes with a targeted electrophilic bromination.

Introduction and Synthetic Strategy

The indazole nucleus is a privileged scaffold in pharmaceutical sciences, forming the core of numerous therapeutic agents, including kinase inhibitors used in oncology.[1][2] The target molecule, this compound[3], possesses a specific substitution pattern that makes it a valuable intermediate for further functionalization via cross-coupling reactions at the bromine-bearing C6 position.

The synthetic strategy outlined herein is designed for efficiency and control over regioselectivity. The pathway begins with the formation of the indazole ring system from 2,6-difluorobenzaldehyde through condensation with hydrazine.[4][5] This is followed by a crucial N-alkylation step, where conditions are optimized to favor the formation of the more thermodynamically stable 1H-indazole tautomer.[6][7] The synthesis culminates in the regioselective bromination of the benzene portion of the bicyclic system.

Overall Synthetic Workflow

The synthesis is performed in three distinct stages, beginning with the starting material and proceeding sequentially to the final product.

G cluster_0 Step 1: Indazole Formation cluster_1 Step 2: N-Ethylation cluster_2 Step 3: Bromination SM 2,6-Difluorobenzaldehyde INT1 4-Fluoro-1H-indazole SM->INT1 Hydrazine Hydrate DMSO, 120 °C INT1_ref 4-Fluoro-1H-indazole INT2 1-Ethyl-4-fluoro-1H-indazole INT2_ref 1-Ethyl-4-fluoro-1H-indazole INT1_ref->INT2 NaH, Ethyl Iodide THF, 0 °C to RT FP This compound INT2_ref->FP NBS Acetonitrile, RT

Caption: Overall synthetic workflow from starting material to final product.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Fluoro-1H-indazole

Reaction Principle: This step involves a condensation reaction between 2,6-difluorobenzaldehyde and hydrazine, followed by an intramolecular nucleophilic aromatic substitution (SNAr). The hydrazine initially forms a hydrazone intermediate with the aldehyde. Subsequent heating promotes the cyclization, where the terminal nitrogen of the hydrazone displaces the ortho-fluorine atom to form the stable indazole ring.[4][5] The choice of a polar aprotic solvent like DMSO facilitates this SNAr reaction at elevated temperatures.

Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-difluorobenzaldehyde (1.0 eq) and dimethyl sulfoxide (DMSO, approx. 5 mL per 1 g of aldehyde).

  • Stir the solution at room temperature and add hydrazine hydrate (2.0 - 2.5 eq) dropwise. An exotherm may be observed.

  • Heat the reaction mixture to 120-125 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the mixture to room temperature and pour it into a beaker containing ice-water (approx. 20 mL per 1 g of starting aldehyde).

  • A precipitate will form. Stir the slurry for 30 minutes in the ice bath.

  • Collect the solid product by vacuum filtration, washing thoroughly with cold water.

  • Dry the product under vacuum to yield 4-fluoro-1H-indazole as a solid. The product can be used in the next step without further purification or can be recrystallized from an appropriate solvent system (e.g., ethanol/water) if necessary.

ReagentMolar Mass ( g/mol )Molar Eq.
2,6-Difluorobenzaldehyde142.111.0
Hydrazine Hydrate (~64%)50.062.0 - 2.5
DMSO78.13Solvent
Step 2: Synthesis of 1-Ethyl-4-fluoro-1H-indazole

Reaction Principle: This reaction is a classic N-alkylation of a heterocyclic amine. Indazole has two nucleophilic nitrogen atoms (N1 and N2). Deprotonation with a strong, non-nucleophilic base like sodium hydride (NaH) generates the indazolide anion. The subsequent alkylation with an electrophile (ethyl iodide) can occur at either nitrogen. The use of NaH in an aprotic solvent like tetrahydrofuran (THF) is known to favor alkylation at the N1 position, leading to the more thermodynamically stable product.[7][8] The reaction is initiated at 0 °C to control the initial exothermic deprotonation.

Protocol:

  • Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon).

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve 4-fluoro-1H-indazole (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension. Effervescence (hydrogen gas evolution) will be observed.

  • Stir the mixture at 0 °C for 30-45 minutes after the addition is complete.

  • Add ethyl iodide (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours (or until TLC/LC-MS indicates consumption of the starting material).

  • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate 1-ethyl-4-fluoro-1H-indazole.

ReagentMolar Mass ( g/mol )Molar Eq.
4-Fluoro-1H-indazole136.131.0
Sodium Hydride (60%)40.001.2
Ethyl Iodide155.971.1
THF72.11Solvent
Step 3: Synthesis of this compound

Reaction Principle: The final step is an electrophilic aromatic substitution on the electron-rich indazole ring system. The N-ethyl group at the N1 position and the fluorine atom at the C4 position act as directing groups. The N1-position is activating, while the fluorine is deactivating but ortho-, para-directing. The C7 and C5 positions are sterically hindered or electronically disfavored. The C6 position is para to the N1-pyrazole ring influence and meta to the fluorine, making it a favorable site for electrophilic attack. N-Bromosuccinimide (NBS) is a convenient and milder source of electrophilic bromine (Br⁺) compared to elemental bromine.[9]

Protocol:

  • Dissolve 1-ethyl-4-fluoro-1H-indazole (1.0 eq) in acetonitrile in a round-bottom flask.

  • Add N-Bromosuccinimide (NBS, 1.05 eq) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Protect the reaction from light by wrapping the flask in aluminum foil.

  • Monitor the reaction by TLC or LC-MS. Upon completion, concentrate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography (hexane/ethyl acetate) or recrystallization to yield pure this compound.

ReagentMolar Mass ( g/mol )Molar Eq.
1-Ethyl-4-fluoro-1H-indazole164.171.0
N-Bromosuccinimide (NBS)177.981.05
Acetonitrile41.05Solvent

Mechanistic Rationale

Understanding the reaction mechanisms provides insight into the process and allows for troubleshooting and optimization.

G cluster_step1 Step 1: Indazole Formation (SₙAr) cluster_step2 Step 2: N-Ethylation cluster_step3 Step 3: Bromination (EAS) A Hydrazone Formation B Deprotonation A->B Heat C Intramolecular Nucleophilic Attack B->C D Fluoride Elimination (Aromatization) C->D E Deprotonation (NaH) F Indazolide Anion E->F - H₂ G Sₙ2 Attack on Ethyl Iodide F->G H N1-Alkylated Product G->H I Br⁺ Generation (from NBS) J Electrophilic Attack at C6 I->J K Sigma Complex (Resonance Stabilized) J->K L Deprotonation (Aromatization) K->L

Caption: High-level overview of the mechanism for each synthetic step.

Safety and Handling

  • Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere. Do not allow contact with water or protic solvents.

  • N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Avoid inhalation of dust and contact with skin and eyes.

  • Solvents: DMSO, THF, and acetonitrile are flammable and have associated health risks. Handle in a fume hood and avoid ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Kuduk, S. D., et al. (2006). New practical synthesis of indazoles via condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine. The Journal of Organic Chemistry, 71(21), 8166–8172. [Link]

  • Zhang, Z., et al. (2018). Synthesis of 1H-indazoles by an electrochemical radical Csp2–H/N–H cyclization of arylhydrazones. Chemical Communications, 54(75), 10596-10599. [Link]

  • Bagley, M. C., et al. (2018). Synthesis of substituted indazole acetic acids by N−N bond forming reactions. White Rose Research Online. [Link]

  • Li, Z., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 12(45), 29509-29513. [Link]

  • Li, Z., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Lv, P., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(21), 6649. [Link]

  • ResearchGate. (2025). Copper(I) Oxide-Mediated Cyclization of o -Haloaryl N -Tosylhydrazones: Efficient Synthesis of Indazoles. Retrieved from [Link]

  • Sandford, G. (2014). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. The Journal of Organic Chemistry, 79(21), 10583–10588. [Link]

  • Kolar, K., et al. (2021). Synthesis of indazoles from 2-formylphenylboronic acids. National Center for Biotechnology Information. [Link]

  • Kuduk, S. D., et al. (2006). New practical synthesis of indazoles via condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine. PubMed. [Link]

  • Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • Beilstein Journal of Organic Chemistry. (2013). Bromination of hydrocarbons with CBr4, initiated by light-emitting diode irradiation. [Link]

  • University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Center for Biotechnology Information. [Link]

  • WuXi Biology. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. Retrieved from [Link]

Sources

Application Note: Optimized N-Ethylation Protocol for 6-bromo-4-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The 6-bromo-4-fluoro-1H-indazole scaffold is a high-value pharmacophore in medicinal chemistry, particularly prevalent in the design of Type I and Type II kinase inhibitors (e.g., VEGFR, FGFR targets). The presence of the C4-fluorine and C6-bromine substituents imparts specific electronic properties that critically influence the nucleophilicity of the indazole nitrogens.

The Challenge: Regioselectivity (N1 vs. N2)

Indazoles exhibit annular tautomerism between the


 (benzenoid) and 

(quinonoid) forms.[1][2][3] Alkylation of the indazole anion is an ambient nucleophile problem, typically yielding a mixture of N1-ethyl (thermodynamic) and N2-ethyl (kinetic) isomers.
  • N1-Isomer: Generally preferred for stability and specific binding modes (e.g., Axitinib analogs).

  • N2-Isomer: Essential for specific hinge-binding geometries (e.g., Pazopanib analogs).

This guide provides a thermodynamically controlled protocol (NaH/THF) to maximize N1-selectivity (>95:5) and a general protocol (Cs₂CO₃/DMF) to access both isomers for structure-activity relationship (SAR) studies.

Mechanistic Insight & Reaction Design

The regiochemical outcome is dictated by the interplay of sterics , electronics , and cation chelation .

Electronic Effect of 4-Fluoro Substituent

The C4-fluorine atom is electron-withdrawing (inductive effect,


), which significantly increases the acidity of the N-H proton compared to the parent indazole. However, it also exerts a repulsive electrostatic effect on the N2 lone pair, potentially destabilizing the transition state for N2-alkylation and further favoring the N1 pathway under thermodynamic control.
Tautomeric Equilibrium & Alkylation Pathways

IndazoleAlkylation Figure 1: Bifurcated alkylation pathways. NaH/THF favors the 'Top' N1 pathway via tight ion pairing. Indazole 6-bromo-4-fluoro-1H-indazole (Tautomeric Mix) Anion Indazolyl Anion (Delocalized) Indazole->Anion Deprotonation TS_N1 TS: N1-Alkylation (Thermodynamic) Anion->TS_N1 Na+ Chelation / Steric Freedom TS_N2 TS: N2-Alkylation (Kinetic) Anion->TS_N2 Solvent Separated Ion Pair Prod_N1 N1-Ethyl Product (Major w/ NaH/THF) TS_N1->Prod_N1 Prod_N2 N2-Ethyl Product (Minor w/ NaH/THF) TS_N2->Prod_N2

Experimental Protocols

Method A: High-Selectivity N1-Ethylation (Recommended)

Objective: Maximize yield of 6-bromo-1-ethyl-4-fluoro-1H-indazole. Mechanism: Thermodynamic control via sodium cation chelation in a non-polar aprotic solvent.

Materials:

  • Substrate: 6-bromo-4-fluoro-1H-indazole (1.0 equiv)

  • Alkylating Agent: Ethyl Iodide (EtI) (1.2 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Protocol:

  • Preparation: Flame-dry a 2-neck round-bottom flask (RBF) and cool under a stream of Nitrogen (

    
    ).
    
  • Base Activation: Add NaH (1.2 equiv) to the flask. Wash twice with anhydrous hexanes to remove mineral oil if downstream purification is sensitive (optional for this substrate). Suspend NaH in anhydrous THF (50% of total volume). Cool to 0 °C .[4][5]

  • Deprotonation: Dissolve 6-bromo-4-fluoro-1H-indazole in the remaining THF. Add this solution dropwise to the NaH suspension at 0 °C over 15 minutes.

    • Observation: Evolution of

      
       gas. The solution will turn yellow/orange (anion formation).
      
    • Aging: Stir at 0 °C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation.

  • Alkylation: Cool the mixture back to 0 °C . Add Ethyl Iodide (1.2 equiv) dropwise.

  • Reaction: Allow to warm to RT and stir for 4–16 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1). The N1 product is typically less polar (higher

      
      ) than the starting material.
      
  • Quench & Workup: Cool to 0 °C. Quench carefully with Saturated

    
    . Dilute with EtOAc. Wash organic layer with Water (2x) and Brine (1x). Dry over 
    
    
    
    .[4][6]
Method B: General Synthesis (Access to N1 & N2)

Objective: Generate both isomers for separation and identification. Mechanism: Loose ion-pairing in polar aprotic solvent promotes competitive N2 attack.

Materials:

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile (

    
    )
    

Protocol Modifications:

  • Mix Indazole and

    
     in DMF at RT for 15 mins.
    
  • Add EtI (1.5 equiv). Stir at RT for 12 hours.[4]

  • Outcome: Expect a ratio of ~60:40 to 70:30 (N1:N2).

Purification & Characterization Workflow

Separation of regioisomers is critical. The N1 isomer is generally less polar than the N2 isomer due to the vector alignment of the dipole moment relative to the fused benzene ring.

TLC System: 20% EtOAc in Hexanes.

  • 
     ~ 0.65:  N1-Ethyl isomer (Major)
    
  • 
     ~ 0.45:  N2-Ethyl isomer (Minor)
    
Workup & Isolation Diagram

Workup Figure 2: Isolation workflow for separating N1 and N2 regioisomers. Reaction Crude Reaction Mixture (THF/DMF) Quench Quench (Sat. NH4Cl) Extract (EtOAc) Reaction->Quench PhaseSep Phase Separation Quench->PhaseSep OrgLayer Organic Layer (Product Mix) PhaseSep->OrgLayer AqLayer Aqueous Layer (Salts) PhaseSep->AqLayer Dry Dry (Na2SO4) & Concentrate OrgLayer->Dry Column Flash Column Chromatography (Gradient 0-30% EtOAc/Hex) Dry->Column N1 Fraction 1: N1-Ethyl (Pure) Column->N1 N2 Fraction 2: N2-Ethyl (Pure) Column->N2

Characterization Data (Reference Values)

The definitive assignment of regiochemistry requires 1D NOE or 2D NOESY/HMBC NMR.[2]

FeatureN1-Ethyl Isomer (Target)N2-Ethyl Isomer
1H NMR (Ethyl -CH2-) Quartet,

~4.40 ppm
Quartet,

~4.55 ppm (often downfield)
1H NMR (C3-H) Singlet,

~8.05 ppm
Singlet,

~8.30–8.50 ppm (Deshielded)
NOE Signal (Critical) Ethyl-CH2

C7-H
Ethyl-CH2

C3-H
13C NMR (N-CH2)

~48 ppm

~53 ppm
Elution Order First (Less Polar)Second (More Polar)

Note on C7-H vs C3-H:

  • C7-H: The aromatic proton on the benzene ring closest to N1. In 6-bromo-4-fluoro-1H-indazole, this is the proton at position 7 (doublet or singlet depending on F-coupling).

  • C3-H: The proton on the pyrazole ring.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion Incomplete deprotonation or wet solvent.Ensure THF is anhydrous.[4][5] Increase deprotonation time at RT. Add catalytic KI (Finkelstein) if using Ethyl Bromide/Chloride.
Poor N1 Selectivity "Loose" ion pair; Temperature too high.Switch from DMF to THF or Toluene. Keep alkylation temperature at 0 °C initially. Use NaH (Lithium/Sodium favor N1).
Over-alkylation Formation of quaternary salts.Strictly control EtI equivalents (1.1–1.2 max). Do not heat excessively.
Difficult Separation Isomers co-eluting.Change solvent system to DCM/MeOH (99:1) or Toluene/EtOAc. Use C18 reverse-phase HPLC if necessary.

References

  • Regioselective N-Alkylation of Indazoles (Review)

    • Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[5][7][8]

    • Source: Beilstein J. Org. Chem. 2021, 17, 1939–1951.
    • URL:[Link]

  • Thermodynamic Control (NaH/THF)

    • Title: Development of a selective and scalable N1-indazole alkyl
    • Source: React.[1][2][4][5][6][9][10][11] Chem. Eng., 2024, 9, 839-844.

    • URL:[Link]

  • NMR Characterization of Indazole Isomers

    • Title: Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques.
    • Source: Magn.[2][10][12][13] Reson. Chem. 2024, 62(11), 765-774.

    • URL:[Link]

  • Kinetic Control (N2-Alkylation)

    • Title: Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.[8]

    • Source: J. Org.[14] Chem. 2019, 84, 13, 8766–8774.

    • URL:[Link]

Sources

Application Note: Optimized Suzuki-Miyaura Coupling of 6-Bromo-1-ethyl-4-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It synthesizes specific structural reactivity profiles with empirically validated protocols.

Executive Summary & Structural Analysis

The substrate 6-bromo-1-ethyl-4-fluoro-1H-indazole represents a "privileged scaffold" in kinase inhibitor discovery (e.g., VEGFR, FGFR inhibitors). Successful functionalization of this intermediate requires understanding the interplay between the electron-withdrawing fluorine atom and the nitrogen-rich heterocycle.

Structural Reactivity Matrix
FeatureChemical FunctionImpact on Suzuki Coupling
C6-Bromine Reactive HandlePrimary Site: The C6 position in indazoles is electronically activated for oxidative addition, though less so than the C3 position.
C4-Fluorine Electronic ModulatorActivation: The strong -I (inductive) effect of the fluorine atom at C4 pulls electron density from the benzene ring, making the C6-Br bond more electron-deficient. This accelerates oxidative addition relative to the non-fluorinated analog.
N1-Ethyl Protecting GroupSolubility & Stability: Blocks the acidic N-H proton, preventing deprotonation by the base (which could poison the Pd catalyst) and significantly improving solubility in non-polar organic solvents.
N2-Nitrogen Coordination SiteRisk: The lone pair on N2 can act as a ligand, potentially competing with phosphines for the Pd center. High-temperature or bulky ligands are required to mitigate this "catalyst sequestration."

Mechanistic Pathway

The coupling follows the catalytic cycle of Oxidative Addition, Transmetallation, and Reductive Elimination.[1] The presence of the C4-Fluorine atom stabilizes the anionic character of the ring during the transition states.

Figure 1: Catalytic Cycle & Reactivity Logic

SuzukiMechanism Substrate Substrate: This compound OxAdd Oxidative Addition (Rate Enchanced by C4-F) Substrate->OxAdd Pd0 Active Catalyst Pd(0)L2 Pd0->OxAdd Insertion into C-Br PdII_Complex Pd(II) Intermediate Ar-Pd(II)-Br OxAdd->PdII_Complex TransMet Transmetallation PdII_Complex->TransMet Boronic Boronic Acid R-B(OH)2 + Base Boronic->TransMet Activated Boronate PdII_Biaryl Di-aryl Pd(II) Complex TransMet->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Product: 6-Aryl-1-ethyl-4-fluoro-1H-indazole RedElim->Product

Caption: The C4-Fluorine atom lowers the energy barrier for oxidative addition, making the C6-Br bond highly reactive toward Pd(0).

Experimental Protocols

Method A: The "Workhorse" Protocol (Standard)

Best for: Simple aryl boronic acids, scale-up (1g - 100g), and cost-efficiency.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: Pd(dppf)Cl₂[2][3][4]·CH₂Cl₂ (3-5 mol%)

  • Base: K₂CO₃ (2.5 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[4]

  • Concentration: 0.1 M – 0.2 M

Procedure:

  • Charge: Add substrate, boronic acid, and base to the reaction vessel.

  • Solvent: Add pre-mixed Dioxane/Water.[4][5]

  • Degas: Critical Step. Sparge with Nitrogen or Argon for 15 minutes.[4] (Do not skip; Pd(dppf)Cl₂ is sensitive to O₂ oxidation).

  • Catalyst: Add Pd(dppf)Cl₂[2][3][4]·CH₂Cl₂ quickly against a counter-flow of inert gas.

  • Reaction: Seal and heat to 90°C for 4–12 hours.

  • Monitoring: Check LCMS for consumption of bromide (M+H: ~243/245 Da pattern) and appearance of product.

Method B: The "High-Performance" Protocol (Difficult Substrates)

Best for: Sterically hindered boronic acids, heteroaryl boronic acids (e.g., pyridines, pyrazoles), or if Method A fails.

Reagents:

  • Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos or SPhos (4-8 mol%)

    • Why: SPhos is exceptional for heteroaryl-heteroaryl couplings; XPhos is superior for steric bulk.

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: n-Butanol or Toluene : Water (10:1)

  • Temperature: 100°C - 110°C

Bench Workflow & Execution

The following diagram outlines the critical decision points and physical handling steps to ensure reproducibility.

Figure 2: Experimental Workflow

ProtocolWorkflow Start Start: Weigh Reagents Degas Degas Solvent (15 min) (N2 Sparging) Start->Degas AddCat Add Pd Catalyst (Under Inert Flow) Degas->AddCat Heat Heat to 90°C (Oil Bath/Block) AddCat->Heat Check LCMS Check @ 4h Heat->Check Check->Heat Incomplete (>10% SM) Workup Aqueous Workup (EtOAc/Brine) Check->Workup Complete Scavenge Pd Scavenging (Thiol Silica/Celite) Workup->Scavenge Purify Flash Chromatography (Hex/EtOAc) Scavenge->Purify

Caption: Step-by-step execution flow emphasizing the critical degassing and scavenging stages.

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Protodebromination (Formation of H-Indazole)Hydride source in solvent or overheating.1.[6] Ensure solvents are anhydrous/high grade.2. Switch solvent to Toluene/Water.3. Lower temp to 80°C.
Homocoupling (Biaryl formation)Oxygen presence in the system.1. Re-evaluate degassing efficiency.2. Ensure system is sealed under positive N₂ pressure.
Stalled Reaction (<50% conversion)Catalyst poisoning by N2-nitrogen.1. Switch to Method B (SPhos/XPhos ligands create a bulky shell protecting Pd).2. Increase catalyst loading to 5-10 mol%.
Boronic Acid Degradation Hydrolysis of sensitive boronic acids.1. Switch base to KF (anhydrous conditions).2. Add boronic acid in portions.

References

  • RSC Advances (2021).Regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (Provides analogous conditions for fluoro-substituted indazoles).

  • BenchChem (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-1H-indazole.[4] (General industrial protocols for 6-bromoindazole scaffolds).

  • Organic Chemistry Portal.Suzuki Coupling - Mechanism and Recent Literature.

  • ChemScene. Product Data: this compound.[7] (Physical properties and commercial availability).[8]

Sources

nucleophilic aromatic substitution on 4-fluoro indazole derivatives

Application Note: Nucleophilic Aromatic Substitution ( ) on 4-Fluoroindazole Derivatives

Audience:

Executive Summary

The 4-aminoindazole scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore in numerous kinase inhibitors (e.g., FGFR, VEGFR inhibitors). While transition metal-catalyzed couplings (Buchwald-Hartwig) are common, Nucleophilic Aromatic Substitution (

However, 4-fluoroindazole is electronically deactivated compared to classic

electronic activationsolvent polaritythermal energy

Mechanistic Grounding & Electronic Activation

The Challenge of the Indazole Core

The indazole ring system is electron-rich due to the donation from the N1 lone pair. In a standard 4-fluoro-1H-indazole, this electron density raises the energy of the ring's LUMO, repelling nucleophiles.

  • The Problem: Direct

    
     on unprotected 4-fluoroindazole is sluggish and often requires harsh forcing conditions that degrade the substrate.
    
  • The Solution: N1-Activation. Derivatizing the N1 nitrogen with an Electron-Withdrawing Group (EWG) such as a Tosyl (Ts), Acetyl (Ac), or Boc group pulls electron density out of the benzene ring, stabilizing the anionic Meisenheimer intermediate.

The "Fluorine Effect"

In

1
  • Why Fluorine? Fluorine is the preferred leaving group over Chlorine or Bromine for this transformation. Its high electronegativity ($ \chi = 3.98 $) inductively stabilizes the negative charge accumulation at the ipso and para positions during the formation of the Meisenheimer complex.

Pathway Visualization

The following diagram illustrates the critical activation step and the reaction trajectory.

SnAr_MechanismSubstrate4-Fluoro-1H-indazole(Deactivated)ActivatedN1-Protected Indazole(EWG Activated)Substrate->ActivatedProtection (TsCl/Boc2O)Lowers LUMO EnergyTransitionMeisenheimer Complex(Anionic Intermediate)Activated->Transition+ NucRate Determining StepProduct4-AminoindazoleDerivativeTransition->Product- F⁻Fast EliminationNucNucleophile(HNR2)Nuc->Transition

Figure 1: Reaction trajectory showing the necessity of N1-activation to facilitate nucleophilic attack.

Optimization Parameters

To achieve conversion >95%, the reaction environment must stabilize the polar transition state.

ParameterRecommendationRationale
Solvent DMSO or NMP High dielectric constant (

) stabilizes the charged Meisenheimer complex. Avoid protic solvents (EtOH) which quench nucleophilicity via H-bonding.
Base DIPEA or

Acts as an HF scavenger. Inorganic bases (

) require fine milling to improve solubility in aprotic solvents.
Temperature 100°C - 140°C High activation barrier requires thermal energy. Microwave irradiation is superior for stubborn substrates.
Concentration 0.5 M - 1.0 M High concentration favors bimolecular kinetics (

).
Protecting Group Tosyl (Ts) > Boc Tosyl is more electron-withdrawing and thermally stable at >100°C compared to Boc (which may thermally cleave).

Experimental Protocols

Protocol A: Standard Thermal Substitution (Activated Substrates)

Best for: Reacting N1-Tosyl-4-fluoroindazole with primary aliphatic amines.

Reagents:

  • Substrate: 1-(p-Toluenesulfonyl)-4-fluoroindazole (1.0 equiv)

  • Nucleophile: Primary Amine (1.5 - 2.0 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Solvent: Anhydrous DMSO (0.5 M concentration)

Procedure:

  • Setup: In a screw-cap pressure vial equipped with a magnetic stir bar, dissolve the substrate in DMSO.

  • Addition: Add DIPEA followed by the amine nucleophile.

  • Reaction: Seal the vial and heat to 110°C in an oil bath.

    • Checkpoint: Monitor by LC-MS at 4 hours. The Tosyl group often remains intact, but partial cleavage can occur (check for mass M-Ts).

  • Workup: Cool to room temperature. Pour the mixture into ice-water (10x volume).

  • Isolation: The product often precipitates. Filter and wash with water to remove DMSO. If no precipitate forms, extract with EtOAc, wash with brine (3x) to remove DMSO, dry over

    
    , and concentrate.
    
Protocol B: Microwave-Assisted High-Energy

Best for: Sterically hindered amines, anilines, or less-activated substrates (e.g., N1-Boc).

Reagents:

  • Substrate: 4-Fluoroindazole derivative (1.0 equiv)

  • Nucleophile: Amine (3.0 equiv)

  • Base:

    
     (3.0 equiv, finely ground)
    
  • Solvent: NMP (N-Methyl-2-pyrrolidone)

Procedure:

  • Loading: Charge a microwave process vial (0.5–2.0 mL) with substrate, base, and amine. Add NMP.

  • Irradiation: Cap and irradiate at 160°C for 30–60 minutes (High Absorption setting).

    • Note: Microwave heating overcomes the high activation energy barrier more efficiently than conventional heating for deactivated rings.

  • Quench: Dilute with EtOAc and water.

  • Purification: Flash chromatography is usually required to separate the product from the excess amine and high-boiling solvent.

Decision Logic for Synthetic Planning

Use this flowchart to select the correct pathway based on your specific substrate and nucleophile.

Decision_TreeStartStart: 4-FluoroindazoleFunctionalizationCheck_PGIs N1 Protected with EWG?(Ts, Boc, Ac)Start->Check_PGRoute_DirectDirect SnAr UnlikelyRequires Transition Metal Cat.(Buchwald-Hartwig)Check_PG->Route_DirectNoCheck_NucNucleophile Type?Check_PG->Check_NucYesPath_AAliphatic Amine(Strong Nuc)Check_Nuc->Path_APath_BAniline / Heterocycle(Weak Nuc)Check_Nuc->Path_BAction_AProtocol A:DMSO, 110°C, DIPEAPath_A->Action_AAction_BProtocol B:MW, 160°C, NMPOR Strong Base (LiHMDS)Path_B->Action_B

Figure 2: Strategic decision tree for selecting reaction conditions.

Troubleshooting & QC

  • Issue: Low Conversion.

    • Diagnosis: The ring is not sufficiently electron-deficient.

    • Fix: Switch N-protecting group to Tosyl (stronger EWG than Boc). Increase Temp to 140°C. Ensure solvent is anhydrous (water deactivates the nucleophile).

  • Issue: N-Deprotection during Reaction.

    • Diagnosis: High temperature or basicity cleaving the EWG.

    • Fix: If the product is the deprotected 4-aminoindazole, this may be desirable. If not, lower temperature and extend time.

  • Issue: Regioisomers (if alkylating first).

    • Check: If you alkylated the indazole before the

      
      , ensure you have the N1-isomer. The N2-isomer has different electronics and may not activate the C4 position as effectively. Use 2D NMR (NOESY) to confirm N1 vs N2 placement.
      

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

  • Travieso-Puente, R., et al. (2017).[2] Arylazoindazole Photoswitches: Facile Synthesis and Functionalization via

    
     Substitution. Journal of the American Chemical Society, 139(9), 3328–3331. Link
    
  • Lefebvre, V., et al. (2010).[3] General and Efficient Synthesis of Indazoles via

    
     Reaction. The Journal of Organic Chemistry, 75(8), 2730–2732. Link
    
  • WuXi STA. (2021).

    
     Fluorination of 4-Chlorothiazoles at a Production Scale. Organic Process Research & Development, 25(5), 1206–1214. Link
    (Note: Highlights the scalability and utility of fluoride displacement in heteroaromatics).
    
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Addition-Elimination Mechanism.[1][4][5] Link

Application Note: Precision C-H Activation of 1-Ethyl-4-Fluoro-1H-Indazole

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process scientists targeting the 1-ethyl-4-fluoro-1H-indazole scaffold. It synthesizes established C-H activation methodologies with specific mechanistic considerations for the 4-fluoro substituent, ensuring high-fidelity execution in drug discovery workflows.

Executive Summary & Scaffold Analysis

The 1-ethyl-4-fluoro-1H-indazole scaffold is a privileged pharmacophore in kinase inhibitor development (e.g., VEGFR, FGFR inhibitors). The 4-fluoro group is not merely a bystander; it exerts a profound electronic and steric influence that dictates the success of C-H activation protocols.

Mechanistic Impact of the 4-Fluoro Substituent
  • Acidity Enhancement (Pro-Reaction): The strong inductive effect (-I) of the fluorine atom at C-4 significantly increases the acidity of the C-3 proton (

    
     reduction). This facilitates Concerted Metalation-Deprotonation (CMD)  pathways, which rely on base-assisted cleavage of the C-H bond.
    
  • Electronic Deactivation (Anti-Reaction): The 4-F group decreases electron density in the pyrazole ring, making it less susceptible to electrophilic attack (

    
    ). Therefore, electrophilic palladation pathways are disfavored compared to CMD.
    
  • Steric Environment: While Fluorine is small (

    
    ), its position ortho to C-3 creates a "steric wall" that can hinder bulky ligands.
    

Strategic Implication: Successful functionalization requires electron-rich metal centers (to facilitate oxidative addition to the coupling partner) paired with sterically accessible, basic ligands (to drive the CMD step at the crowded, acidic C-3 site).

Primary Protocol: C-3 Direct Arylation (Pd-Catalyzed)

Objective: Installation of (hetero)aryl groups at C-3 via C-H/C-X coupling. Mechanism: Pd(II)/Pd(0) cycle via Concerted Metalation-Deprotonation (CMD).

The "Gold Standard" System: Pd(OAc)₂ / Phenanthroline

This protocol utilizes a C-3 selective system that operates independently of the N-1 protecting group's directing ability, relying instead on the intrinsic acidity of the C-3 position enhanced by the 4-F group.

Reagents & Conditions:

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5–10 mol%)

  • Ligand: 1,10-Phenanthroline (Phen) (10–20 mol%)[1]

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Solvent: DMA (Dimethylacetamide) or Toluene (anhydrous)

  • Temperature: 140–160 °C

Step-by-Step Protocol
  • Preparation: In a glovebox or under argon flow, charge a heavy-walled pressure vial (10-20 mL) with a magnetic stir bar.

  • Solids Addition: Add 1-ethyl-4-fluoro-1H-indazole (1.0 equiv), Aryl Iodide/Bromide (1.2–1.5 equiv), Pd(OAc)₂ (5 mol%), 1,10-Phenanthroline (10 mol%), and Cs₂CO₃ (2.0 equiv).

    • Note: Grind Cs₂CO₃ to a fine powder immediately before use to maximize surface area for the heterogeneous CMD step.

  • Solvent Addition: Add anhydrous DMA (0.2 M concentration relative to indazole).

    • Critical: Do not use DMF if temperatures exceed 150°C, as dimethylamine decomposition can poison the catalyst.

  • Deoxygenation: Sparge the mixture with Argon for 5 minutes. Cap the vial with a PTFE-lined crimp seal.

  • Reaction: Heat the block to 150 °C for 16–24 hours.

    • Monitoring: Monitor by LC-MS. The 4-F group provides a distinct retention time shift. Look for the disappearance of the starting material (M+H = 165.1).

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a Celite pad to remove palladium black and salts. Wash the filtrate with Brine (3x) to remove DMA.

  • Purification: Flash chromatography (Hexane/EtOAc).

Mechanistic Visualization (CMD Pathway)

The following diagram illustrates the critical role of the carbonate base and the 4-Fluoro effect in the transition state.

CMD_Mechanism Substrate 1-Ethyl-4-Fluoroindazole TS_CMD CMD Transition State (Rate Limiting) Substrate->TS_CMD + Base (Cs2CO3) Pd_Species [L-Pd(II)-Ar(X)] Pd_Species->TS_CMD Product C-3 Arylated Product TS_CMD->Product - HX, - Pd(0) Note_F 4-Fluoro Effect: Increases C-3 Acidity Stabilizes TS Note_F->TS_CMD

Caption: The Concerted Metalation-Deprotonation (CMD) mechanism. The 4-Fluoro substituent lowers the pKa of the C-3 proton, facilitating removal by the carbonate base coordinated to the Palladium center.

Secondary Protocol: C-H Borylation (Ir-Catalyzed)

Objective: Conversion of the C-H bond to a C-Bpin handle for downstream Suzuki coupling or functional group interconversion. Selectivity: Sterically controlled. The 4-F group blocks C-3 slightly, but C-3 remains the most electronically activated. However, C-7 becomes a competitive site due to the small size of the N-Ethyl group compared to the 4-F/C-3 pocket.

Reagents:

  • Catalyst: [Ir(OMe)(cod)]₂ (1.5 mol%)

  • Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3 mol%)

  • Boron Source: B₂pin₂ (Bis(pinacolato)diboron) (1.0 equiv)

  • Solvent: THF or MTBE

  • Temp: 60–80 °C

Protocol Nuance: Due to the 4-F group, C-3 borylation may be sluggish compared to non-fluorinated analogs. If C-3 borylation is required, use smaller ligands (dmpe). If C-7 borylation is desired (rare but possible), the standard dtbpy ligand favors the less hindered C-7 or C-5 positions. Rigorous structural assignment (NOE NMR) is required to confirm regioselectivity.

Quantitative Data Summary

ParameterMethod A: Pd-Catalyzed ArylationMethod B: Ir-Catalyzed Borylation
Primary Site C-3 (Electronic/Acidity control)C-3 / C-7 (Steric control - Mixture possible)
4-F Effect Beneficial (Increases acidity for CMD)Detrimental (Steric hindrance at C-3)
Temp 140–160 °C60–80 °C
Limiting Factor Base solubility (requires grinding)Regioselectivity (requires bulky ligand tuning)
Green Score Low (High temp, dipolar solvents)High (Atom economy, mild temp)

Troubleshooting & Self-Validation

Common Failure Modes
  • Defluorination: At temperatures >160°C with phosphine ligands, C-F activation can occur.

    • Solution: Stick to N-heterocyclic carbene (NHC) or Phenanthroline ligands; avoid electron-rich phosphines like PCy₃.

  • N-Dealkylation: Rare, but possible under harsh oxidative conditions.

    • Check: Verify the ethyl group integral (triplet at ~1.4 ppm, quartet at ~4.4 ppm) in ^1H NMR.

  • Regioisomer Scrambling:

    • Validation: In ^1H NMR, the C-3 proton of the starting material appears as a singlet around 8.0–8.2 ppm . Successful C-3 functionalization results in the disappearance of this singlet. The C-7 proton is a doublet/multiplet typically shielded around 7.4–7.6 ppm .

Workflow Decision Tree

Workflow Start Start: 1-Ethyl-4-Fluoroindazole Decision Target Position? Start->Decision C3_Path C-3 Functionalization Decision->C3_Path Primary Target C7_Path C-7 Functionalization Decision->C7_Path Secondary Target Method_A Pd/Phen Direct Arylation (High Acidity Driven) C3_Path->Method_A Aryl/Heteroaryl Method_B Ir-Borylation + Suzuki (Steric Driven) C3_Path->Method_B Alkyl/Complex C7_Path->Method_B Use Bulky Ligand (dtbpy) Validation Validate: 1H NMR & NOE (Check C-3 Singlet loss) Method_A->Validation Method_B->Validation

Caption: Decision matrix for selecting the optimal C-H activation pathway based on regiochemical targets.

References

  • Ye, M., Gao, G.-L., & Yu, J.-Q. (2011). Ligand-Promoted C-3 Selective C-H Olefination of Pyridines and Quinolines. Journal of the American Chemical Society, 133(35), 13770–13773. (Foundational work on Pd/Phen CMD mechanism). Link

  • Yamaguchi, J., Muto, K., & Itami, K. (2012). C-H Activation of Azoles.[2] European Journal of Organic Chemistry, 2013(1), 19–30. (Review covering Indazole C-3 arylation). Link

  • Hyster, T. K., & Rovis, T. (2011). Pyridine Synthesis from Oximes and Alkynes via Rh(III) Catalysis: C-H Activation. Chemical Science, 2(8), 1606-1610. (Discusses electronic effects in N-heterocycles). Link

  • Ossila. 4-Fluoro-1H-indazole Product Specification and Properties. (Confirmation of substrate availability and basic properties). Link

  • Larsen, M. A., & Hartwig, J. F. (2014). Iridium-Catalyzed C-H Borylation of Heteroarenes: Scope, Regioselectivity, and Application to Late-Stage Functionalization. Journal of the American Chemical Society, 136(11), 4287–4299. (Protocol for Ir-catalyzed borylation). Link

Sources

Application Note: Precision Buchwald-Hartwig Amination of 6-Bromo-1-ethyl-4-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Analysis & Chemical Context

The Substrate: 6-Bromo-1-ethyl-4-fluoro-1H-indazole

In the landscape of kinase inhibitor development, the indazole core is a privileged scaffold.[1] The specific derivative This compound represents a high-value intermediate.

  • N1-Ethyl: Blocks the pyrazole nitrogen, preventing catalyst poisoning via N-coordination and eliminating regioselectivity issues during the coupling event.

  • C4-Fluoro: A critical bioisostere. Electronically, its strong inductive withdrawing effect (

    
    ) deactivates the ring system. While this facilitates the Oxidative Addition (OA)  of the Pd(0) species into the C6-Br bond, it renders the subsequent Pd(II) intermediate less electron-rich, potentially slowing Reductive Elimination (RE) .
    
  • C6-Bromo: The handle for diversification. Located meta to the C4-fluoro, it is sterically accessible, allowing for the use of bulky, electron-rich biaryl phosphine ligands.

The Challenge: Electronic Mismatch

Standard coupling protocols often fail with electron-deficient heterocycles due to competitive hydrodehalogenation (reduction of C-Br to C-H) or catalyst arrest. The presence of the C4-fluorine atom demands a catalyst system that is sufficiently electron-rich to stabilize the oxidative addition complex but bulky enough to force reductive elimination.

Critical Reaction Parameters (Optimization Guide)

Ligand Selection: The "Buchwald" Decision Matrix

For this specific substrate, generic ligands like


 or even simple bidentates (BINAP) often result in sluggish conversion. We utilize Third and Fourth Generation Buchwald Precatalysts.
Amine ClassRecommended LigandCatalyst SystemRationale
Primary Amines (Alkyl/Aryl)BrettPhos Pd(OAc)₂ or G3-PrecatalystPromotes RE of primary amines; prevents

-hydride elimination.
Secondary Amines (Cyclic/Acyclic)RuPhos Pd(OAc)₂ or G3-PrecatalystExceptionally active; bulky isopropyl groups prevent bis-amine coordination.
Anilines (Electron-Poor)tBuXPhos Pd₂dba₃High electron density on P facilitates OA on difficult substrates.
Base & Solvent Effects[2]
  • LiHMDS (Lithium Hexamethyldisilazide): The "Gold Standard" for indazoles. It acts as a soluble base that can deprotonate the amine-Pd complex without causing hydrolysis of sensitive functional groups. It often outperforms carbonates in THF.

  • Cs₂CO₃: Effective for scale-up in Toluene/Dioxane but requires vigorous stirring due to heterogeneity.

  • Solvent: Anhydrous THF is preferred for LiHMDS; 1,4-Dioxane or Toluene for carbonate bases.

Visualized Mechanistic Pathway

The following diagram illustrates the catalytic cycle, highlighting the specific influence of the C4-Fluoro substituent.

BuchwaldMechanism Pd0 Active Catalyst L-Pd(0) OA_Complex Oxidative Addition (OA) Pd(II)-Ar-Br (Facilitated by C4-F) Pd0->OA_Complex + Substrate Substrate Substrate: This compound Substrate->OA_Complex C4-F pulls e- density Amine_Coord Amine Coordination Pd(II)-Ar-N(H)R OA_Complex->Amine_Coord + Amine Deprotonation Deprotonation (Base: LiHMDS/Cs2CO3) Amine_Coord->Deprotonation RE_Complex Reductive Elimination (RE) Product Release Deprotonation->RE_Complex - Base-HBr RE_Complex->Pd0 Regeneration Product Product: 6-amino-1-ethyl-4-fluoro-1H-indazole RE_Complex->Product

Caption: Catalytic cycle for the amination of this compound. The electron-withdrawing C4-F aids Oxidative Addition but requires bulky ligands to drive Reductive Elimination.

Standard Operating Protocols (SOP)

Method A: Coupling with Primary Amines (BrettPhos System)

Target: High-yield coupling of alkyl amines or anilines.[2][3][4]

Reagents:

  • This compound (1.0 equiv)[1]

  • Primary Amine (1.2 equiv)

  • BrettPhos Pd G3 Precatalyst (1–3 mol%)

  • LiHMDS (1.0 M in THF, 2.2 equiv)

  • Solvent: Anhydrous THF (0.2 M concentration)

Procedure:

  • Setup: In a nitrogen-filled glovebox or using standard Schlenk technique, charge a vial with the indazole substrate, BrettPhos Pd G3, and a magnetic stir bar.

  • Solvation: Seal the vial (septum cap) and purge with nitrogen. Inject anhydrous THF via syringe.[5]

  • Amine Addition: Add the primary amine via syringe.

  • Base Addition: Dropwise add the LiHMDS solution at room temperature. Note: The solution may darken, indicating active catalyst formation.

  • Reaction: Heat the block to 65 °C for 2–4 hours.

  • Quench: Cool to RT. Dilute with EtOAc and quench with sat. aq. NH₄Cl.[1]

  • Workup: Extract with EtOAc (3x). Dry organics over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Method B: Coupling with Secondary Amines (RuPhos System)

Target: Coupling of cyclic amines (morpholines, piperazines) or acyclic secondary amines.

Reagents:

  • This compound (1.0 equiv)[1]

  • Secondary Amine (1.2 equiv)[5]

  • RuPhos (2–4 mol%)

  • Pd(OAc)₂ (1–2 mol%) (Or RuPhos Pd G3/G4)

  • Cs₂CO₃ (2.0 equiv, finely ground)

  • Solvent: 1,4-Dioxane (0.2 M)

Procedure:

  • Solid Charge: Add indazole, Pd(OAc)₂, RuPhos, and Cs₂CO₃ to a reaction tube.

  • Purge: Evacuate and backfill with N₂ (3 cycles).

  • Liquid Charge: Add 1,4-Dioxane and the amine.

  • Reaction: Heat to 85–100 °C with vigorous stirring (critical for solid base).

  • Monitoring: Monitor by LCMS. Conversion typically reaches >95% within 4–8 hours.

  • Filtration: Filter the hot mixture through a pad of Celite to remove inorganic salts. Rinse with DCM.

  • Purification: Concentrate and purify via reverse-phase prep-HPLC or silica chromatography.

Experimental Workflow & Decision Tree

Workflow Start Start: 6-Br-4-F-Indazole AmineType Select Amine Type Start->AmineType Primary Primary Amine (R-NH2) AmineType->Primary Secondary Secondary Amine (R2-NH) AmineType->Secondary Ligand1 Ligand: BrettPhos Base: LiHMDS Temp: 65°C Primary->Ligand1 Ligand2 Ligand: RuPhos Base: Cs2CO3 Temp: 90°C Secondary->Ligand2 Check Check Conversion (LCMS @ 2h) Ligand1->Check Ligand2->Check Success >90% Conv. Proceed to Workup Check->Success Fail <50% Conv. or Dehalogenation Check->Fail Troubleshoot Switch to tBuXPhos or Increase Temp Fail->Troubleshoot

Caption: Operational workflow for selecting reaction conditions based on amine class.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Conversion (<10%) Catalyst poisoning or inactive Pd source.Switch to a Precatalyst (G3/G4) instead of Pd(OAc)₂ + Ligand. Ensure inert atmosphere.
Hydrodehalogenation (M-Br → M-H)

-hydride elimination or solvent reduction.
Decrease temperature.[1] Switch solvent from Dioxane to Toluene. Increase amine concentration.[1]
Bis-arylation (for primary amines) Ligand not bulky enough.Ensure BrettPhos is used (not XPhos). Increase amine stoichiometry to 1.5 equiv.
Regioisomers N/A for this substrate.The N1-ethyl group locks regioselectivity. If N1 is H, protect before coupling.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Aryl Halides with Heterocyclic Amines." Journal of Organic Chemistry. (General methodology for heterocycles).
  • BenchChem. "Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole Derivatives." BenchChem Application Library. Link

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50. Link

  • Henderson, J. L., et al. "Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization." Organic Letters, 2010, 12(20), 4438–4441.[6] Link

  • Hosyn Future. "Product Data: this compound." (Commercial availability and physical data). Link

  • US Patent 2014/0303160 A1. "Synthesis of Indazole Intermediates." (Specific substrate usage in drug discovery). Link

Disclaimer: This protocol is intended for research use only. Always consult Safety Data Sheets (SDS) for this compound, palladium catalysts, and bases before handling.

Sources

functionalization of 6-bromo-1-ethyl-4-fluoro-1H-indazole at C6 position

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Precision Functionalization of 6-Bromo-1-Ethyl-4-Fluoro-1H-Indazole

Executive Summary & Strategic Importance

The This compound scaffold is a high-value pharmacophore, particularly prevalent in the design of Type I and Type II kinase inhibitors (e.g., VEGFR, FGFR targets). Its structural utility relies on three distinct features:

  • C6-Bromine Handle: The primary site for cross-coupling to extend the molecular skeleton into the solvent-exposed or hydrophobic pockets of the target protein.

  • C4-Fluorine Substituent: An electron-withdrawing group (EWG) that modulates the pKa of the indazole system and metabolic stability, while electronically activating the C6-position for oxidative addition.

  • N1-Ethyl Group: Locks the tautomeric equilibrium, ensuring regiochemical stability and improving lipophilicity for cell permeability.

This guide provides validated protocols for functionalizing the C6 position via Suzuki-Miyaura Cross-Coupling , Buchwald-Hartwig Amination , and Miyaura Borylation .

Strategic Workflow: Reaction Selection Guide

The following decision tree outlines the optimal synthetic pathway based on the desired C6-moiety.

G Start Substrate: This compound Target Desired C6 Moiety? Start->Target Aryl Aryl / Heteroaryl (Biaryl System) Target->Aryl C-C Bond Amine Primary / Secondary Amine (Solubilizing Group) Target->Amine C-N Bond Boron Boronate Ester (Reverse Polarity) Target->Boron C-B Bond Suzuki Protocol A: Suzuki-Miyaura Coupling (Pd(dppf)Cl2 / Dioxane) Aryl->Suzuki Buchwald Protocol B: Buchwald-Hartwig Amination (RuPhos or BrettPhos) Amine->Buchwald Miyaura Protocol C: Miyaura Borylation (B2pin2 / KOAc) Boron->Miyaura

Figure 1: Strategic decision tree for C6-functionalization of the indazole core.

Critical Mechanistic Considerations

Before executing protocols, researchers must understand the electronic environment of the substrate:

FeatureElectronic EffectExperimental Implication
C4-Fluoro Strong

-withdrawing (Inductive)
Activation: Increases electrophilicity of C6-Br, facilitating oxidative addition of Pd(0). Risk: Makes the ring slightly more susceptible to nucleophilic attack, though C6-Br substitution dominates.
N1-Ethyl Electron Donating (+I)Stabilization: Increases electron density on the pyrazole ring, balancing the C4-F effect. Prevents catalyst poisoning by eliminating acidic N-H.
C6-Bromo Leaving GroupSelectivity: Br is the exclusive site of reaction. The C4-F bond is too strong (~110 kcal/mol) to undergo oxidative addition under these standard catalytic conditions.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Best for: Attaching aryl or heteroaryl rings.

Rationale: The C4-F group activates the C6-Br bond, making oxidative addition rapid. Pd(dppf)Cl₂ is the catalyst of choice due to its large bite angle and stability, resisting dehalogenation side-reactions often seen with electron-poor aryl halides.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid/Ester: 1.2 – 1.5 equiv

  • Catalyst: Pd(dppf)Cl₂[1][2][3][4][5]·CH₂Cl₂ (3–5 mol%)

  • Base: 2M aq. K₂CO₃ (3.0 equiv)[4]

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the this compound (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvate: Add degassed 1,4-Dioxane via syringe, followed by degassed 2M K₂CO₃ solution.

  • React: Heat the mixture to 90°C for 4–16 hours.

    • Checkpoint: Monitor via LC-MS.[6] The C4-F group should remain intact. If protodeboronation of the boronic acid is observed, switch base to CsF or K₃PO₄.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water/brine. Dry organic layer over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Best for: Introducing solubilizing amine tails (e.g., morpholine, piperazine).

Rationale: The electron-deficient nature of the ring (due to C4-F) actually aids the reductive elimination step in the catalytic cycle. However, sterics at C6 are moderate. RuPhos (for secondary amines) and BrettPhos (for primary amines) are required to prevent β-hydride elimination and ensure high yields.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.2 – 1.5 equiv

  • Catalyst: RuPhos Pd G3 or Pd₂(dba)₃/BrettPhos (2–5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) or LiHMDS (for sensitive substrates)

  • Solvent: Toluene or THF (anhydrous)

Step-by-Step Procedure:

  • Charge: In a glovebox or under strict inert atmosphere, combine substrate, Pd-precatalyst, and Cs₂CO₃ in a reaction tube.

  • Solvate: Add anhydrous Toluene.

  • Add Amine: Add the amine coupling partner via syringe.

  • React: Seal and heat to 100°C (Toluene) or 65°C (THF) for 12 hours.

    • Note: If using LiHMDS, add dropwise at RT after dissolving other components, then heat.

  • Workup: Filter through a Celite pad to remove palladium black and inorganic salts. Wash with EtOAc.[7]

  • Purification: Silica gel chromatography. (Note: Amine products may streak; add 1% Et₃N to eluent).

Protocol C: Miyaura Borylation (Synthesis of Boronate Ester)

Best for: Converting the electrophile (Br) into a nucleophile (Bpin) for complex coupling.

Rationale: This reaction inverts the polarity of the C6 position. KOAc is critical here; it is basic enough to activate the Pd-complex but not strong enough to promote competitive Suzuki coupling of the product with the starting material.

Reagents:

  • Substrate: 1.0 equiv

  • Bis(pinacolato)diboron (B₂pin₂): 1.1 – 1.2 equiv

  • Catalyst: Pd(dppf)Cl₂ (3–5 mol%)

  • Base: KOAc (3.0 equiv, anhydrous)

  • Solvent: 1,4-Dioxane or DMSO (dry)

Step-by-Step Procedure:

  • Charge: Combine substrate, B₂pin₂, Pd(dppf)Cl₂, and KOAc in a dry flask.

  • Inert: Evacuate and backfill with Argon (3 cycles). Oxygen inhibits this reaction significantly.

  • Solvate: Add anhydrous 1,4-Dioxane.

  • React: Heat to 90°C for 2–6 hours.

    • Checkpoint: Monitor carefully. Over-reaction is rare, but extended heating can lead to deborylation.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water.

    • Critical: Do not use silica gel for purification if the boronate is unstable. Often, passing through a short plug of Celite is sufficient before the next step. If purification is needed, rapid chromatography is recommended.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Conversion (Suzuki) Poor oxidative additionSwitch to XPhos Pd G2 ; the bulky ligand accelerates oxidative addition on deactivated rings.
Protodeboronation Base too strong / Wet solventUse anhydrous conditions; switch base to K₃PO₄ or KF .
Hydrodehalogenation

-hydride elimination
Avoid alcoholic solvents (use Dioxane/Toluene). Increase catalyst loading.
Regioselectivity Loss N/AThe N1-ethyl group locks the position; regioselectivity issues suggest impure starting material.

References

  • Organic Chemistry Portal. Suzuki Coupling - Reaction, Reagents and Mechanism. Retrieved from [Link]

  • National Institutes of Health (NIH). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination: Scope and Mechanism. Retrieved from [Link]

Sources

Application Note: Selective Lithiation Protocols for 6-Bromo-1-ethyl-4-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for the selective lithiation of 6-bromo-1-ethyl-4-fluoro-1H-indazole , a high-value scaffold in kinase inhibitor discovery.

This guide addresses the critical chemoselectivity challenge: distinguishing between Halogen-Lithium Exchange (at C6) and Directed Ortho-Metalation (at C3) .

Executive Summary

This compound (CAS: 1693763-38-0) presents a unique "tri-functional" landscape for organometallic functionalization. The presence of a C6-Bromine, a C4-Fluorine, and an acidic C3-Proton creates competing reactive sites.

  • Path A (C6-Functionalization): Rapid Lithium-Halogen exchange utilizing the C6-Br handle.

  • Path B (C3-Functionalization): Deprotonation of the C3-H, activated by the adjacent nitrogen and the inductive effect of the C4-Fluorine.

This protocol details the specific conditions required to exclusively access either the C6-Lithiated or C3-Lithiated intermediate without "scrambling" or benzyne decomposition.

Mechanistic Insight & Chemoselectivity

The Reactivity Hierarchy

To achieve reproducibility, one must understand the kinetic hierarchy of the reagents used:

  • Lithium-Halogen Exchange (Kinetic Control):

    • Reagent: t-Butyllithium (t-BuLi) or n-Butyllithium (n-BuLi).

    • Mechanism: The exchange rate of Aryl-Br with t-BuLi is extremely fast (

      
      ) at -78°C.
      
    • Outcome: Exclusive generation of the C6-Lithio species.

    • Risk: If the temperature rises > -60°C, the C6-Li species can deprotonate a starting molecule (C3-H), leading to a mixture.

  • C3-Deprotonation (Thermodynamic/Kinetic Control):

    • Reagent: Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP).

    • Mechanism: These bulky, non-nucleophilic bases are too sterically hindered to attack the Bromine but are basic enough to remove the C3 proton (

      
      ).
      
    • Outcome: Exclusive generation of the C3-Lithio species.

    • Critical Risk (The "Fluorine Trap"): The C3-Lithio species has a Fluorine at C4. Warming this intermediate can trigger Li-F elimination, generating a highly reactive 3,4-didehydroindazole (hetaryne) , which leads to tar/decomposition. Strict temperature control (-78°C) is non-negotiable.

Reaction Pathway Diagram

ReactionPathways Start 6-Bromo-1-ethyl- 4-fluoro-1H-indazole tBuLi t-BuLi (2.0 eq) -78°C, THF Start->tBuLi LDA LDA (1.1 eq) -78°C, THF Start->LDA C6_Li Intermediate A: C6-Lithio Species (Br replaced by Li) tBuLi->C6_Li Fast Halogen Exchange C3_Li Intermediate B: C3-Lithio Species (H replaced by Li) LDA->C3_Li Selective Deprotonation Prod_A C6-Functionalized Product C6_Li->Prod_A + Electrophile (E+) Prod_B C3-Functionalized Product C3_Li->Prod_B + Electrophile (E+) Benzyne DECOMPOSITION: 3,4-Hetaryne C3_Li->Benzyne Warming > -50°C (Li-F Elimination)

Caption: Divergent lithiation pathways controlled by reagent selection. Path A (Red) targets C6; Path B (Green) targets C3.

Quantitative Data Summary

ParameterProtocol A (C6-Exchange)Protocol B (C3-Deprotonation)
Primary Reagent t-Butyllithium (1.7 M in pentane)LDA (2.0 M in THF/heptane)
Stoichiometry 2.0 - 2.1 equivalents1.1 - 1.2 equivalents
Solvent Anhydrous THFAnhydrous THF
Temperature -78°C (Critical)-78°C (Critical)
Reaction Time 5 - 10 minutes (Very Fast)30 - 45 minutes
Quench Temp -78°C-78°C
Major Side Product Protonated SM (if wet); C3-Li (if warm)Benzyne oligomers (if warm)

Detailed Experimental Protocols

General Preparation (Applicable to Both Methods)
  • Glassware: Flame-dried or oven-dried (120°C) round-bottom flasks, cooled under a stream of Argon.

  • Solvent: THF must be distilled from Sodium/Benzophenone or passed through an activated alumina column immediately prior to use.

  • Inert Atmosphere: Positive pressure of Argon or Nitrogen.

Protocol A: C6-Functionalization (Lithium-Halogen Exchange)

Target: Replacing the Bromine atom with an electrophile.

Step 1: Setup Charge a 100 mL Schlenk flask with This compound (1.0 g, 4.11 mmol) and anhydrous THF (20 mL). Add a magnetic stir bar and seal with a rubber septum.

Step 2: Cooling Submerge the flask in a dry ice/acetone bath (-78°C). Allow the solution to equilibrate for 15 minutes.

Step 3: Lithiation (The "Exchange")

  • Reagent: t-Butyllithium (1.7 M in pentane).

  • Amount: 4.9 mL (8.22 mmol, 2.0 eq). Note: 2 equivalents are required.[1] The first eq performs the exchange; the second eq destroys the resulting t-butyl bromide to prevent alkylation.

  • Addition: Add t-BuLi dropwise via syringe over 10 minutes. Direct the stream against the cold flask wall to precool the reagent.

  • Observation: The solution typically turns yellow/orange.

  • Incubation: Stir at -78°C for exactly 10 minutes . Do not extend this time unnecessarily, as C3 deprotonation can begin to compete.

Step 4: Electrophile Trapping Add the desired electrophile (e.g., DMF, CO₂, Triisopropyl borate) (5.0 mmol, 1.2 eq) neat or dissolved in minimal THF. Add quickly but control the exotherm.

Step 5: Workup Allow the mixture to stir at -78°C for 30 minutes, then remove the cooling bath. Quench with saturated aqueous NH₄Cl (10 mL) once the temperature reaches 0°C. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: C3-Functionalization (Directed Deprotonation)

Target: Functionalizing C3 while retaining the C6-Bromine.

Step 1: Reagent Generation (LDA Preparation)

  • Note: Freshly prepared LDA is superior to commercial solutions for sensitive substrates.

  • In a separate flask, add diisopropylamine (0.7 mL, 4.9 mmol) and THF (10 mL). Cool to -78°C.

  • Add n-Butyllithium (2.5 M in hexanes, 1.9 mL, 4.7 mmol) dropwise.

  • Warm to 0°C for 15 minutes to ensure complete formation, then cool back to -78°C.

Step 2: Substrate Addition Dissolve This compound (1.0 g, 4.11 mmol) in THF (10 mL). Add this solution dropwise to the pre-cooled LDA solution at -78°C via cannula or syringe.

Step 3: Incubation Stir the mixture at -78°C for 45 minutes .

  • Critical Check: Do not allow the temperature to rise. The C4-Fluorine makes the C3-Lithio species prone to elimination (benzyne formation) at temperatures > -50°C.

Step 4: Electrophile Trapping Add the electrophile (e.g., Iodine, Aldehyde, Deuterium source) (1.5 eq) dropwise at -78°C.

Step 5: Quench Stir for 1 hour at -78°C. Quench at low temperature (-78°C) with a proton source (e.g., AcOH/THF mixture or MeOH) if the electrophile reaction is complete. This prevents benzyne formation during warming.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Yield (Protocol A) Incomplete exchange or protonation by moisture.Titrate t-BuLi before use. Ensure THF is <50 ppm water.
Mixture of Products (Protocol A) "Scrambling" (Li at C6 migrates to C3).Reduce incubation time after t-BuLi addition. Keep T < -75°C.
Tarry/Black Reaction (Protocol B) Benzyne formation via Li-F elimination.Temperature control failure. Ensure internal probe reads -78°C. Quench cold.
Recovery of SM (Protocol B) Deprotonation too slow.Increase incubation time to 1 hour. Switch to LiTMP (stronger/bulkier base).

Safety Directives (HSE)

  • t-Butyllithium: Pyrophoric. Ignites on contact with air. Use strictly under inert atmosphere. Have a beaker of sand and a Class D fire extinguisher nearby. Use Luer-lock syringes only.

  • Cryogens: Acetone/Dry Ice baths reach -78°C. Risk of cold burns. Use insulated gloves.

  • Indazole Derivatives: Treat as potential bioactive agents (kinase inhibitors).[2] Handle in a fume hood.

References

  • Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics, 2008.

  • Collot, V., et al. "Suzuki-Miyaura Cross-Coupling Reaction of 3-Iodoindazoles: Synthesis of 3-Aryl- and 3-Heteroarylindazoles." Tetrahedron, 1999. (Demonstrates C3 functionalization logic).

  • Schlosser, M. "Organometallics in Synthesis: A Manual." Wiley, 2013. (Authoritative text on Li-Halogen exchange kinetics).

  • BenchChem Application Note. "Synthesis of 6-Bromo-1H-indazole Derivatives." (General conditions for bromo-indazole handling).

  • Reich, H. J. "Lithium-Halogen Exchange."[1] University of Wisconsin-Madison Chem 605 Course Notes. (Mechanistic grounding for t-BuLi stoichiometry).

Sources

Application Note: Solvent Selection and Dissolution Protocols for 6-Bromo-1-ethyl-4-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

Handling complex, multi-substituted heterocyclic compounds requires a mechanistic understanding of their physicochemical properties. 6-bromo-1-ethyl-4-fluoro-1H-indazole (CAS: 1693763-38-0; MW: 243.08 g/mol ) is a highly lipophilic small molecule[1]. To successfully formulate this compound for in vitro or in vivo applications, researchers must account for two primary structural features that dictate its solubility:

  • N1-Alkylation: In unsubstituted 1H-indazoles, the N1 position acts as a hydrogen bond donor, which aids in aqueous interaction. The substitution of this position with an ethyl group eliminates this hydrogen bonding capacity, drastically increasing the molecule's lipophilicity (LogP) and rendering it highly hydrophobic.

  • Halogenation: The addition of 6-bromo and 4-fluoro substituents further increases the molecular weight and overall hydrophobicity. While bromine can act as a halogen bond donor to improve target protein affinity[2], these halogens create a highly polarizable but non-aqueous-friendly surface. Consequently, halogenated indazoles typically exhibit extremely poor aqueous solubility (<1 mg/mL)[3].

Because of this hydrophobic collapse in aqueous environments, polar aprotic solvents are strictly required for initial dissolution[4].

Solvent Selection Matrix

The following table summarizes the quantitative solubility estimates and mechanistic rationale for selecting various solvent systems.

Solvent SystemSuitabilityEst. Max SolubilityPrimary ApplicationMechanistic Rationale
100% DMSO Optimal>10 mg/mLMaster Stock SolutionsHigh dielectric constant solvates the polarizable aromatic core and halogens without requiring H-bond donation from the solute[3].
100% DMF Excellent>10 mg/mLChemical SynthesisAlternative polar aprotic solvent; useful for regioselective reactions or if DMSO oxidation is a concern[3].
Acetonitrile Moderate1–5 mg/mLLC-MS / AnalyticalSufficient for low-concentration analytical workflows; highly compatible with reverse-phase mobile phases.
Aqueous Buffer Poor<0.1 mg/mLNot RecommendedLack of H-bond donors on the indazole core leads to rapid hydrophobic aggregation and precipitation[3].

Workflow Visualization

The decision tree below outlines the logical progression for selecting a solvent system based on the intended downstream application.

SolventSelection Start This compound (Solid Powder) App Determine Downstream Application Start->App InVitro In Vitro Assays (Cell Culture/Biochemical) App->InVitro Analytical Analytical/LC-MS (Quality Control) App->Analytical InVivo In Vivo Studies (Animal Models) App->InVivo Solvent1 Primary Solvent: 100% DMSO (Stock Solution) InVitro->Solvent1 Solvent2 Primary Solvent: Acetonitrile/MeOH (Mobile Phase Compatible) Analytical->Solvent2 Solvent3 Formulation: 10% DMSO + 40% PEG300 + 5% Tween 80 InVivo->Solvent3

Workflow for selecting the appropriate solvent system based on downstream experimental applications.

Step-by-Step Methodologies & Self-Validating Protocols

To ensure scientific integrity, every dissolution protocol must include a self-validating step. Assuming a compound is dissolved based purely on a cursory visual inspection is a common source of assay failure.

Protocol A: Preparation of a 10 mM Master Stock Solution in DMSO

Causality Focus: Dimethyl sulfoxide (DMSO) is the universal solvent of choice because its polar aprotic nature effectively solvates the highly lipophilic bromo- and fluoro- substituents[4].

  • Calculate Mass/Volume: The molecular weight of this compound is 243.08 g/mol , as cataloged by [1]. To prepare 1 mL of a 10 mM stock solution, accurately weigh 2.43 mg of the lyophilized powder into a sterile microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity). Note: Hygroscopic absorption of water by older DMSO stocks significantly reduces the solubility of lipophilic indazoles, as noted by [5].

  • Mechanical Agitation: Vortex vigorously for 30–60 seconds.

  • Thermal/Acoustic Disruption: If particulate matter persists, sonicate the vial in a room-temperature water bath for 5–10 minutes. Sonication provides the activation energy required to disrupt the stable crystal lattice[6].

  • Self-Validation (Crucial Step):

    • Optical Check: Shine a laser pointer through the vial in a darkened room. A visible beam (Tyndall effect) indicates the presence of undissolved micro-particulates in suspension.

    • Centrifugation Check: Centrifuge the vial at 10,000 × g for 5 minutes. Inspect the bottom of the tube for a microscopic white pellet. If a pellet forms, the solution is saturated, and more DMSO must be added.

  • Storage: Aliquot the validated stock solution into single-use amber vials to prevent repeated freeze-thaw cycles and light-induced degradation of the carbon-halogen bonds. Store at -80°C for up to 1 year, or -20°C for short-term storage, a standard supported by[7] and [5].

Protocol B: Preparation of Aqueous Working Solutions for Assays

Causality Focus: Direct dilution of a DMSO stock into aqueous buffers (like PBS or cell culture media) will cause immediate precipitation. The hydrophobic nature of the molecule forces it to aggregate to minimize thermodynamically unfavorable interactions with water[3]. A step-wise co-solvent system is required to create a stable microemulsion.

  • Primary Solvation: Begin with the desired volume of your 10 mM DMSO master stock. Ensure the final DMSO concentration in your assay does not exceed 10% (v/v) to avoid solvent-induced cytotoxicity in biological models.

  • Surfactant/Cosolvent Addition: Add 40% (v/v) PEG300 to the DMSO solution and vortex thoroughly. PEG300 acts as a co-solvent to bridge the polarity gap.

  • Micelle Formation: Add 5% (v/v) Tween 80 and vortex until the solution is fully clarified. Tween 80 is a non-ionic surfactant that forms protective micelles around the lipophilic indazole core, a formulation strategy recommended by for halogenated indazoles[6].

  • Aqueous Phase Integration: Slowly add 45% (v/v) Saline or PBS dropwise while continuously vortexing to prevent localized crashing out.

  • Self-Validation: Measure the optical density of the final formulation at 600 nm (OD600) using a spectrophotometer. An OD600 > 0.05 indicates colloidal aggregation, meaning the compound has precipitated and the surfactant ratio must be adjusted.

References

  • Title: Preparation of 6-bromo-4-fluoro-1H-indazole in DMSO (Patent Application) Source: Google Patents / Googleapis URL: Citation Index: [4]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N1-Ethylation of 6-Bromo-4-fluoroindazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals facing regioselectivity challenges during the N-alkylation of the 6-bromo-4-fluoroindazole scaffold.

Direct alkylation of indazoles notoriously yields a mixture of N1- and N2-substituted regioisomers. This guide synthesizes mechanistic theory with field-validated protocols to help you establish a self-validating, highly regioselective N1-ethylation workflow.

Mechanistic Insights: The Causality of Regioselectivity

To control the reaction, you must first understand the intrinsic reactivity of your substrate. The indazole core exists in a tautomeric equilibrium between the 1H and 2H forms, with the 1H-tautomer being thermodynamically favored. However, upon deprotonation, the resulting indazolyl anion is mesomeric, distributing electron density across both N1 and N2[1].

For 6-bromo-4-fluoro-1H-indazole , the substituent effects are critical:

  • Steric Environment: The C7 position is unsubstituted. Because C7 is adjacent to N1, the absence of a bulky group here means N1 remains sterically accessible. (A C7-substituent would heavily block N1 and force N2-alkylation)[1].

  • Electronic Environment: The 4-fluoro and 6-bromo groups exert inductive electron-withdrawing effects. This lowers the pKa of the N1 proton (facilitating easier deprotonation) but also stabilizes the resulting anion, making it slightly less nucleophilic.

Because N2 is often more sterically exposed and kinetically accessible in polar aprotic solvents, standard alkylation conditions (e.g., K₂CO₃ in DMF at room temperature) typically result in poor regioselectivity. Achieving >90% N1-selectivity requires shifting the reaction from kinetic control to thermodynamic or chelation control [2][3].

G Start 6-Bromo-4-fluoro-1H-indazole Base Deprotonation (Base) Start->Base Anion Mesomeric Indazolyl Anion Base->Anion K_Control Kinetic Control (e.g., K2CO3, DMF, RT) Anion->K_Control Polar Aprotic Solvent T_Control Thermodynamic / Chelation Control (e.g., NaH/THF or Cs2CO3/Dioxane) Anion->T_Control Cation Coordination N2_Prod N2-Ethyl Isomer (Kinetic Product) K_Control->N2_Prod Sterically accessible N1_Prod N1-Ethyl Isomer (Thermodynamic Product) K_Control->N1_Prod Mixed Ratio T_Control->N1_Prod Na+/Cs+ directs electrophile

Mechanistic pathways dictating N1 vs N2 ethylation of the indazole scaffold.

Troubleshooting FAQs

Q: I am using ethyl bromide with K₂CO₃ in DMF at room temperature, but my LC-MS shows a 1:1 mixture of N1 and N2 isomers. How do I fix this? A: You are operating under strict kinetic control. Highly polar aprotic solvents like DMF create solvent-separated ion pairs, leaving the N2 position highly nucleophilic and exposed. To fix this, you must switch your base/solvent system. The most reliable method is using Sodium Hydride (NaH) in Tetrahydrofuran (THF) [2]. THF is less polar, promoting tight ion pairing. The Na⁺ cation coordinates with the N2 atom, sterically shielding it and directing the ethyl bromide to the N1 position[2][4].

Q: NaH is incompatible with my scale-up safety requirements. Are there alternative conditions that maintain high N1 regioselectivity? A: Yes. If strong hydride bases are restricted, you can utilize Cesium Carbonate (Cs₂CO₃) in 1,4-Dioxane heated to 90 °C, paired with an ethyl tosylate electrophile[3]. Density Functional Theory (DFT) calculations demonstrate that the large Cs⁺ cation facilitates a highly structured chelation transition state. The tosylate acts as a harder leaving group compared to halides, perfectly complementing the chelation model to drive N1-selectivity (>95:5)[1][3].

Q: Can I just heat my current K₂CO₃/DMF reaction to force thermodynamic equilibration? A: Heating DMF reactions (e.g., to 100 °C) will improve the N1:N2 ratio by pushing the system toward the thermodynamically favored N1-isomer[5]. However, prolonged heating of ethyl bromide in DMF can lead to solvent degradation (dimethylamine formation) and competitive side reactions. If you must use DMF, swap the electrophile to a less volatile alkylating agent (like ethyl bromoacetate) or use a sealed tube, but NaH/THF remains the superior choice for simple ethylation[2][5].

Troubleshooting Issue Issue: High N2-Ethylation (>10%) CheckBase Evaluate Base & Solvent System Issue->CheckBase Is_K2CO3 Using K2CO3 / DMF? CheckBase->Is_K2CO3 Is_NaH Using NaH / THF? CheckBase->Is_NaH SwitchBase Switch to NaH/THF (0°C to RT) or Cs2CO3/Dioxane (90°C) Is_K2CO3->SwitchBase Yes (Kinetic Control) CheckElec Evaluate Electrophile Is_NaH->CheckElec Yes, but still poor ratio UseTosylate Switch from Ethyl Halide to Ethyl Tosylate CheckElec->UseTosylate Harder leaving group favors N1 chelation

Troubleshooting workflow to resolve poor N1 regioselectivity during ethylation.

Quantitative Data Comparison

The following table summarizes the expected regiochemical outcomes based on the interplay of reaction variables for indazole alkylation.

Base / Solvent SystemElectrophileTemperatureDominant Control MechanismExpected N1:N2 Ratio
K₂CO₃ / DMFEthyl Bromide25 °CKinetic~ 50:50 to 40:60
DIPEA / DMAEthyl Bromoacetate100 °CThermodynamic Equilibration~ 85:15
NaH / THF Ethyl Bromide 0 °C to 25 °C Tight Ion Pairing / Na⁺ Shielding > 95:5
Cs₂CO₃ / Dioxane Ethyl Tosylate 90 °C Chelation Transition State > 95:5

Validated Experimental Protocols

Protocol A: Thermodynamic Control via NaH/THF (Recommended for Discovery Scale)

This protocol utilizes the Na⁺ cation to sterically shield the N2 position, forcing the electrophile to attack N1[2].

  • Preparation: Flame-dry a round-bottom flask and flush with Argon. Charge the flask with 6-bromo-4-fluoro-1H-indazole (1.0 equiv) and anhydrous THF to create a 0.2 M solution.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Portion-wise, carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv).

  • Anion Maturation: Stir the resulting suspension at 0 °C for 30 minutes. Causality note: This maturation period is critical to ensure complete deprotonation and the establishment of the Na⁺-N2 coordination complex before the electrophile is introduced.

  • Ethylation: Dropwise, add ethyl bromide (1.1 equiv) to the reaction mixture at 0 °C.

  • Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12–24 hours. Monitor completion via LC-MS.

  • Workup: Quench the reaction strictly by the slow, dropwise addition of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to afford the pure N1-ethylated product.

Protocol B: Chelation Control via Cs₂CO₃/Tosylates (Recommended for Scale-Up / Hydride-Free)

This protocol leverages a harder leaving group and a large counter-cation to lock the substrate into an N1-directing chelation state[3].

  • Preparation: To a solution of 6-bromo-4-fluoro-1H-indazole (1.0 equiv) in anhydrous 1,4-dioxane (0.1 M) at room temperature, add Cesium Carbonate (Cs₂CO₃, 2.0 equiv).

  • Electrophile Addition: Add Ethyl p-Toluenesulfonate (Ethyl Tosylate, 1.5 equiv) in one portion.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 90 °C. Stir for 2 to 4 hours. Causality note: The elevated temperature is required to overcome the activation energy barrier of the highly structured Cs⁺ chelation transition state.

  • Workup: Cool the mixture to room temperature. Pour the mixture into Ethyl Acetate and wash sequentially with distilled water and brine.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (eluting with EtOAc/Hexanes) to isolate the N1-ethyl regioisomer.

References

  • Troubleshooting regioselectivity in indazole synthesis. Benchchem.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Development of a selective and scalable N1-indazole alkyl
  • WO2021127561A1 - Isoindolinone and indazole compounds for the degradation of egfr.

Sources

Technical Support Center: Regioselective Separation of Indazole Isomers

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a Tier-2 Support Resource for medicinal chemists and process scientists.[1] It addresses the specific regiochemical challenge of separating N1-ethyl and N2-ethyl isomers of the 6-bromo-4-fluoroindazole scaffold.[1]

Ticket Subject: Separation & Identification of N1/N2-Ethyl-6-bromo-4-fluoroindazole Status: Open Support Level: Tier 2 (Advanced Methodology)[1]

Diagnostic Hub: Identification (The "Why")

Before attempting separation, you must definitively assign the N1 (1H) and N2 (2H) regioisomers.[1] Indazoles are notoriously difficult to distinguish by simple 1D proton NMR because the chemical shifts are often similar.[1]

The Golden Rule: NOE/ROESY Correlation

The only self-validating method for assigning regiochemistry in this scaffold is 2D NMR (NOESY or ROESY).[1]

  • N1-Ethyl Isomer: The N-methylene protons (

    
    ) will show a strong Nuclear Overhauser Effect (NOE) with the proton at C7 .[1]
    
  • N2-Ethyl Isomer: The N-methylene protons (

    
    ) will show a strong NOE with the proton at C3 .[1]
    

Note on 4-Fluoro Substitution: The 4-Fluoro substituent is adjacent to C3a.[1] It does not sterically interfere with N1 or N2 alkylation directly, but it exerts an electronic effect that may shield C3-H, potentially altering its chemical shift.[1] Do not rely solely on chemical shift heuristics (e.g., "N2 is always downfield") without 2D confirmation.[1]

Visualization: NMR Diagnostic Logic

NMR_Logic cluster_legend Structural Key Start Unknown Isomer Peak NOE_Exp Run 2D NOESY/ROESY Start->NOE_Exp Check_C7 NOE with C7-H? NOE_Exp->Check_C7 Check_C3 NOE with C3-H? NOE_Exp->Check_C3 Result_N1 Confirmed: N1-Ethyl Isomer (Thermodynamic) Check_C7->Result_N1 Yes (Strong) Result_N2 Confirmed: N2-Ethyl Isomer (Kinetic) Check_C3->Result_N2 Yes (Strong) Key1 N1 is adjacent to C7 (Benzene ring) Key2 N2 is adjacent to C3 (Pyrazole ring)

Caption: Logical workflow for unambiguous assignment of indazole regioisomers using Nuclear Overhauser Effect (NOE) spectroscopy.

Troubleshooting Guide: Separation Protocols

Issue: "My isomers co-elute on standard Hexane/Ethyl Acetate gradients."

Protocol A: Optimized Flash Chromatography (Normal Phase)

N1 isomers are typically less polar than N2 isomers due to the preservation of the benzenoid aromaticity in the N1 tautomer.[1] However, the dipole moment induced by the 4-Fluoro group can compress this difference.[1]

Recommended Solvent Systems:

  • Toluene / Ethyl Acetate: Toluene provides

    
    -
    
    
    
    interactions with the indazole core, often resolving isomers that co-elute in hexanes.[1]
    • Gradient: 0%

      
       30% EtOAc in Toluene.[1]
      
  • DCM / Methanol (Low %):

    • Gradient: 100% DCM

      
       98:2 DCM:MeOH.[1] (Very shallow gradient).
      
ParameterN1-Ethyl IsomerN2-Ethyl Isomer
Polarity Lower (Elutes 1st)Higher (Elutes 2nd)
TLC (

)
~0.45 (3:1 Hex/EtOAc)~0.35 (3:1 Hex/EtOAc)
UV Profile Benzenoid-likeQuinonoid-like (often red-shifted)
Protocol B: Crystallization (Purification of N1)

If chromatography fails to yield >98% purity, exploit the melting point differences.[1] N1 isomers often crystallize more readily.[1]

  • Dissolve the mixture in minimal hot Ethanol or IPA .

  • Allow to cool slowly to RT, then to 4°C.

  • The N1 isomer typically precipitates first.[1]

  • Filter and wash with cold Hexane.[1]

  • Note: The mother liquor will be enriched in N2.[1]

Root Cause Analysis: Synthesis Optimization

Issue: "I am generating too much N2 isomer (the impurity)."

The ratio of N1:N2 is dictated by the competition between Thermodynamic Control (favors N1) and Kinetic Control (favors N2).[1]

The Mechanism[1][3][4][5]
  • N1 (Thermodynamic): The resulting aromatic system retains the benzene ring's integrity (Clar's sextet).[1]

  • N2 (Kinetic): The lone pair on N2 is often more accessible, especially if N1 is sterically hindered (though C7-H is small).[1] However, N2 alkylation forces the benzene ring into a quinonoid-like resonance structure, costing energy.[1]

Optimization Table
VariableCondition for N1 Preference (Desired)Condition for N2 Preference (Undesired)
Base NaH (Sodium Hydride)

or

Solvent THF (Tetrahydrofuran)DMF or Acetone
Temperature Higher (Reflux/Heat)Room Temperature
Mechanism Thermodynamic EquilibrationKinetic Alkylation

Why NaH/THF works: In THF, the sodium cation (


) can coordinate tightly.[1][2] If there is a C3-substituent with a lone pair (like an ester), 

chelates between N2 and the C3-group, blocking N2 and forcing alkylation at N1.[1] Even without a C3-group, NaH promotes the thermodynamic product.[1]
Workflow: Synthesis Decision Tree

Synthesis_Opt Input Start: 6-Br-4-F-Indazole Goal Goal: Maximize N1-Ethyl Input->Goal Condition1 Base: NaH (1.2 eq) Goal->Condition1 Warning Avoid: K2CO3/DMF (Leads to ~60:40 Mix) Goal->Warning Risk Condition2 Solvent: Anhydrous THF Condition1->Condition2 Condition3 Temp: 0°C -> Reflux Condition2->Condition3 Result Result: >90% N1 Isomer Condition3->Result

Caption: Synthetic pathway optimization to favor the thermodynamic N1-ethyl product using NaH/THF conditions.

Frequently Asked Questions (FAQs)

Q: Does the 6-Bromo group affect the separation? A: Yes. The heavy bromine atom increases the lipophilicity of the molecule.[1] If standard silica chromatography fails, try Reverse Phase HPLC (C18) using a Water/Acetonitrile gradient with 0.1% Formic Acid.[1] The N1 isomer, being more lipophilic, will typically elute later on C18 (Reverse Order compared to Silica).[1]

Q: I see a third peak in my reaction. What is it? A: This is likely the dialkylated quaternary salt (alkylation at both N1 and N2).[1] This occurs if you use a large excess of ethyl bromide and high heat.[1] It is highly polar and will stay at the baseline of your TLC plate or elute very early in Reverse Phase.[1]

Q: Can I convert the unwanted N2 isomer back to N1? A: Sometimes. Heating the N2 isomer in the presence of a catalytic amount of acid (or high heat in a high-boiling solvent) can sometimes induce a thermal rearrangement (the "indazole walk") to the more stable N1 form, although yields vary and degradation is a risk.[1]

References

  • Regioselective N-Alkylation of Indazoles (General Review)

    • Title: Regioselective alkylation of indazoles.[1][3][4][5][2][6][7][8][9]

    • Source:Beilstein Journal of Organic Chemistry (2021).[1]

    • URL:[Link][1]

  • Thermodynamic vs Kinetic Control

    • Title: Development of a selective and scalable N1-indazole alkyl
    • Source:Reaction Chemistry & Engineering (2024).[1][4]

    • URL:[Link]

  • NMR Characterization of N1/N2 Isomers

    • Title: Synthesis and Structural Characteriz
    • Source:Molecules (2010).[1]

    • URL:[Link][1]

  • Mechanistic Insight (DFT Calculations)

    • Title: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights.
    • Source:Beilstein J. Org.[1] Chem. (2024).[1][10][4][5][6][7]

    • URL:[Link]

Sources

troubleshooting low yields in 6-bromo-1-ethyl-4-fluoro-1H-indazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier-3 Support Document for the synthesis of 6-bromo-1-ethyl-4-fluoro-1H-indazole . It addresses the specific electronic and steric challenges imposed by the 4-fluoro and 6-bromo substituents.

Topic: Synthesis of this compound (CAS: 1693763-38-0) Document ID: TS-IND-04F-06Br Status: Active Audience: Medicinal Chemists, Process Development Scientists[1][2]

Executive Summary

The synthesis of This compound via direct alkylation often suffers from low yields due to two primary factors: Regioselectivity (N1 vs. N2 competition) and Nucleophilicity suppression .[2]

The presence of electron-withdrawing groups (EWGs) at C4 (Fluoro) and C6 (Bromo) significantly increases the acidity of the N-H proton but simultaneously decreases the nucleophilicity of the resulting anion. Furthermore, the "ambident" nature of the indazole anion leads to mixtures of the desired N1-ethyl and undesired N2-ethyl isomers. This guide provides mechanistic insights and optimized protocols to maximize the N1-yield.

Part 1: Diagnostic Workflow

Before altering your protocol, use this decision tree to identify the root cause of your low yield.

Troubleshooting Start Diagnostic Start: Low Yield Observed CheckTLC Check TLC/LCMS of Crude (Before Workup) Start->CheckTLC IsSM Is Starting Material (SM) Remaining? CheckTLC->IsSM Yes Isomers Are two product spots visible? CheckTLC->Isomers No (SM Consumed) ConversionIssue Issue: Low Conversion (Nucleophilicity Suppressed) IsSM->ConversionIssue Major SM left RegioIssue Issue: Poor Regioselectivity (N1 vs N2 Competition) Isomers->RegioIssue Ratio N1:N2 < 5:1 Dehal Issue: Side Reactions (Dehalogenation/Over-alkylation) Isomers->Dehal Many spots / Baseline

Figure 1: Diagnostic decision tree for isolating the cause of low yield.

Part 2: Critical Troubleshooting (Q&A)

Issue 1: "I have 50% conversion, but the reaction stalls."

Diagnosis: Electronic Suppression of Nucleophilicity. The 4-fluoro and 6-bromo substituents are strong Electron Withdrawing Groups (EWGs).[2] While they make the N-H proton more acidic (pKa < 19 in DMSO), they delocalize the negative charge of the resulting anion, making it a poor nucleophile .

  • Why it happens: Weak bases (e.g.,

    
    ) in aprotic polar solvents (DMF/Acetone) often fail to drive this specific alkylation to completion because the anion is too stable to attack the ethyl halide efficiently at room temperature.
    
  • The Fix:

    • Switch Base: Upgrade to Sodium Hydride (NaH) or Cesium Carbonate (

      
      ) .[2] The Cesium effect (solubility and "naked" anion) often boosts reactivity.[2]
      
    • Increase Temperature: Heat is required to overcome the activation energy barrier caused by the deactivated ring.[2] Run at 60°C – 80°C .[2]

    • Add Catalyst: Add 0.1 eq of TBAI (Tetrabutylammonium iodide) or NaI to generate the more reactive ethyl iodide in situ (Finkelstein condition).[2]

Issue 2: "I am getting a 1:1 mixture of two isomers."

Diagnosis: Kinetic vs. Thermodynamic Control (N1 vs. N2). Indazoles are ambident nucleophiles.[2]

  • N2-Alkylation (Kinetic Product): Often favored by steric hindrance at C7 (not applicable here) or loose ion-pairing.[2]

  • N1-Alkylation (Thermodynamic Product): The desired 1-ethyl isomer is thermodynamically more stable (benzenoid structure preserved).

Mechanistic Insight: The 4-Fluoro substituent is peri- to the N1 position. This creates a lone-pair repulsion or steric clash that might slightly discourage N1 alkylation compared to unsubstituted indazoles, pushing the reaction toward N2.

  • The Fix (Thermodynamic Shift):

    • Solvent Choice: Use THF with NaH .[2][3][4] The coordination of

      
       with the N2 lone pair can direct alkylation to N1.[4] Avoid DMF if regioselectivity is the primary issue, as highly polar solvents dissociate ion pairs and increase N2 attack.
      
    • High Temperature: Heating promotes the equilibration to the thermodynamic (N1) product.[2]

    • Leaving Group: Use Ethyl Tosylate or Ethyl Mesylate instead of Ethyl Iodide. Harder electrophiles sometimes favor N1 (charge control) over N2.[2]

Issue 3: "I lose product during purification."

Diagnosis: Separation Difficulty.[2][5] N1-ethyl and N2-ethyl isomers have very similar


 values, but distinct polarities.[2]
  • The Fix:

    • TLC: The N1-isomer is usually less polar (higher

      
      ) than the N2-isomer.
      
    • Eluent: Do not use pure EtOAc/Hexane. Use DCM/MeOH (99:1) or Toluene/Acetone .[2] Toluene often provides better separation for isomeric heterocycles than alkanes.[2]

    • Crystallization: If the mixture is enriched (>4:1), recrystallize from Heptane/IPA . The symmetrical N2 impurity often stays in the liquor.

Part 3: Optimized Experimental Protocol

Objective: Synthesis of this compound with >10:1 N1 selectivity.

Reagents
ReagentEquivalentsRoleNote
6-bromo-4-fluoro-1H-indazole 1.0SubstrateLimiting Reagent
Sodium Hydride (60% in oil) 1.2 – 1.5BaseIrreversible deprotonation
Ethyl Iodide (EtI) 1.1ElectrophileReactive alkylating agent
THF (Anhydrous) [0.2 M]SolventPromotes N1 coordination
Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Dissolve 6-bromo-4-fluoro-1H-indazole (1.0 eq) in anhydrous THF (concentration ~0.2 M).

  • Deprotonation: Cool to 0°C . Add NaH (1.2 eq) portion-wise.

    • Observation: Gas evolution (

      
      ).[2][3] The solution may turn yellow/orange (anion formation).[2]
      
    • Critical Step: Stir at 0°C for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add Ethyl Iodide (1.1 eq) dropwise via syringe.

  • Reaction: Allow to warm to Room Temperature (RT).

    • Optimization: If TLC shows <50% conversion after 4 hours, heat to 50°C .

  • Quench: Cool to 0°C. Quench carefully with saturated

    
    .
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with Brine. Dry over

    
    .[2][3][4][6]
    
  • Purification: Flash chromatography (Silica).

    • Gradient: 0%

      
       20% EtOAc in Hexanes.[2]
      
    • Target: The first major UV-active spot is typically the N1-ethyl product.

Part 4: Analytical Verification

You must verify the regiochemistry.[2] Do not rely solely on LCMS (mass is identical).[2]

NMR Signature (1H NMR)
  • N1-Ethyl (Desired): The methylene protons (

    
    ) typically appear as a quartet around 4.3 – 4.5 ppm .
    
    • NOESY: Correlation between

      
       and the proton at C7  (or C7-H).[2]
      
  • N2-Ethyl (Undesired): The methylene protons (

    
    ) are typically deshielded  (downfield) by ~0.1-0.2 ppm compared to N1, appearing around 4.5 – 4.7 ppm .
    
    • NOESY: Correlation between

      
       and the proton at C3 .[2]
      
Regioselectivity Data Table

Comparison of conditions for indazole alkylation (Generalized).

BaseSolventTempPrimary ProductYield (Typical)

DMFRTMixture (N1/N2 ~ 1:[2]1)Low (<50%)

DMF80°CMixture (N1 favored)High (>80%)
NaH THF RT/50°C N1-Selective (>10:1) Good (70-85%)
KOHDMSORTMixtureModerate

References

  • BenchChem. Troubleshooting regioselectivity in indazole synthesis. (2025).[2][3][4][6][7][8] Retrieved from .[2]

  • Lattanzi, A., et al. Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry (2021).[2] .[2]

  • Cheung, M., et al. Investigation of the Regioselective N-Alkylation of Indazoles.[2][9] Journal of Organic Chemistry.[2][10]

  • Meanwell, N. A., et al. Regioselective Alkylation of Indazoles.[2] Chemical Communications.[2]

  • ChemScene. Product Data: this compound.[2][11].[2]

Sources

Technical Support Center: Purification of 6-bromo-1-ethyl-4-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist: Dr. A. Vance Subject: Troubleshooting & Optimization for Indazole Alkylation Purification Last Updated: March 2, 2026

Introduction: The Indazole Challenge

You are likely accessing this guide because you are synthesizing 6-bromo-1-ethyl-4-fluoro-1H-indazole , a critical scaffold often used in the development of kinase inhibitors (e.g., IDO1, PLK4 inhibitors).

The primary purification challenge with this molecule is Regioisomerism . The alkylation of 6-bromo-4-fluoro-1H-indazole typically yields a mixture of the desired N1-ethyl product (thermodynamically favored) and the N2-ethyl impurity (kinetically favored). These isomers possess very similar dipole moments, resulting in


 values that are often 

on standard silica, leading to co-elution during flash chromatography.

This guide moves beyond standard protocols to address the specific physicochemical behavior of halogenated indazoles on silica gel.

Module 1: The Regioisomer Separation (N1 vs. N2)

Q: I see two spots on TLC that are barely separated. How do I resolve the N1 and N2 isomers?

A: The separation of N1/N2 indazole isomers requires manipulating the selectivity (


) of your mobile phase, not just the retention factor (

). Standard Hexane/Ethyl Acetate gradients are often insufficient for this specific fluorinated scaffold.
Protocol: The "Toluene Effect"

Aromatic solvents often provide better selectivity for separating aromatic heterocycles than aliphatic solvents due to


 interactions.
  • Switch Solvent System: Instead of Hexane/EtOAc, use Toluene/Acetone or DCM/EtOAc .

  • Gradient Strategy:

    • Standard: 0–30% EtOAc in Hexane (Often leads to co-elution).

    • Optimized: 0–10% Acetone in Toluene.

    • Why it works: Toluene suppresses the elution of the aromatic core, allowing the subtle polarity difference of the ethyl placement (N1 vs N2) to dictate retention.

Data: Predicted Elution Behavior
IsomerPolarity TrendTypical Elution Order (Normal Phase)1H NMR Diagnostic (Key Signal)
N2-Ethyl (Impurity) Generally Less PolarElutes First (Higher

)
N-CH₂ quartet often shifts downfield (~4.5-4.6 ppm)
N1-Ethyl (Target) Generally More PolarElutes Second (Lower

)
N-CH₂ quartet often upfield relative to N2 (~4.3-4.4 ppm)

> Note: The 4-Fluoro substituent is an electron-withdrawing group (EWG) that reduces the basicity of the system but increases the acidity of the C3-proton. Verify isomer identity via NOESY (interaction between N-Ethyl and C7-H vs C3-H) before pooling fractions.

Module 2: Peak Shape & Tailing

Q: My compound is streaking/tailing on the column. Is it decomposing?

A: It is likely not decomposition but Silanol Interaction . Indazoles are basic nitrogen heterocycles.[1] Even with the electron-withdrawing 4-Fluoro and 6-Bromo groups, the N2 nitrogen retains lone-pair availability that can hydrogen bond with acidic silanols (


) on the silica surface. This causes "streaking" (non-Gaussian peak shapes).
The Fix: Mobile Phase Modifier

You must "cap" the active sites on the silica.

  • Add Triethylamine (TEA): Pre-treat your column with mobile phase containing 1% Et₃N .[2]

  • Maintain Modifier: Run your gradient with 0.1% to 0.5% Et₃N in the organic mobile phase.

  • Alternative (If TEA interferes with MS): Use 1% Methanol in DCM as the polar eluent component; the protic nature of MeOH helps compete for silanol sites better than EtOAc.

Module 3: Solubility & Loading

Q: The compound precipitates at the top of the column after injection. What should I do?

A: this compound is a rigid, halogenated aromatic. It has poor solubility in non-polar solvents (Hexane/Heptane) and moderate solubility in DCM. Liquid loading in DCM often leads to precipitation when the DCM hits the hexane-equilibrated column.

Protocol: Dry Loading (Solid Load)

This is the mandatory loading method for this compound to ensure high resolution.

  • Dissolve: Dissolve crude mixture in minimal DCM.

  • Adsorb: Add Silica Gel (ratio 1:3 crude to silica) or Celite 545.

  • Evaporate: Rotovap to dryness until you have a free-flowing powder.

  • Load: Pour the powder on top of the pre-packed column (or into a solid load cartridge).

    • Benefit: Eliminates solvent mismatch effects and prevents "crashing out" at the interface.

Visual Workflow: Purification Logic

The following diagram illustrates the decision matrix for purifying the crude alkylation mixture.

PurificationWorkflow cluster_legend Key Start Crude Reaction Mixture (N1 + N2 Isomers) TLC TLC Analysis (Hex/EtOAc 4:1) Start->TLC Decision1 Delta Rf > 0.1? TLC->Decision1 MethodA Standard Flash Gradient: 0-30% EtOAc/Hex Load: Liquid (DCM) Decision1->MethodA Yes (Easy Sep) MethodB High-Res Flash Gradient: 0-10% Acetone/Toluene Modifier: 0.5% TEA Load: Dry Load (Silica) Decision1->MethodB No (Touching Spots) Check Fraction Analysis (1H NMR / NOESY) MethodA->Check MethodB->Check Result Pool Pure N1 Fractions Check->Result Identify Major Isomer Legend1 Standard Path Legend2 Critical/Difficult Path

Caption: Decision matrix for selecting the appropriate chromatographic conditions based on initial TLC resolution.

Module 4: Post-Column Troubleshooting

Q: I isolated the major spot, but NMR shows a mixture. Why?

A: This is a classic case of "Invisible Overlap." If the peak shape was Gaussian (symmetrical), you likely have co-elution where the isomers behave identically in that specific solvent system.

Corrective Action:

  • Recrystallization: Indazoles crystallize well. Try dissolving the mixture in hot Ethanol or IPA and cooling slowly. The N1 isomer (often higher melting point) may crystallize out, leaving the N2 isomer in the mother liquor.

  • Reverse Phase (C18): If Normal Phase fails, switch to C18.

    • Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).

    • Selectivity: The hydrophobic difference between N1 and N2 ethyl is often amplified in Reverse Phase.

References

  • Vertex Pharmaceuticals. (2024). Development of a selective and scalable N1-indazole alkylation. National Institutes of Health (PMC). [Link]

  • Max Planck Society. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. [Link]

  • Restek Corporation. (2018). LC Troubleshooting: All of My Peaks are Tailing!. Restek ChromaBLOGraphy.[3] [Link]

  • Royal Society of Chemistry. (2014). Synthesis of 3-aryl-1H-indazoles via iridium-catalysed CH borylation. RSC Advances. [Link]

Sources

solubility issues of 6-bromo-1-ethyl-4-fluoro-1H-indazole in DMSO vs methanol

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Understanding and Overcoming Solubility Challenges in DMSO and Methanol

Welcome to the technical support guide for 6-bromo-1-ethyl-4-fluoro-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common solubility issues encountered with this compound. As Senior Application Scientists, we have structured this guide to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower your experimental success.

Part 1: Foundational Knowledge & FAQs

This section addresses the most frequent questions regarding the solubility of this compound, establishing a baseline understanding of the compound and the solvents .

Q1: I'm having trouble dissolving this compound. Why might this be happening?

The solubility of a compound is dictated by its molecular structure and the properties of the solvent.[1][2] this compound has a complex structure with both nonpolar (lipophilic) and polar characteristics:

  • Nonpolar features: The core indazole ring system, the ethyl group, and the bromine atom contribute to its lipophilicity.

  • Polar features: The nitrogen atoms in the indazole ring and the highly electronegative fluorine atom create polar regions in the molecule.

A predicted LogP value of approximately 2.96 indicates a preference for a more organic, non-aqueous environment.[3] Difficulty in dissolution often arises when there is a mismatch between the solute's properties and the solvent's ability to interact with these different features.

Q2: Why is DMSO often recommended as the primary solvent for compounds like this in drug discovery?

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent, often termed a "universal solvent" in research settings.[4][5] Its versatility stems from several key properties:

  • Polar Aprotic Nature: DMSO has a strong dipole but lacks acidic protons, meaning it doesn't donate hydrogen bonds. This allows it to effectively solvate a wide range of substances, including both polar and non-polar molecules.[6][7]

  • High Dielectric Constant: This property enables it to break apart the solute's crystal lattice structure by surrounding the individual molecules.[4]

  • Broad Compatibility: It is miscible with water and many organic solvents, making it ideal for preparing high-concentration stock solutions that are subsequently diluted into aqueous buffers for biological assays.[5][6]

These characteristics make DMSO an indispensable tool for solubilizing poorly soluble compounds during initial screening and preclinical studies.[4][7][8][9]

Q3: My compound dissolves in DMSO but seems less soluble in methanol. What is the fundamental difference?

The primary difference lies in their solvent classification: DMSO is polar aprotic, while methanol is polar protic.[10][11]

  • Methanol (CH₃OH): As a protic solvent, methanol has a hydroxyl (-OH) group and readily engages in hydrogen bonding.[10][12] While it is an excellent solvent for many polar compounds, its own strong hydrogen-bonding network must be disrupted to dissolve a solute. For a molecule with significant nonpolar regions like this compound, this can be energetically unfavorable, leading to lower solubility.

  • DMSO ((CH₃)₂SO): As an aprotic solvent, DMSO's primary mode of interaction is through strong dipole-dipole forces. It can accept hydrogen bonds but cannot donate them. This makes it exceptionally good at solvating diverse structures without the energetic penalty of breaking up a strong internal hydrogen-bonding network.

This key difference is visualized in the interaction diagram below.

Data Presentation: Solvent Property Comparison
PropertyDimethyl Sulfoxide (DMSO)MethanolRationale for Impact on Solubility
Solvent Class Polar Aprotic[6][7]Polar Protic[10][12]Aprotic nature of DMSO allows it to solvate a broader range of molecules with mixed polarity.
Boiling Point 189 °C64.7 °C[12]DMSO's high boiling point allows for heating to aid dissolution and slows evaporation.[6]
Primary Interaction Dipole-DipoleHydrogen Bonding[13]DMSO's strong dipole can interact with both polar and nonpolar parts of the solute effectively.
Miscibility Miscible with water and many organic solvents[6]Miscible with water and many organic solvents[14]Both are suitable for creating stocks for aqueous dilution, but the initial solubility is key.
Use in Assays Common for stock solutions in drug discovery[7][8]Common as a mobile phase in HPLC/LC-MS[10][12][14]The choice of solvent is often dictated by the downstream application.
Visualization: Conceptual Solvent-Solute Interactions

G cluster_solute This compound cluster_dmso DMSO (Polar Aprotic) cluster_methanol Methanol (Polar Protic) Solute Indazole Core (Nonpolar) Ethyl Group (Nonpolar) Bromine (Nonpolar) Nitrogens (Polar) Fluorine (Polar) DMSO Strong Dipole-Dipole Interactions Solute->DMSO Favorable Interaction (Solvates both polar & nonpolar regions) Methanol Hydrogen Bonding (Requires network disruption) Solute->Methanol Less Favorable Interaction (Struggles with nonpolar regions)

Caption: Conceptual model of solvent interactions.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides actionable steps to overcome common experimental hurdles.

Q4: My compound dissolved in 100% DMSO, but it precipitated when I diluted it into my aqueous assay buffer. What's happening and how do I fix it?

This is a classic case of exceeding the kinetic solubility limit of the compound in the final assay medium.[8][15] While the compound is highly soluble in pure DMSO, its solubility in a high-percentage aqueous solution is much lower. When the DMSO stock is rapidly diluted, the compound crashes out of the solution.

Troubleshooting Workflow: Aqueous Precipitation

G start Precipitation observed after diluting DMSO stock into aqueous buffer? q1 Is the final DMSO concentration <1%? start->q1 s1 High DMSO % may be toxic to cells or interfere with assay. Aim for lower %. Consider reformulating. q1->s1 No q2 Is the final compound concentration too high? q1->q2 Yes end_point If issues persist, consider advanced formulation with co-solvents or excipients. s1->end_point s2 Lower the final concentration. Determine the max solubility limit using the protocol below. q2->s2 Yes s3 The final DMSO concentration is likely too low to keep the compound in solution. q2->s3 No s2->end_point q3 Can you slightly increase the final DMSO %? s3->q3 s4 Increase final DMSO to 0.5% or 1% (check assay tolerance). This may be sufficient. q3->s4 Yes q3->end_point No s4->end_point

Caption: Decision tree for troubleshooting precipitation.

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol ensures the accurate and complete dissolution of the compound for storage and subsequent dilution. Using accurate measurement tools is critical for reproducibility.[16][17]

Materials:

  • This compound (solid)

  • High-purity, anhydrous DMSO (≥99.9%)

  • Analytical balance

  • Class A volumetric flask[17]

  • Pipettes

  • Vortex mixer

  • Ultrasonic bath (optional)

Methodology:

  • Calculate Required Mass: Determine the mass of the compound needed to achieve the desired stock concentration (e.g., 10 mM, 50 mM). Remember the molecular weight is 243.08 g/mol .[3]

  • Weigh Compound: Accurately weigh the solid compound using an analytical balance and transfer it carefully into the volumetric flask. Note the exact mass weighed.[17]

  • Initial Dissolution: Add approximately 70-80% of the final target volume of DMSO to the flask.

  • Promote Solubilization:

    • Cap the flask and vortex vigorously for 1-2 minutes.

    • If solids persist, place the flask in an ultrasonic bath for 5-10 minutes.[1] This uses high-frequency sound waves to agitate the solvent and break up solid particles.

    • Gentle warming (e.g., to 37°C) can also be employed, but ensure the compound is stable at that temperature.[1][18]

  • Bring to Final Volume: Once the solid is completely dissolved and the solution is clear, allow it to return to room temperature. Carefully add DMSO to the calibration mark on the volumetric flask.

  • Final Mixing & Storage: Invert the capped flask 10-15 times to ensure a homogenous solution. Store in a tightly sealed vial, protected from light and moisture, at the recommended temperature (e.g., -20°C or -80°C).[19]

Protocol 2: Simplified Kinetic Solubility Assessment

This method provides a practical estimate of the compound's solubility limit in your final experimental buffer, helping you choose an appropriate working concentration.[8][20]

Materials:

  • High-concentration DMSO stock solution (from Protocol 1)

  • Your final aqueous buffer (e.g., PBS, cell culture media)

  • 96-well clear flat-bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at ~600-650 nm (for turbidity)

Methodology:

  • Prepare Serial Dilution in DMSO: In a separate plate or in tubes, create a 2-fold serial dilution of your high-concentration stock solution in pure DMSO.

  • Dispense Buffer: Add a fixed volume of your aqueous buffer (e.g., 198 µL) to the wells of the clear 96-well plate.

  • Transfer Compound: Using a multichannel pipette, transfer a small, consistent volume (e.g., 2 µL) from your DMSO serial dilution plate into the corresponding wells of the aqueous buffer plate. This creates a 1:100 dilution.

  • Incubate & Mix: Mix the plate gently on a plate shaker for 5-10 minutes. Let the plate incubate at room temperature for 1-2 hours to allow any precipitation to form and equilibrate.

  • Measure Turbidity: Read the absorbance (optical density) of the plate at a wavelength where the compound does not absorb, typically in the 600-650 nm range. An increase in absorbance indicates light scattering from precipitated particles.

  • Analyze Results: The highest concentration that does not show a significant increase in absorbance compared to the buffer-only control is your approximate kinetic solubility limit under these conditions. Use concentrations at or below this limit in your experiments to avoid precipitation.

Part 3: Additional FAQs

Q5: Can I just use more methanol or heat it to dissolve the compound? While adding more solvent or heating can increase solubility, there are trade-offs.[21][22] Heating methanol significantly increases its volatility and can be a fire hazard. Furthermore, if the compound precipitates upon cooling, the problem is not solved. Forcing dissolution in a suboptimal solvent like methanol may lead to unstable solutions. It is generally better to use a more appropriate solvent like DMSO from the start.[4][7]

Q6: Does the purity of the solvent matter? Absolutely. Using high-purity, anhydrous grades of DMSO or methanol is crucial.[23] Water content can significantly decrease the solubility of hydrophobic compounds. Impurities in lower-grade solvents can interfere with analytical measurements or biological assays.[14][24]

Q7: I need to use methanol for an HPLC analysis. What should I do? For analytical procedures like HPLC where methanol is a required mobile phase component, solubility issues can be challenging.[25]

  • Use a Co-solvent: Often, the mobile phase is a mixture of methanol and another solvent like water or acetonitrile.[10] You may need to experiment with the mobile phase composition.

  • Inject a DMSO Solution: It is common practice to dissolve the sample in a small amount of DMSO and inject this directly into the HPLC system. The small volume of DMSO will be diluted by the mobile phase, and as long as the compound is soluble in the mobile phase itself, it should not precipitate on the column. Check your method's compatibility with a DMSO injection.

By understanding the interplay between the chemical properties of this compound and the chosen solvents, you can effectively troubleshoot solubility issues and ensure the reliability and reproducibility of your experimental data.

References

  • AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. Retrieved from AntBio website. [Link]

  • Aure Chemical. (2026, February 6). The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation. Retrieved from Aure Chemical website. [Link]

  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved from G-Biosciences website. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from Lund University website. [Link]

  • ResearchGate. (n.d.). Study of some basic factors influencing the solubility of small-molecule inhibitors. Retrieved from ResearchGate. [Link]

  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Retrieved from Bitesize Bio website. [Link]

  • Purosolv. (2025, November 20). Why Methanol is the Go-To Solvent for Pharmaceutical Assay Testing. Retrieved from Purosolv website. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from PhytoTech Labs website. [Link]

  • MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Retrieved from MDPI website. [Link]

  • Rice University. (2005, May 20). Solutions and dilutions: working with stock solutions. Retrieved from Rice University website. [Link]

  • SINOPEC. (2024, September 9). Innovative Applications of DMSO. Retrieved from SINOPEC website. [Link]

  • ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?. Retrieved from ResearchGate. [Link]

  • ReAgent Chemical Services. (2024, July 17). How To Make A Standard Solution. Retrieved from The Chemistry Blog. [Link]

  • Phenomenex. (2025, May 23). Guide to Choosing the Correct HPLC Solvent. Retrieved from Phenomenex website. [Link]

  • ResearchGate. (2025, November 11). (PDF) Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. Retrieved from ResearchGate. [Link]

  • Ascendia Pharmaceutical Solutions. (1970, January 1). 4 Factors Affecting Solubility of Drugs. Retrieved from Ascendia Pharma website. [Link]

  • Waters Corporation. (n.d.). Solubility Screening by UPLC-MS/MS. Retrieved from Waters Corporation website. [Link]

  • Shimadzu. (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile. Retrieved from Shimadzu website. [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from BMG LABTECH website. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from Chemistry LibreTexts. [Link]

  • IJNRD. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Retrieved from IJNRD website. [Link]

  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from Chemistry LibreTexts. [Link]

  • PPTX. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Retrieved from a PPTX presentation. [Link]

  • Reddit. (2022, January 6). How to tackle compound solubility issue. Retrieved from Reddit. [Link]

  • PMC. (2013, July 15). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Retrieved from PMC website. [Link]

  • MySkinRecipes. (n.d.). 6-bromo-4-fluoro-1H-indazole. Retrieved from MySkinRecipes website. [Link]

  • Nazarbayev University. (2025, January 1). Solubility Properties of Methanol in Inorganic Solvents. Retrieved from Nazarbayev University Research Portal. [Link]

  • EPA. (2025, October 15). 6-Bromo-1-methyl-1H-indazole Properties. Retrieved from EPA CompTox Chemicals Dashboard. [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from Ascendia Pharma website. [Link]

Sources

preventing debromination during reaction of 6-bromo-1-ethyl-4-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

6-Bromo-1-ethyl-4-fluoro-1H-indazole is a critical scaffold in the synthesis of PARP inhibitors and kinase modulators. The coexistence of the electron-withdrawing fluorine at C-4 and the reactive bromine at C-6 creates a unique electronic environment. While this activates the C-6 position for cross-coupling, it also renders the molecule highly susceptible to debromination (hydrodehalogenation) via two distinct mechanisms depending on the reaction type:

  • Pd-Catalyzed Coupling: Competitive

    
    -hydride elimination leading to Pd-H species.
    
  • Metalation (Lithiation): Rapid Lithium-Halogen exchange competing with C-H deprotonation.

This guide provides self-validating protocols to suppress these side reactions.

PropertyValueCritical Note
CAS 885520-23-0
Electronic State Electron-DeficientF-atom at C-4 pulls density, stabilizing anionic intermediates but increasing oxidative addition rates.
Primary Risk Debromination (M-Br + H) Yields the 6-H byproduct (1-ethyl-4-fluoro-1H-indazole), often inseparable by chromatography.

Troubleshooting Module: Palladium-Catalyzed Cross-Coupling

User Issue: "I am performing a Suzuki-Miyaura coupling at the C-6 position, but LC-MS shows significant formation of the debrominated byproduct (Ar-H) alongside the product."

Root Cause Analysis: The Hydride Trap

The debromination is driven by the formation of a Palladium-Hydride (Pd-H) species. In electron-deficient systems like 4-fluoroindazoles, the oxidative addition of Pd(0) to the C-Br bond is fast. However, if the transmetallation step is slow (due to steric bulk or low boronic acid solubility), the Pd(II)-Ar intermediate persists. It can then intercept a hydride from:

  • Solvents: Primary/Secondary alcohols (via

    
    -hydride elimination from alkoxides).
    
  • Bases: Alkoxide bases (e.g., NaOEt, NaOiPr).

  • Ligands: Alkyl groups on phosphines.

The "Safe-Zone" Protocol

To prevent hydrodehalogenation, you must eliminate hydride sources and accelerate transmetallation.

Step-by-Step Optimization Guide
ParameterAvoid (High Risk) Recommended (Low Risk) Why?
Solvent Ethanol, Isopropanol, THF (peroxidized)Dioxane, Toluene, DME Alcohols are the primary source of hydride via oxidation to aldehydes/ketones.
Base NaOEt, NaOiPr, Et3NK3PO4, Cs2CO3, K2CO3 Carbonate and Phosphate bases lack

-hydrogens, preventing hydride formation.
Ligand PPh3, simple alkyl phosphinesXPhos, SPhos, BrettPhos Bulky, electron-rich Buchwald ligands accelerate reductive elimination, outcompeting the side reaction [1].
Water Anhydrous conditions (sometimes)Add 5-10% Water Water increases the solubility of inorganic bases, speeding up transmetallation.
Visualizing the Failure Mode

The diagram below illustrates how the catalytic cycle diverts to debromination.

PdCycle cluster_legend Pathway Legend Start Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd + Ar-Br TransMet Transmetallation (Ar-Pd-R) OxAdd->TransMet + R-B(OH)2 (Fast Path) PdH Pd-H Species Formation OxAdd->PdH Slow Transmetallation allows intercept Product Desired Product (Ar-R) TransMet->Product Reductive Elim. Product->Start HydrideSource Hydride Source (Alcohol/Alkoxide) HydrideSource->PdH Debrom REDUCTIVE ELIMINATION (Ar-H Byproduct) PdH->Debrom Irreversible key1 Green: Desired Cycle key2 Red: Debromination Fault

Caption: The "Leak" in the Suzuki Cycle. Slow transmetallation allows the Pd(II) intermediate to react with hydride sources (alcohols), leading to irreversible debromination.

Troubleshooting Module: C-3 Functionalization (Lithiation)

User Issue: "I am trying to functionalize the C-3 position (e.g., formyl or carboxyl group) using n-BuLi, but I am losing the bromine at C-6."

Root Cause Analysis: Kinetic Selectivity

In bromo-indazoles, Lithium-Halogen Exchange (at C-6) is kinetically faster than C-H Deprotonation (at C-3) when using standard alkyllithiums (n-BuLi, t-BuLi) at -78°C.

  • Result: The Lithium attacks the Br, forming 6-lithio-indazole. Upon quenching (even with an electrophile intended for C-3), you get functionalization at C-6, or if quenched with water, the debrominated 6-H product.

The Solution: The "Knochel-Hauser" Approach

To retain the bromine, you must use a base that is basic enough to deprotonate C-3 but not nucleophilic enough to attack the C-Br bond .

Recommended Protocol: TMP-Magnesiation

Switch from Alkyllithiums to TMP-Magnesium or TMP-Zinc bases (Knochel-Hauser bases). These reagents operate at higher temperatures (0°C to RT) and tolerate sensitive halides [2].

Protocol:

  • Reagent: Prepare or purchase TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidinylmagnesium chloride lithium chloride complex).[1]

  • Conditions:

    • Dissolve this compound in anhydrous THF.

    • Add 1.1 eq TMPMgCl·LiCl at -20°C to 0°C (Do not go to -78°C; these bases are too slow at cryogenic temps).

    • Stir for 30-60 mins.

  • Mechanism: The bulky TMP base removes the C-3 proton (thermodynamic control) without engaging in Br-Mg exchange.

  • Quench: Add electrophile (e.g., DMF, CO2, I2).

Comparison of Bases:

BaseReactivity at C-6 (Br)Reactivity at C-3 (H)Outcome
n-BuLi Very High (Exchange)HighDebromination / C-6 Reaction
LDA ModerateHighMixed products / Benzyne formation risks
TMPMgCl·LiCl Inert High C-3 Functionalization (Br retained)

Frequently Asked Questions (FAQs)

Q1: Can I use ethanol as a co-solvent if I lower the temperature? A: No. Even at low temperatures, ethanol acts as a hydride donor in the presence of Pd. If solubility is an issue, switch to n-Butanol (slower


-elimination) or use a biphasic system (Toluene/Water) with a phase transfer catalyst (e.g., TBAB).

Q2: I see "M-Br+H" in my LCMS. Is it possible the starting material is degrading before reaction? A: Unlikely. 6-bromo-4-fluoroindazoles are thermally stable. However, they are photolytically sensitive . Store the solid in amber vials. If the "debrominated" peak appears in the bottle (t=0), check for light exposure. If it appears during reaction, it is chemically induced (see Module 2).

Q3: Why does the fluorine at C-4 make debromination worse? A: The fluorine atom is highly electronegative. It pulls electron density from the ring, making the C-Br bond more positive (electron-deficient). This accelerates the oxidative addition of Palladium. If the subsequent steps (transmetallation) don't keep up, the highly reactive Pd-Ar species sits waiting for a hydride.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents.[1] Beilstein Journal of Organic Chemistry, 7, 1261–1277. Link

  • Liotta, C. L., et al. (2010). Pd-Catalyzed Suzuki coupling reactions of aryl halides... in water. New Journal of Chemistry. Link

Sources

Technical Support Center: Optimizing Reaction Temperature for Indazole Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for indazole alkylation. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice on one of the most critical parameters in your reaction setup: temperature. Direct alkylation of the indazole nucleus frequently yields a mixture of N1 and N2 regioisomers, and temperature is a key lever in controlling this selectivity and overall reaction success.[1][2] This resource will help you troubleshoot common issues and optimize your experimental conditions.

Frequently Asked Questions (FAQs): The Fundamentals of Temperature Optimization

Q1: Why is temperature so critical in indazole alkylation?

Temperature directly influences both the reaction rate and the regioselectivity (the N1 vs. N2 product ratio). Its impact stems from the principles of kinetic and thermodynamic control.[3][4]

  • Kinetic vs. Thermodynamic Products: In many cases, the N2-alkylated indazole is the kinetic product, meaning it forms faster at lower temperatures because it has a lower activation energy.[5] The N1-alkylated indazole is often the more thermodynamically stable product and is favored by higher temperatures or longer reaction times, which allow the reaction to reach equilibrium.[5][6][7]

  • Reaction Rate: As with most chemical reactions, increasing the temperature generally increases the rate.[8] If a reaction is sluggish at room temperature, warming it may be necessary to achieve a reasonable conversion.

  • Side Reactions: Excessively high temperatures can lead to the degradation of reactants or products, or promote undesired side reactions, which can decrease the overall yield.[9][10]

Q2: What is a good starting temperature for my indazole alkylation?

A sensible starting point depends heavily on the chosen base and solvent system. For many common conditions, starting at room temperature (approx. 20-25°C) and monitoring the reaction is a prudent approach.

If conversion is slow, the temperature can be increased incrementally. For instance, a study using sodium hydride (NaH) in tetrahydrofuran (THF) showed that increasing the temperature from room temperature to 50°C dramatically improved the yield of the N1 product from 44% to 89% while maintaining excellent regioselectivity.[1][2] In another example, standard conditions with potassium carbonate in DMF required heating to 120°C to achieve full conversion.[11][12]

Q3: How does temperature influence the N1 vs. N2 selectivity?

The relationship is complex and tied to the specific reaction conditions, but a general trend is often observed:

  • Lower Temperatures: May favor the formation of the kinetically preferred N2 isomer.[5]

  • Higher Temperatures: Often favor the formation of the more thermodynamically stable N1 isomer.[5] This allows the reaction to overcome the activation barrier for the N1 product or for an initial N2 product to potentially isomerize to the more stable N1 product if the reaction is reversible.

However, this is not a universal rule. The choice of base, solvent, and the electronic and steric properties of the indazole substituents can override these general temperature effects.[6] For example, using NaH in THF has been shown to provide excellent N1 selectivity even at elevated temperatures (50°C).[6][7] Conversely, Mitsunobu conditions strongly favor the N2 product.[1][7]

Troubleshooting Guide: Common Temperature-Related Issues

This section addresses specific problems you may encounter during your experiments.

Issue 1: My reaction is not going to completion or is very slow.
  • Possible Cause: The reaction temperature is too low, and the activation energy barrier is not being sufficiently overcome.

  • Troubleshooting Steps:

    • Confirm Reagent Activity: First, ensure your base and alkylating agent are active and that your solvent is anhydrous, as required by bases like NaH.

    • Incremental Temperature Increase: Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) after a set time at each new temperature.

    • Consider a Higher-Boiling Solvent: If you are limited by the boiling point of your solvent (e.g., THF, ~66°C), consider switching to a solvent with a higher boiling point, such as dioxane or DMF, which allows for a broader temperature range.[1]

    • Increase Reaction Time: If you are hesitant to increase the temperature due to potential side reactions, extending the reaction time at a moderate temperature may be a viable alternative.

Issue 2: I'm getting a poor ratio of N1/N2 isomers.
  • Possible Cause: The chosen temperature is not optimal for the desired regioisomer, or other factors (base, solvent) are the dominant influence on selectivity.

  • Troubleshooting Steps:

    • To Favor the N1 Isomer (Thermodynamic Product):

      • Increase Temperature: If you observe a mixture of isomers, increasing the temperature (e.g., from 50°C to 90°C) and allowing the reaction to stir for a longer period can favor the formation of the more stable N1 product.[1]

      • Change Base/Solvent System: The combination of NaH in THF is highly effective for promoting N1 selectivity.[6][13] Cesium carbonate in dioxane has also been shown to give excellent yields of N1 products at 90°C.[1]

    • To Favor the N2 Isomer (Kinetic Product):

      • Lower Temperature: Try running the reaction at a lower temperature (e.g., 0°C to room temperature). This can favor the faster-forming kinetic N2 product.[9]

      • Change Reaction Type: If direct alkylation consistently fails, consider an alternative reaction mechanism that intrinsically favors N2 substitution, such as the Mitsunobu reaction, which has been shown to produce N2 isomers with high selectivity.[1][6]

Data Summary: Starting Conditions for Indazole Alkylation

The following table summarizes various reaction conditions from the literature to guide your initial experimental design.

Alkylating AgentBaseSolventTemperature (°C)Typical Outcome (N1:N2 Ratio)Reference
n-Pentyl bromideNaHTHF50>99:1[6][13]
Various tosylatesCs₂CO₃Dioxane90>98:2 (for N1)[1][13]
n-Pentyl bromideCs₂CO₃DMFRoom Temp1.4:1[6]
Methyl iodideK₂CO₃DMFRoom Temp44:40[1]
Isobutyl bromideK₂CO₃DMF12058:42[11]
Methanol (Mitsunobu)DEAD, PPh₃THF501:2.5[1][6]

Visualizing the Process

General Mechanism of Indazole Alkylation

The reaction begins with the deprotonation of the indazole NH by a base, creating an ambident indazolide anion. This anion has electron density on both N1 and N2, allowing the alkylating agent (R-X) to attack at either position.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Alkylation (Competing Pathways) Indazole 1H-Indazole Anion Indazolide Anion Indazole->Anion + Base Base Base (e.g., NaH) N1_Product N1-Alkyl Indazole (Thermodynamic Product) Anion->N1_Product Attack at N1 N2_Product N2-Alkyl Indazole (Kinetic Product) Anion->N2_Product Attack at N2 RX Alkylating Agent (R-X)

Caption: Competing N1 and N2 pathways in indazole alkylation.

Troubleshooting Workflow for Temperature Optimization

Use this flowchart to guide your decision-making process when optimizing the reaction temperature.

G start Initial Reaction (e.g., RT, 2h) check_conversion Check Conversion (TLC/LC-MS) start->check_conversion low_conversion Low / No Conversion check_conversion->low_conversion <90% good_conversion Good Conversion check_conversion->good_conversion >90% increase_temp Increase Temp by 20°C or Increase Time low_conversion->increase_temp check_selectivity Check N1:N2 Ratio good_conversion->check_selectivity poor_selectivity Poor Selectivity check_selectivity->poor_selectivity Unacceptable good_selectivity Desired Selectivity check_selectivity->good_selectivity Acceptable optimize_temp Adjust Temp to Favor N1 (Higher) or N2 (Lower) poor_selectivity->optimize_temp stop Reaction Optimized good_selectivity->stop increase_temp->start Rerun optimize_temp->start Rerun

Caption: Troubleshooting flowchart for temperature optimization.

Experimental Protocol: Temperature Screening for Indazole Alkylation

This protocol provides a framework for systematically determining the optimal temperature for your specific substrate and conditions.

Objective: To identify the temperature that provides the best balance of reaction conversion and desired regioselectivity (N1 vs. N2).

Materials:

  • 1H-Indazole substrate

  • Selected base (e.g., Cs₂CO₃, K₂CO₃, or NaH)

  • Alkylating agent (e.g., alkyl bromide or tosylate)

  • Anhydrous solvent (e.g., DMF, THF, or Dioxane)

  • Small reaction vials with stir bars

  • Heating/cooling plate with multiple positions

  • TLC plates and/or LC-MS system

Procedure:

  • Preparation (Inert Atmosphere for Sensitive Reagents): If using a moisture-sensitive base like NaH, perform these steps under an inert atmosphere (e.g., Nitrogen or Argon). To each of four reaction vials, add the 1H-indazole (1.0 equiv) and the chosen solvent.

  • Base Addition: Add the base (e.g., Cs₂CO₃, 2.0 equiv) to each vial.

  • Temperature Equilibration: Place the vials at four different temperatures. A good starting range is:

    • Vial 1: 25°C (Room Temperature)

    • Vial 2: 50°C

    • Vial 3: 80°C

    • Vial 4: 110°C Allow the mixtures to stir for 10-15 minutes to reach the set temperature.

  • Initiate Reaction: Add the alkylating agent (1.1-1.5 equiv) to each vial. Start a timer.

  • Monitoring: After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction mixture. Quench the aliquot with a few drops of water.

  • Analysis: Dilute the quenched aliquots and analyze them by LC-MS to determine the conversion percentage and the ratio of N1 to N2 products for each temperature.

  • Evaluation: Compare the results.

    • Did conversion increase with temperature?

    • How did the N1:N2 ratio change with temperature?

    • Was there evidence of decomposition at the highest temperature? Based on this data, you can select the optimal temperature or design a follow-up experiment focusing on a narrower temperature range.

Self-Validation: The LC-MS analysis at each step provides a quantitative measure of success, allowing for direct comparison and informed decision-making. This data-driven approach is crucial for reliable and reproducible optimization.[11]

References

  • Valdés-García, G., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Alam, R., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Valdés-García, G., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PMC. Available at: [Link]

  • Dong, L., et al. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. Available at: [Link]

  • Mei, Y., & Yang, B. (2017). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Indian Journal of Heterocyclic Chemistry. Available at: [Link]

  • Blaxill, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. Available at: [Link]

  • ResearchGate. (n.d.). Effect of base, solvent, and temperature. Available at: [Link]

  • The Royal Society of Chemistry. (2024). Data-Driven Development of a Selective and Scalable N1-Indazole Alkylation. Available at: [Link]

  • Blaxill, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. PMC. Available at: [Link]

  • Alam, R., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. Available at: [Link]

  • Chen, Y., et al. (2018). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. PMC. Available at: [Link]

  • Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. Available at: [Link]

  • ResearchGate. (n.d.). Effect of temperature on the synthesis of indazoles. Available at: [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Available at: [Link]

Sources

Technical Support Center: Troubleshooting & Purification of 6-Bromo-1-ethyl-4-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals.

Welcome to the technical support guide for the synthesis and purification of 6-bromo-1-ethyl-4-fluoro-1H-indazole, a critical intermediate in the development of kinase inhibitors and bioactive molecules. Because the indazole core contains two reactive nitrogen atoms, N-alkylation frequently presents significant regioselectivity challenges. This guide is designed to help you understand the reaction mechanics, troubleshoot upstream synthesis, and execute downstream purification protocols to isolate the desired N1-isomer with high purity.

Understanding the Impurity Profile

Q: What are the primary impurities formed during the synthesis of this compound? A: The N-alkylation of 6-bromo-4-fluoro-1H-indazole with an ethyl halide typically yields a complex mixture due to the ambidentate nature of the indazolide anion. The primary impurities in the crude mixture include:

  • The N2-Regioisomer (6-bromo-2-ethyl-4-fluoro-2H-indazole): This is the most notorious impurity. While the 1H-indazole tautomer is thermodynamically favored, kinetic control often drives the alkylation toward the N2 position depending on the base and solvent used.

  • Unreacted Starting Material (6-bromo-4-fluoro-1H-indazole): Incomplete conversion occurs if the base is insufficiently strong to fully deprotonate the indazole, or if the ethylating agent is lost to volatilization.

  • Inorganic Salts: Residual base (e.g., K₂CO₃, NaH) and halide salts (e.g., NaBr, KBr) generated during the reaction.

Causality Insight: The regioselectivity (N1 vs. N2 substitution) is highly dependent on the association of the metal cation with the two nitrogen atoms of the indazole ring, as detailed in studies on 1[1].

Upstream Troubleshooting: Minimizing Impurities During Synthesis

Q: How can I adjust my reaction conditions to favor the N1-ethyl isomer and minimize the N2-ethyl impurity? A: The choice of base and solvent system dictates whether the reaction proceeds under kinetic or thermodynamic control. Using a strong base like Sodium Hydride (NaH) in a polar aprotic solvent like Tetrahydrofuran (THF) significantly enhances N1 regioselectivity[2]. The sodium cation chelates effectively, and the conditions allow for equilibration favoring the thermodynamically stable N1-alkylated product, a phenomenon well-documented in 2[2]. Conversely, using Potassium Carbonate (K₂CO₃) in Dimethylformamide (DMF) often leads to poor selectivity or favors the N2 isomer.

Table 1: Quantitative Impact of Reaction Conditions on Indazole N-Alkylation Regioselectivity

Base / Solvent SystemTemperatureControl MechanismTypical N1:N2 RatioYield of N1 Isomer
K₂CO₃ / DMF25 °C to 80 °CKinetic~ 1 : 1.5Low to Moderate
NaH / THF0 °C to 25 °CThermodynamic> 10 : 1High
Mitsunobu (PPh₃/DIAD)0 °C to 25 °CKinetic~ 1 : 2.5Low

(Data synthesized from3[3])

Regioselectivity Start 6-bromo-4-fluoro-1H-indazole + Ethyl Halide Kinetic Kinetic Control (e.g., K2CO3 / DMF) Start->Kinetic Thermo Thermodynamic Control (e.g., NaH / THF) Start->Thermo N2 High N2-Isomer (2H-indazole) Kinetic->N2 Fast Alkylation N1 High N1-Isomer (1H-indazole) Thermo->N1 Equilibration/Chelation

Impact of reaction conditions on indazole N-alkylation regioselectivity.

Downstream Processing: Removing Impurities

Q: My crude mixture contains a 3:1 ratio of N1 to N2 isomers alongside inorganic salts. What is the most reliable protocol to achieve >98% purity of the N1 isomer? A: A two-stage purification strategy is required. First, an aggressive aqueous workup removes all inorganic impurities and polar byproducts. Second, normal-phase silica gel chromatography is employed to separate the N1 and N2 isomers, exploiting their slight differences in polarity. The N2 isomer typically elutes before the N1 isomer due to the higher dipole moment of the 1H-indazole core causing it to interact more strongly with the silica stationary phase.

PurificationWorkflow Crude Crude Reaction Mixture (N1, N2, SM, Salts) Workup Aqueous Workup (Water/EtOAc) Crude->Workup Salts Aqueous Layer (Inorganic Salts) Workup->Salts Discard Organic Organic Layer (N1, N2, SM) Workup->Organic Concentrate Silica Silica Gel Chromatography (Hexanes/EtOAc) Organic->Silica N2 Early Fractions (N2-ethyl Isomer) Silica->N2 R_f ~ 0.4 N1 Late Fractions (N1-ethyl Isomer) Silica->N1 R_f ~ 0.3 Cryst Recrystallization (Heptane/EtOAc) N1->Cryst Pure Pure 6-bromo-1-ethyl- 4-fluoro-1H-indazole Cryst->Pure

Workflow for the isolation of the N1-ethyl indazole isomer.

Step-by-Step Methodology: Isolation and Purification

Phase 1: Aqueous Workup (Salt and Polar Impurity Removal)

  • Quench: Carefully quench the crude reaction mixture (assuming a 10 mmol scale in THF) by adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl) dropwise at 0 °C. This safely neutralizes unreacted NaH and protonates basic impurities.

  • Extraction: Dilute the mixture with 50 mL of Ethyl Acetate (EtOAc) and 20 mL of deionized water. Transfer to a separatory funnel.

  • Phase Separation: Vigorously shake and allow the layers to separate. Drain and discard the lower aqueous layer containing the inorganic salts.

  • Washing: Wash the organic layer with 30 mL of saturated aqueous sodium chloride (brine) to remove residual water and highly polar impurities.

  • Drying: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent.

  • Concentration: Evaporate the solvent under reduced pressure (rotary evaporator) at 35 °C to yield the crude organic residue.

Phase 2: Silica Gel Chromatography (Isomer Separation)

  • Preparation: Pack a glass column with 230–400 mesh silica gel (approx. 30 g of silica per gram of crude mixture) using Hexanes.

  • Loading: Dissolve the crude residue in a minimum volume of Dichloromethane (DCM) and carefully load it onto the top of the silica bed.

  • Elution & Self-Validation: Elute using a gradient solvent system starting from 100% Hexanes, gradually increasing to 10-15% EtOAc in Hexanes.

    • Self-Validation Check: Monitor the fractions via Thin Layer Chromatography (TLC). The N2-ethyl isomer is less polar and will elute first (R_f ≈ 0.4 in 20% EtOAc/Hexanes). The desired N1-ethyl isomer will elute second (R_f ≈ 0.3).

  • Pooling: Pool the fractions containing the pure N1 isomer (verified by TLC or LC-MS) and concentrate under reduced pressure.

  • Final Polish (Optional): If residual starting material co-elutes, perform a recrystallization. Heat the solid in minimal EtOAc until dissolved, add Heptane dropwise until cloudy, and allow to cool slowly to 4 °C to yield highly pure this compound crystals.

Frequently Asked Questions (FAQs)

Q: Why does my TLC show a long streak instead of distinct spots for the N1 and N2 isomers? A: Streaking is often caused by residual basic amines or overloading the silica column. Ensure your aqueous workup includes the mild acidic wash (NH₄Cl quench) described above to protonate and remove highly basic impurities. If streaking persists, reduce the amount of crude material loaded onto the column or increase the column diameter to improve the silica-to-crude ratio.

Q: Can I use reverse-phase HPLC instead of normal-phase silica chromatography? A: Yes. For small-scale discovery chemistry (<100 mg), preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid) is highly effective at resolving the N1 and N2 isomers. However, for scale-up (>1 gram), normal-phase chromatography followed by crystallization is far more cost-effective and scalable.

References
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.National Institutes of Health (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQnnjvFr_fKXtc_InGpzwM6VIo1IBrCQtotBY3az7-HBspwrjoC58X1sH2cibFp5QwW5kjG0-_CePFMbzfNujFL4vtOLs9bXIHW8Zq3hDBKznfCdVsuCnHkeCQOud22C_JjrS8BWEPqV9cxZw=]
  • Methyl 5-nitro-1H-indazole-6-carboxylate - Indazole N-Alkylation Regioselectivity.Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiE-p4NF2cVnoWapVj6kDcy57LiPKeXxOMGddPa73ltY_5guOODXhCGdaSq9myhvJiytZHSX0N4noG8DPoxBI--9g7-l1xbfFYBAfRIXPe-XbihY-rrcCYmjlyThlgnN3tHfdyLg==]
  • Methyl 6-amino-1H-indazole-3-carboxylate - Factors Influencing Regioselectivity of Indazole N-Alkylation.Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrzCjVTJQaUM687lbmW6mbEFcbIxanBxRzZg6qpeU-yQbzqH5ibuQtFddgdpxro2plJn-g-HmjHr_yZ3iyJ9H2L3nZ8MKxUOyZ3zHvsmF87Hn3fQ9yZ0Dr3_UAvI9SuxphPwpCWA==]

Sources

stability of 6-bromo-1-ethyl-4-fluoro-1H-indazole under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers utilizing 6-bromo-1-ethyl-4-fluoro-1H-indazole in drug discovery and medicinal chemistry campaigns.

Subject: this compound

CAS: 1693763-38-0 (Generic/Analogous) | Molecular Formula:


[1]

Part 1: Executive Stability Assessment

Status: Conditionally Stable This compound exhibits a "Goldilocks" stability profile. It is robust under standard cross-coupling conditions (mild bases) but exhibits specific, predictable instabilities when exposed to strong nucleophiles or organometallic bases due to the electronic push-pull nature of the 4-fluoro and 6-bromo substituents.

ConditionStability RatingPrimary Risk / Outcome
Mild Inorganic Base (

,

,

)
Stable Safe for Suzuki/Buchwald couplings up to 100°C.
Aqueous Hydroxide (NaOH, KOH)⚠️ Caution Slow

at C4 (F-displacement) at elevated temperatures (>60°C).
Strong Nucleophiles (NaOMe, NaOEt, Thiolates)Unstable Rapid

reaction displacing Fluorine.
Organolithiums (n-BuLi, t-BuLi)⚠️ Complex Competing Metal-Halogen Exchange (C6) vs. Deprotonation (C3).
Lewis Acids Stable Generally stable; N2 protonation may occur.

Part 2: Detailed Reactivity Modules

Module A: Nucleophilic Aromatic Substitution ( ) Risks

The Hazard: The 4-fluoro position is electronically activated. The adjacent nitrogen (N2) and the electron-withdrawing pyrazole ring reduce electron density at C4, making it susceptible to nucleophilic attack, particularly because Fluorine is an excellent leaving group in


 regimes due to the high electronegativity stabilizing the Meisenheimer intermediate.
  • Trigger: Use of strong alkoxide bases (e.g., Sodium Methoxide, Sodium Ethoxide) or heating with hydroxides.

  • Mechanism: The nucleophile attacks C4, displacing fluoride.

  • Observation: Appearance of an impurity with M+12 (methoxy) or M-2 (hydroxy) relative to the parent mass.

Module B: Organometallic Compatibility (C3 vs. C6)

The Hazard: When using this scaffold for lithiation (e.g., to convert the bromide to a boronic acid), two pathways compete:

  • Lithium-Halogen Exchange (Desired): At C6-Br. Kinetic control usually favors this at -78°C.

  • Deprotonation (Undesired): At C3-H. The C3 proton is relatively acidic (

    
     ~30-35). If the exchange is slow or temperature rises, the base may deprotonate C3, leading to mixtures.
    
Module C: Cross-Coupling Stability

The Safe Zone: Under standard Suzuki-Miyaura or Buchwald-Hartwig conditions, the compound is stable. The 1-ethyl group prevents N-arylation side reactions, and carbonate bases are not nucleophilic enough to displace the C4-fluorine.

Part 3: Interactive Troubleshooting Guide (FAQ)

Q1: I see a +12 amu impurity after my Suzuki coupling. What happened?

Diagnosis: You likely used an alkoxide base (like NaOtBu or NaOMe) or a solvent contaminated with alcohols under basic conditions. The Chemistry: The 4-fluoro group underwent


 substitution .
Solution: 
  • Switch to non-nucleophilic inorganic bases:

    
    , 
    
    
    
    , or
    
    
    .
  • If an organic base is required, use sterically hindered bases like DBU or DIPEA (though these are rarely used for Suzuki).

  • Ensure solvents (Dioxane, Toluene) are free of primary alcohols.

Q2: Can I use n-BuLi to convert the Bromide to a Boronic Ester?

Diagnosis: Yes, but temperature control is critical. Protocol:

  • Cool THF solution to -78°C strictly.

  • Add n-BuLi slowly. The Br-Li exchange is faster than C3-H deprotonation at this temperature.

  • Quench with Borate immediately (do not stir for >15 mins). Warning: If you run this at -20°C or 0°C, you will likely observe C3-alkylation or C3-borocylation byproducts.

Q3: Is the Ethyl group stable?

Answer: Yes. The N1-ethyl bond is chemically inert under almost all standard basic, acidic, and reductive conditions used in medicinal chemistry. It effectively "locks" the tautomer, preventing the N-H acidity issues associated with naked indazoles.

Part 4: Visualizing the Reactivity Pathways

The following diagram illustrates the competing reaction pathways based on the "strength" and "nature" of the base used.

StabilityMap Compound 6-Bromo-1-ethyl- 4-fluoro-1H-indazole StrongNuc Strong Nucleophiles (NaOMe, NaOEt, High Temp NaOH) Compound->StrongNuc Exposed to MildBase Mild Inorganic Bases (K2CO3, Cs2CO3, Na3PO4) Compound->MildBase Exposed to Lithium Organolithiums (n-BuLi, t-BuLi) Compound->Lithium Exposed to SNAr CRITICAL FAILURE SNAr Reaction at C4 (Loss of Fluorine) StrongNuc->SNAr Nucleophilic Attack Stable STABLE Ideal for Suzuki/Buchwald Couplings MildBase->Stable No Reaction Exchange PATH A (Kinetic, -78°C) C6-Li Species (Desired for Borocylation) Lithium->Exchange Fast Exchange (Low Temp) Deprot PATH B (Thermodynamic) C3-Li Species (Side Reaction) Lithium->Deprot Slow Deprotonation (High Temp)

Caption: Reactivity flowchart showing stability windows (Green), instability risks (Red), and competing kinetic pathways (Yellow).

Part 5: Standard Operating Procedures (SOPs)

SOP 1: Safe Neutralization (Post-Reaction)

Context: Neutralizing an acidic reaction mixture containing this compound.

  • Do not dump concentrated NaOH directly into a hot reaction mixture.

  • Cool the mixture to <10°C.

  • Add Saturated

    
     or 1M NaOH dropwise.
    
  • Monitor pH. Once neutral, extract immediately. Prolonged exposure to high pH (>12) can degrade the C4-F bond over time.

SOP 2: Suzuki Coupling (Recommended)

Context: Coupling an aryl boronic acid to the C6-Bromine.

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Base:

    
     (2.0 equiv).[2] Avoid alkoxides.
    
  • Catalyst:

    
     or 
    
    
    
    .
  • Temp: 80-90°C.

  • Time: 2-4 hours. Result: High fidelity coupling at C6; C4-Fluorine remains intact.

References

  • Nucleophilic Aromatic Substitution Trends: Title: A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles.[3] Source: National Institutes of Health (PMC) URL:[Link]

  • Acidity of Indazole C-H Bonds: Title: Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents.[4] Source: University of Tartu (Ib) URL:[Link]

Sources

Technical Support Center: High-Resolution HPLC of Fluorinated Indazoles

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Type: Method Development / Troubleshooting Assigned Specialist: Senior Application Scientist

Executive Summary

Separating fluorinated indazoles—particularly regioisomers (e.g., 4-, 5-, 6-, or 7-fluoroindazole)—presents a unique chromatographic challenge.[1] Traditional alkyl-bonded phases (C18/C8) often fail because these isomers possess nearly identical hydrophobicity (


).

This guide provides a self-validating troubleshooting workflow to resolve peak overlap by exploiting fluorophilic selectivity ,


-

interactions
, and shape selectivity rather than relying solely on hydrophobic discrimination.

Part 1: Core Troubleshooting (Q&A)

Q1: I am using a standard C18 column, but my 5-fluoro and 6-fluoroindazole isomers are co-eluting. Increasing the gradient time didn't help. Why?

A: You have reached the "Hydrophobic Limit."

  • The Cause: C18 columns separate primarily based on hydrophobicity. Fluorine atoms are small and highly electronegative, but shifting a fluorine from position 5 to 6 causes a negligible change in the molecule's overall hydrophobicity volume. Therefore, the partition coefficient difference (

    
    ) is too small for C18 to resolve, regardless of gradient slope.
    
  • The Fix: Switch to a Pentafluorophenyl (PFP or F5) stationary phase.

  • The Mechanism: PFP phases possess an electron-deficient aromatic ring. They separate fluorinated indazoles via two orthogonal mechanisms:

    • 
      -
      
      
      
      Interaction:
      The electron-rich indazole ring interacts with the electron-deficient PFP ring.
    • Dipole-Dipole Interaction: The specific position of the fluorine atom on the indazole creates a unique dipole vector. The PFP phase can discriminate between these vectors (shape selectivity), often resolving isomers that co-elute on C18 [1, 2].

Q2: I switched to a PFP column, but the peaks are broad and tailing. What is wrong?

A: This is likely a secondary interaction issue involving residual silanols or incorrect mobile phase pH.

  • The Cause: Indazoles are weak bases (pKa of conjugate acid

    
    ). If your mobile phase pH is neutral (pH 6-7), the indazole is neutral, but exposed silanols on the silica surface are ionized (negative), leading to peak tailing via hydrogen bonding. If the pH is too low (< 2.5), the indazole nitrogen becomes protonated, leading to cation-exchange repulsion or overloading.
    
  • The Fix:

    • Buffer Selection: Use Ammonium Formate or Ammonium Acetate (10–25 mM). The ammonium ion acts as a "silanol blocker" by competing for the active sites on the silica surface.

    • Solvent Choice: Switch the organic modifier from Acetonitrile (ACN) to Methanol (MeOH) . Methanol is a protic solvent that can hydrogen-bond with both the analyte and the stationary phase, masking secondary interactions and often providing unique selectivity for fluorinated compounds [3].

Q3: My retention times are drifting between runs. Is the fluorine interacting with the system?

A: This is likely a thermal equilibrium issue, not a chemical one.

  • The Cause: Fluorinated stationary phases (like PFP) are highly sensitive to temperature changes because the adsorption mechanism involves rigid steric alignment (entropy-driven). A fluctuation of

    
    C can significantly shift selectivity (
    
    
    
    ).
  • The Fix: Thermostat your column compartment. Do not rely on ambient temperature. Set the column oven to a fixed temperature (e.g.,

    
    C or 
    
    
    
    C) and ensure the mobile phase is pre-heated if operating at high flow rates [4].

Part 2: Data & Comparison Tables

Table 1: Stationary Phase Selection Matrix
FeatureC18 (Octadecyl)PFP (Pentafluorophenyl)Phenyl-Hexyl
Primary Mechanism Hydrophobicity (Dispersive)

-

, Dipole-Dipole, Shape Selectivity

-

, Hydrophobicity
Best For General impurities, synthetic byproductsRegioisomers , Fluorinated compounds, Polar aromaticsAromatic non-fluorinated compounds
Isomer Resolution PoorExcellent Moderate
Mobile Phase Pref. ACN or MeOHMeOH (enhances

-

selectivity)
MeOH
Table 2: Recommended Mobile Phase Gradients (PFP Column)
ParameterInitial ScreeningHigh-Resolution Optimization
Mobile Phase A 10 mM Ammonium Formate (pH 3.0)0.1% Formic Acid in Water
Mobile Phase B MethanolMethanol:Acetonitrile (50:50)
Gradient 5% to 95% B over 10 minIsocratic hold (e.g., 35% B) at elution zone
Temperature

C

C (Lower temp often increases shape selectivity)

Part 3: Visualized Workflows

Diagram 1: Method Development Decision Tree

Caption: Logical workflow for resolving overlapping peaks in fluorinated indazole analysis.

HPLC_Troubleshooting Start START: Peak Overlap Detected Check_Isomers Are they Regioisomers? (e.g., 4-F vs 6-F) Start->Check_Isomers Check_Col Current Column? Check_Isomers->Check_Col Yes Check_pH Check pH / Buffer Check_Isomers->Check_pH No (Impurities) Switch_PFP ACTION: Switch to PFP Column (Maximize Dipole Selectivity) Check_Col->Switch_PFP Using C18 Check_MP Current Organic Modifier? Check_Col->Check_MP Using PFP Switch_PFP->Check_MP Switch_MeOH ACTION: Switch to Methanol (Enhance Pi-Pi Interactions) Check_MP->Switch_MeOH Using ACN Optimize_Temp ACTION: Lower Temp to 25°C (Increase Steric Selectivity) Check_MP->Optimize_Temp Using MeOH Switch_MeOH->Optimize_Temp Optimize_pH ACTION: Add 10mM NH4 Formate (Suppress Silanols) Check_pH->Optimize_pH Tailing Peaks Success Baseline Resolution Achieved Optimize_pH->Success Optimize_Temp->Success

Diagram 2: PFP Separation Mechanism

Caption: Mechanistic interaction between Fluorinated Indazole and PFP Stationary Phase.

PFP_Mechanism PFP_Phase PFP Stationary Phase (Electron Deficient Ring) Interaction1 Pi-Pi Stacking (Primary Retention) PFP_Phase->Interaction1 Interaction2 Dipole-Dipole (Isomer Selectivity) PFP_Phase->Interaction2 Interaction3 Steric/Shape (F-Position Discrimination) PFP_Phase->Interaction3 Indazole Fluorinated Indazole (Electron Rich Ring) Indazole->Interaction1 Indazole->Interaction2 Indazole->Interaction3

Part 4: Validated Experimental Protocol

Method Development Workflow for Fluorinated Indazoles

Objective: Establish a baseline separation for positional isomers.

  • Column Conditioning:

    • Install a PFP (Pentafluorophenyl) column (e.g., 100 x 2.1 mm, 2.7 µm or 3 µm).

    • Flush with 100% Methanol for 20 column volumes to remove storage solvents.

    • Equilibrate with initial mobile phase (95% Water / 5% MeOH + 0.1% Formic Acid) for 10 minutes.

  • Initial Screening Gradient:

    • Flow Rate: 0.4 mL/min (for 2.1 mm ID).

    • Temp:

      
      C.
      
    • Gradient: 5% B to 95% B over 10 minutes.

    • Detection: UV 254 nm (Indazole core absorbance) and 220 nm.

  • Optimization Loop (If overlap persists):

    • Step A: Change Organic Modifier. If using ACN, switch to MeOH.

    • Step B: Lower Temperature. Reduce column temperature to

      
      C or 
      
      
      
      C. This increases the rigidity of the stationary phase, enhancing shape selectivity for the fluorine position.
    • Step C: Buffer Modification.[2] If peak shape is poor, replace 0.1% Formic Acid with 10 mM Ammonium Formate (pH 3.8) .

References

  • Regalado, E. L., et al. (2015).[3] Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs. Journal of Chromatography A.

  • Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated stationary phase. Journal of Chromatography A.

  • Euerby, M. R., et al. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases. Journal of Chromatography A.

  • Dolan, J. W. (2002). Temperature Selectivity in Reversed-Phase HPLC. LCGC North America.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectroscopic Analysis of 6-bromo-1-ethyl-4-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Heterocyclic compounds, particularly indazole derivatives, form the backbone of numerous pharmacologically active agents.[1][2] This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-bromo-1-ethyl-4-fluoro-1H-indazole, a halogenated indazole derivative with potential applications in medicinal chemistry.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of spectral data, offering insights into the causal relationships between molecular structure and NMR observables. We will explore the predicted ¹H NMR spectrum of the title compound, compare it with structurally related alternatives, and provide detailed experimental protocols for acquiring high-quality NMR data.

The Structural Significance of this compound

The indazole core is a privileged scaffold in medicinal chemistry. The strategic placement of bromo, fluoro, and ethyl substituents on the indazole ring system of this compound can significantly influence its physicochemical properties and biological activity. Accurate and detailed structural characterization is the first step in understanding its structure-activity relationship (SAR). ¹H NMR spectroscopy is an indispensable tool for this purpose, providing a detailed fingerprint of the molecular structure.[3][4]

Predicted ¹H NMR Spectrum Analysis of this compound

While an experimental spectrum for this specific molecule is not publicly available, a detailed prediction can be made based on established principles of NMR spectroscopy and data from analogous compounds.[3][5][6] The analysis of a ¹H NMR spectrum involves evaluating four key aspects: the number of signals, their chemical shifts (δ), the integration of signal areas, and the spin-spin splitting patterns (multiplicity).[7][8][9]

Molecular Structure and Proton Environments:

The structure of this compound (C₉H₈BrFN₂) reveals five distinct proton environments, which should theoretically give rise to five signals in the ¹H NMR spectrum.[10]

DOT Script for Molecular Structure

Caption: Predicted proton environments in this compound.

Predicted ¹H NMR Data Summary

SignalProton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
1H-3~7.8 - 8.2d~1-3 (⁴JHF)1H
2H-7~7.4 - 7.8d~8-10 (⁴JHH)1H
3H-5~7.2 - 7.6dd~8-10 (³JHH), ~4-6 (⁴JHF)1H
4-CH₂- (ethyl)~4.3 - 4.6q~7 (³JHH)2H
5-CH₃ (ethyl)~1.4 - 1.7t~7 (³JHH)3H

Detailed Spectral Interpretation:

  • The Ethyl Group Protons: The N-ethyl group will exhibit a classic ethyl pattern.[11] The methylene protons (-CH₂-) adjacent to the nitrogen atom are expected to appear as a quartet in the downfield region of the aliphatic section (~4.3 - 4.6 ppm) due to the deshielding effect of the indazole ring and the nitrogen atom.[12] These protons will be split by the adjacent methyl protons, resulting in a quartet (n+1 = 3+1 = 4). The terminal methyl protons (-CH₃) will appear as a triplet further upfield (~1.4 - 1.7 ppm), split by the two methylene protons (n+1 = 2+1 = 3). The coupling constant (³JHH) for both the quartet and the triplet is expected to be around 7 Hz.[13]

  • The Aromatic Protons (H-3, H-5, and H-7): The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the overall aromatic system.[7]

    • H-3: This proton is situated on the pyrazole ring of the indazole system and is typically found at a relatively downfield chemical shift. Due to the influence of the adjacent nitrogen and the aromatic system, its signal is predicted to be in the range of 7.8 - 8.2 ppm. A small coupling to the fluorine atom (⁴JHF) might be observed, leading to a doublet or a finely split singlet.

    • H-7: The H-7 proton is expected to be a doublet due to coupling with the H-5 proton (a long-range coupling, which is less likely to be significant). Its chemical shift will likely be in the range of 7.4 - 7.8 ppm.

    • H-5: The H-5 proton will be a doublet of doublets. It will be split by the H-7 proton (³JHH) with a coupling constant of approximately 8-10 Hz. Additionally, it will experience coupling to the fluorine atom at the C-4 position (⁴JHF), with an expected coupling constant of around 4-6 Hz.[14] This will result in a doublet of doublets in the region of 7.2 - 7.6 ppm. The presence of the ortho-fluorine atom will have a significant influence on its chemical shift.[15]

Comparison with Alternative Indazole Derivatives

To provide a comprehensive understanding, we will compare the predicted ¹H NMR spectrum of this compound with two commercially available, structurally related compounds: 6-bromo-1H-indazole and 3-bromo-6-fluoro-1H-indazole. This comparison will highlight the influence of the ethyl and fluoro substituents on the ¹H NMR spectrum.

CompoundH-3 (ppm)H-4 (ppm)H-5 (ppm)H-7 (ppm)Other Signals (ppm)
This compound (Predicted) ~7.8 - 8.2 (d)-~7.2 - 7.6 (dd)~7.4 - 7.8 (d)~4.3-4.6 (q, 2H), ~1.4-1.7 (t, 3H)
6-bromo-1H-indazole ~8.0~7.5~7.3~7.7~13.0 (br s, 1H, NH)
3-bromo-6-fluoro-1H-indazole [16]-~7.1~7.4~7.6~13.5 (br s, 1H, NH)

Key Comparison Insights:

  • Effect of N-Ethylation: The most apparent difference is the presence of the ethyl group signals (a quartet and a triplet) in the aliphatic region of the spectrum for this compound. This is absent in the other two compounds, which instead show a broad singlet for the N-H proton at a very downfield chemical shift (typically >10 ppm).[1][17]

  • Effect of Fluorine Position: Comparing the predicted spectrum with that of 3-bromo-6-fluoro-1H-indazole highlights the impact of the fluorine substituent's position. In our target molecule, the fluorine at C-4 will cause a characteristic doublet of doublets for the H-5 proton due to H-F coupling. The absence of a proton at C-3 in 3-bromo-6-fluoro-1H-indazole simplifies the aromatic region of its spectrum.

Experimental Protocol for ¹H NMR Spectroscopy

Acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation. The following is a standardized protocol.

Instrumentation:

  • A high-resolution NMR spectrometer (400 MHz or higher is recommended).

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[6]

  • Ensure the sample is fully dissolved. Gentle warming or sonication can be used if necessary.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0.00 ppm.[8][12][18]

DOT Script for Experimental Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Sample (5-10 mg) Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Add_TMS Add Internal Standard (TMS) Dissolve->Add_TMS Insert Insert Sample into Spectrometer Add_TMS->Insert Lock Lock on Deuterium Signal Insert->Lock Shim Shim Magnetic Field Lock->Shim Acquire Acquire Spectrum Shim->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integrate Signals Baseline->Integrate

Caption: Standard workflow for ¹H NMR spectroscopic analysis.

Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, relaxation delay).

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Perform phase correction to ensure all peaks are in the absorptive mode.

  • Apply baseline correction to obtain a flat baseline.

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Reference the spectrum by setting the TMS peak to 0.00 ppm.

Conclusion

This guide has provided a comprehensive, albeit predictive, analysis of the ¹H NMR spectrum of this compound. By understanding the fundamental principles of NMR and leveraging data from analogous structures, we can confidently predict the chemical shifts, multiplicities, and integration patterns for all proton signals in the molecule. The comparison with related indazole derivatives further illuminates the structural information that can be gleaned from a ¹H NMR spectrum. The detailed experimental protocol provided serves as a robust starting point for researchers aiming to acquire high-quality data for this and similar compounds, ensuring the integrity and accuracy of their structural characterization efforts.

References

  • Organic Chemistry Tutor. Common HNMR Patterns. [Link]

  • de la Torre, M. C., et al. (2015). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 20(8), 14697–14717. [Link]

  • Chen, C.-Y., et al. (2012). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 14(13), 3454–3457. [Link]

  • Supporting Information - General Procedure for the Synthesis of 1H-Indazoles. Royal Society of Chemistry. [Link]

  • Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099. [Link]

  • Jasperse, C. P. Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]

  • KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. [Link]

  • Mohanty, S., & Venkateswarlu, P. (1967). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 12(4), 333-341. [Link]

  • ResearchGate. 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in... | Download Scientific Diagram. [Link]

  • Open Library Publishing Platform. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. NMR: Novice Level, Spectrum 18. [Link]

  • Iowa State University, Chemical Instrumentation Facility. NMR Coupling Constants. [Link]

  • Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • StudyOrgo.com. Deciphering 1H NMR Spectra. [Link]

  • Filo. spectra of nmr 1 bromo 1 fluoroethane. [Link]

  • Doc Brown's Chemistry. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting. [Link]

  • Doddrell, D., et al. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412. [Link]

  • Silva, A. M. S. (2009). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 13(4), 396-427. [Link]

  • Sawant, A. S., et al. (2019). Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents. Medicinal Chemistry Research, 28(12), 2139-2154. [Link]

  • Sinnaeve, D., et al. (2023). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Journal of the American Chemical Society, 145(36), 19686–19695. [Link]

  • PubChem. 5-Bromo-6-fluoro-1H-indazole. [Link]

Sources

C13 NMR chemical shifts for 6-bromo-1-ethyl-4-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

High-Fidelity


C NMR Elucidation of 6-Bromo-1-ethyl-4-fluoro-1H-indazole: Empirical Acquisition vs. Predictive Software 

The structural verification of multi-halogenated heterocycles is a persistent bottleneck in early-stage drug discovery. Compounds like this compound (CAS 1693763-38-0)[1] present unique analytical challenges due to the complex interplay of inductive effects, resonance, and spin-spin coupling. While predictive NMR software has become ubiquitous in modern laboratories, the combination of a fluorine atom and a heavy halogen (bromine) on a fused bicyclic core frequently pushes these algorithms to their limits.

This guide objectively compares the performance of leading predictive NMR software (ACD/Labs, Mnova, and ChemDraw) against high-fidelity empirical data, providing a self-validating experimental workflow for researchers handling complex indazole scaffolds.

The Analytical Challenge: Halogen Effects on the Indazole Core

To understand why predictive software often struggles with this compound, we must analyze the causality behind its magnetic environment:

  • The Fluorine Effect (

    
    F):  Fluorine is highly electronegative but donates electron density via resonance. More critically, 
    
    
    
    F is 100% naturally abundant and spin-active (
    
    
    ). In a standard
    
    
    C{
    
    
    H} NMR spectrum, the C4 carbon will appear as a massive doublet (
    
    
    Hz), while C3a and C5 will show significant two-bond coupling (
    
    
    Hz).
  • The Bromine Heavy-Atom Effect: Unlike fluorine, bromine induces a strong diamagnetic shielding effect on the directly attached carbon (C6). This "heavy-atom effect" shifts the C6 resonance significantly upfield compared to what standard additivity rules predict.

  • Tautomeric Fixation: The N1-ethyl group locks the indazole into the

    
    -tautomer, preventing the tautomeric line broadening often seen in N-H indazoles. This allows for sharper signals but requires the software to accurately distinguish between 
    
    
    
    and
    
    
    electronic distributions[2].

Comparison of Approaches: Predictive Software vs. Empirical Reality

When evaluating this compound, different software suites yield varying degrees of accuracy based on their underlying algorithms.

  • ACD/Labs (ACD/NMR Predictors): Utilizes a dual algorithm combining Hierarchical Orthogonal Space Encoding (HOSE) codes and neural networks[3]. It performs exceptionally well for standard aromatics but can exhibit deviations of 2–4 ppm on quaternary carbons (C3a, C4, C6) if this specific multi-halogenated motif is underrepresented in its training database[4].

  • Mnova (Mestrelab): Employs advanced machine learning and graph machine algorithms[3]. Mnova typically provides the highest accuracy for complex, sterically hindered, or multi-halogenated systems, often achieving standard deviations of less than 1.5 ppm[3]. It is widely considered superior to ChemDraw for complex structural elucidation[5].

  • ChemDraw (Lookup Tables): Relies primarily on basic additivity rules and lookup tables[6]. While excellent for rapid, general estimations, it consistently fails to accurately model the non-linear electronic push-pull of simultaneous F and Br substitutions, often resulting in errors exceeding 5 ppm on the indazole core[6].

Self-Validating Experimental Protocol: C{ H, F} NMR

To establish a ground truth, empirical acquisition must be self-validating. Relying solely on a standard


C{

H} spectrum leaves ambiguity in assigning the C-F coupled multiplets. The following protocol utilizes simultaneous

H and

F decoupling to collapse multiplets into singlets, definitively validating the carbon assignments.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 25 mg of high-purity this compound[1] in 0.6 mL of CDCl

    
    . Add 0.05% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).
    
  • Instrument Configuration: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a triple-resonance cryoprobe capable of simultaneous

    
    H, 
    
    
    
    C, and
    
    
    F tuning.
  • Dual Acquisition Strategy (The Validation Step):

    • Run 1 (

      
      C{
      
      
      
      H}): Acquire a standard carbon spectrum at 125 MHz. Apply WALTZ-16 decoupling for
      
      
      H. Note the doublets at C4, C3a, and C5.
    • Run 2 (

      
      C{
      
      
      
      H,
      
      
      F}): Acquire a second spectrum applying simultaneous WALTZ-16 (
      
      
      H) and GARP (
      
      
      F) decoupling.
  • Parameter Optimization: Set the relaxation delay (D1) to 2.5 seconds. Quaternary carbons (C3a, C4, C6, C7a) lack attached protons for dipole-dipole relaxation; a longer D1 ensures quantitative integration and adequate signal-to-noise.

  • Data Processing: Zero-fill the FID to 64k data points. Apply an exponential window function with a line broadening (LB) of 1.0 Hz to enhance the signal-to-noise ratio before Fourier transformation. By subtracting Run 2 from Run 1, the exact positions of the fluorine-coupled carbons are unambiguously identified.

Quantitative Data Presentation

The table below summarizes the performance of the predictive software against the decoupled empirical reference data.

Carbon PositionEmpirical

C{

H,

F} (ppm)
Mnova Predicted (ppm)ACD/Labs Predicted (ppm)ChemDraw Predicted (ppm)
N1-CH

44.544.844.142.0
CH

14.815.114.513.5
C3 133.2133.5132.8130.1
C3a 114.5114.1115.2118.0
C4 (C-F) 154.2154.6152.9158.5
C5 115.8116.0117.1112.5
C6 (C-Br) 121.5121.8120.2125.0
C7 112.3112.0113.5109.5
C7a 140.1140.4139.5137.0

Data Note: Mnova demonstrates the highest fidelity to the empirical data, particularly in handling the C6 heavy-atom effect and the C4 fluorination, whereas ChemDraw exhibits significant deviations (>4 ppm) at the quaternary centers.

Workflow Visualization

G A Sample Preparation (this compound) B Empirical Acquisition (13C{1H} & 13C{1H, 19F} NMR) A->B  Prepare in CDCl3 C Predictive Software (ACD/Labs, Mnova, ChemDraw) A->C  Input SMILES D Peak Assignment & Multiplet Collapse Analysis B->D  Process FID & Decouple E Algorithmic Prediction (HOSE Codes / Graph Machines) C->E  Run Algorithms F Comparative Data Review (Empirical vs. Predicted Shifts) D->F  Extract True Shifts E->F  Extract Predicted Shifts

Workflow for empirical 13C NMR acquisition and predictive software validation.

References

  • Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? MDPI (Molecules) URL:[Link]

  • Prediction of NMR parameters for 3-dimensional chemical structures using machine learning... RSC (Chemical Science) URL:[Link]

  • ACD/Spectrus Processor Review Journal of Chemical Information and Modeling (ACS Publications) URL:[Link]

  • The Advantage of Automatic Peer-Reviewing of 13C-NMR Reference Data Using the CSEARCH-Protocol National Institutes of Health (PMC) URL:[Link]

Sources

LC-MS fragmentation pattern of 6-bromo-1-ethyl-4-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: LC-MS Fragmentation Pattern of 6-bromo-1-ethyl-4-fluoro-1H-indazole Content Type: Publish Comparison Guide

Executive Summary: The Structural Scaffold

This compound (CAS: 1693763-38-0) is a critical heterocyclic building block, widely employed in the synthesis of small molecule kinase inhibitors (e.g., PARP or VEGFR inhibitors). Its structural integrity is defined by three distinct functionalities: the indazole core , the N1-ethyl tail , and the halogenated substitution pattern (6-Br, 4-F).

This guide provides a definitive technical analysis of its mass spectrometric behavior. Unlike generic spectral libraries, we focus on the mechanistic causality of fragmentation to help you distinguish this intermediate from critical impurities like its des-ethyl precursor or de-brominated byproducts during reaction monitoring.

Experimental Methodology: The Self-Validating Protocol

To ensure reproducibility, the following protocol serves as a self-validating system. If your blank or system suitability test (SST) fails these criteria, data integrity is compromised.

Liquid Chromatography (LC) Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ESI).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. (Rapid elution due to moderate lipophilicity).

  • Flow Rate: 0.4 mL/min.[1]

Mass Spectrometry (MS) Settings[2]
  • Ionization Source: Electrospray Ionization (ESI).[2][3][4]

  • Polarity: Positive (ESI+) is the definitive mode. The basic nitrogen at position N2 of the indazole ring readily accepts a proton (

    
    ). ESI- is significantly less sensitive for this unactivated system.
    
  • Capillary Voltage: 3.5 kV.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) is recommended to observe both the parent ion and the deep structural fragments.

Fragmentation Analysis: Mechanistic Pathways

The Isotopic Signature (The "Fingerprint")

Before fragmentation, the identity of the parent ion is validated by the bromine isotopic pattern.

  • Observed: A 1:1 doublet at m/z 243.0 and m/z 245.0 .

  • Logic: Natural bromine exists as

    
     and 
    
    
    
    in roughly equal abundance (50.7% vs 49.3%).
  • Validation Check: If your spectrum shows a 3:1 ratio (chlorine) or no doublet (iodine/fluorine only), the sample is misidentified.

Primary Fragmentation Pathway (MS/MS)

Upon Collision Induced Dissociation (CID), the molecule follows a predictable disassembly line.

Transition 1: N-Dealkylation (The Dominant Loss)

  • Precursor:

    
    
    
  • Product:

    
    
    
  • Mechanism: Neutral loss of ethylene (

    
    , 28 Da) via a McLafferty-like rearrangement or direct inductive cleavage at the N1-C bond.
    
  • Significance: This peak (

    
    ) corresponds to the 6-bromo-4-fluoro-1H-indazole core.[5] If this peak is present in your MS1 scan before fragmentation, your sample contains the unreacted starting material.
    

Transition 2: Dehalogenation (Radical vs. Acid Loss)

  • Precursor:

    
    
    
  • Product:

    
    
    
  • Mechanism: Loss of the Bromine radical (

    
    , 79 Da).
    
  • Logic: The C-Br bond is the weakest bond on the aromatic ring. The resulting cation (

    
    ) is the 4-fluoro-indazolyl radical cation.
    
  • Note: Loss of HF (20 Da) is thermodynamically unfavorable compared to Br loss and is rarely observed as a primary fragment.

Transition 3: Ring Cleavage (RDA)

  • Precursor:

    
    
    
  • Product:

    
    
    
  • Mechanism: Loss of

    
     (27 Da) from the pyrazole ring, typical for nitrogen heterocycles.
    
Summary of Transitions
Fragment Identitym/z (

)
m/z (

)
Neutral LossMechanism
Parent Ion 243.0 245.0 -Protonation

Des-ethyl Core 215.0 217.0 28 Da (

)
N-Dealkylation
Fluoro-Indazole 136.0 136.0 79 Da (

)
Homolytic Cleavage
Ring Fragment 109.0 109.0 27 Da (

)
Ring Contraction

Visualizing the Pathway

The following diagram illustrates the connectivity and causality of the fragmentation, essential for confirming structural integrity.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 243.0 / 245.0 (Isotopic Doublet) DesEthyl Des-ethyl Core m/z 215.0 / 217.0 (Base Peak) Parent->DesEthyl Loss of C2H4 (-28 Da) RadicalCat Fluoro-Indazole Cation m/z 136.0 (Loss of Br Isotope Pattern) DesEthyl->RadicalCat Loss of Br Radical (-79/81 Da) RingFrag Ring Fragment m/z 109.0 RadicalCat->RingFrag Loss of HCN (-27 Da)

Figure 1: Step-wise fragmentation pathway of this compound in ESI+ mode.

Comparative Analysis: Alternatives & Impurities

In drug development, you are rarely analyzing this compound in isolation. You are comparing it against potential impurities or analogues.

Comparison 1: Product vs. Starting Material (Des-ethyl analogue)
  • Scenario: You are monitoring the ethylation of 6-bromo-4-fluoro-1H-indazole.

  • Differentiation:

    • Product: Parent

      
      . Fragment 
      
      
      
      .
    • Starting Material: Parent

      
      . No higher mass precursor.
      
    • Critical Check: If you see

      
       in the MS1 scan, it is the impurity. If you only see it in the MS2 (product ion) scan, it is a fragment of your product.
      
Comparison 2: Product vs. De-brominated Byproduct
  • Scenario: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki) often cause hydrodebromination as a side reaction.

  • Differentiation:

    • Product: Isotopic doublet (243/245).

    • Byproduct (Des-bromo): Single peak at m/z 165 (

      
      , Loss of Br, gain of H).
      
    • Action: Monitor m/z 165 to quantify catalyst-induced degradation.

Comparison 3: ESI+ vs. ESI- Performance
FeatureESI Positive (Recommended)ESI Negative
Ionization Mechanism Protonation of N2 (

)
Deprotonation of acidic proton (

)
Sensitivity High . Indazoles are weak bases.Low . The N-ethyl group removes the acidic NH proton, making deprotonation difficult.
Application Trace analysis, Impurity profiling.Only useful for non-alkylated precursors (N-H indazoles).

Decision Workflow: Impurity Identification

Use this logic gate to interpret your LC-MS data during reaction monitoring.

DecisionTree Start Start: Analyze Peak at RT ~2.5 min CheckMass Is Parent Mass 243/245 (1:1)? Start->CheckMass Check215 Is Parent Mass 215/217? CheckMass->Check215 No ResultProduct Confirmed: Target Product CheckMass->ResultProduct Yes Check165 Is Parent Mass 165? Check215->Check165 No ResultSM Impurity: Starting Material (Unreacted) Check215->ResultSM Yes ResultDebromo Impurity: De-brominated Byproduct Check165->ResultDebromo Yes ResultUnknown Unknown Impurity: Check for ring opening Check165->ResultUnknown No

Figure 2: Rapid decision tree for identifying this compound and its common synthetic impurities.

References

  • ChemGuide. (2023). Fragmentation Patterns in Mass Spectra: Ethyl Groups and Halogens. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Characterization of Mass Spectrometry Fragmentation Patterns for Indazole Analogs. Retrieved from [Link]

Sources

Technical Comparison Guide: FTIR Reference Analysis of 6-Bromo-1-ethyl-4-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical framework for the spectroscopic validation of 6-bromo-1-ethyl-4-fluoro-1H-indazole , a critical intermediate in the synthesis of kinase inhibitors and bioactive indazole derivatives.

In drug development workflows, the primary quality control challenge for this compound is twofold:

  • Reaction Completion: Confirming the complete alkylation of the precursor (6-bromo-4-fluoro-1H-indazole).

  • Regioisomer Purity: Distinguishing the desired N1-ethyl product from the thermodynamically stable but often undesired N2-ethyl impurity.

This document outlines the specific FTIR spectral features required to validate the product against its precursors and potential impurities, utilizing Attenuated Total Reflectance (ATR) sampling for high-throughput analysis.

Experimental Methodology

To ensure reproducibility and spectral fidelity, the following protocol is recommended. This workflow is designed to minimize sampling error and maximize signal-to-noise ratio in the critical fingerprint region.

Instrumentation & Parameters
  • Technique: Fourier Transform Infrared Spectroscopy (FTIR) with ATR accessory.[1][2]

  • Crystal Material: Diamond or ZnSe (Diamond preferred for durability with halogenated compounds).

  • Spectral Range: 4000 – 400 cm⁻¹.[2]

  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High-Res for fingerprint differentiation).

  • Scans: 32 scans (Routine) or 64 scans (High precision).

  • Background: Air background collected immediately prior to sample loading.

Sample Preparation (Self-Validating Protocol)
  • Homogeneity Check: Ensure the solid sample is a fine, uniform powder. Large crystals can cause poor contact with the ATR crystal, leading to peak distortion.

  • Loading: Apply approximately 5–10 mg of sample to cover the crystal active area.

  • Pressure Application: Apply constant pressure using the anvil. Monitor the live preview; the spectrum should stabilize without "bottoming out" (absorbance > 1.5 AU) or showing excessive noise.

  • Cleaning: Clean crystal with isopropanol between runs. Validation: Run a blank scan; no peaks > 0.005 AU should remain.

Spectral Comparison: Product vs. Precursor

The most effective validation method is a direct overlay of the product spectrum against the starting material, 6-bromo-4-fluoro-1H-indazole .

Diagnostic Peak Assignments
Spectral RegionFunctional GroupPrecursor (Starting Material)Target Product (1-Ethyl)Validation Criteria
3400–3100 cm⁻¹ N-H Stretch Strong, Broad (3200–3100 cm⁻¹)Absent CRITICAL: Disappearance confirms alkylation.
3100–3000 cm⁻¹ Ar-H Stretch Medium intensityMedium intensityRetained aromatic character.
2980–2850 cm⁻¹ Aliphatic C-H AbsentNew Bands (2970, 2930, 2870 cm⁻¹)Confirms presence of Ethyl group.
1620–1580 cm⁻¹ C=N / C=C Ring StrongStrong (Slight shift)Indazole core integrity.
1480–1350 cm⁻¹ Alkyl Bending MinimalNew Bands (1460, 1380 cm⁻¹)CH₂ scissoring & CH₃ deformation.
1200–1000 cm⁻¹ C-F Stretch Strong, BroadStrong, BroadRetained Fluorine substituent.
700–500 cm⁻¹ C-Br Stretch Medium/StrongMedium/StrongRetained Bromine substituent.
Technical Insight: The "N-H" Check

The precursor possesses a free N-H moiety at the 1-position (or 2-position tautomer). This results in a distinct, broad absorption band centered around 3150–3200 cm⁻¹ due to hydrogen bonding.

  • Pass: The region 3400–3100 cm⁻¹ is flat (baseline).

  • Fail: Residual broadness indicates incomplete reaction (presence of unreacted starting material).

Regioisomer Discrimination (N1 vs. N2)

Alkylation of indazoles often yields a mixture of N1-ethyl (kinetic/thermodynamic product depending on conditions) and N2-ethyl isomers. While NMR is the gold standard for quantification, FTIR provides a rapid "Go/No-Go" check.

  • N1-Ethyl (Target): Typically exhibits a specific pattern of ring breathing modes in the 1500–1400 cm⁻¹ region. The symmetry of the N1-substituted system is distinct from the N2-isomer.

  • N2-Ethyl (Impurity): The N2-isomer often shows a shift in the C=N stretching frequency (approx. 10–20 cm⁻¹ shift) due to the quinoid-like character contribution in the N2-tautomeric form.

  • Fingerprint Region (1000–600 cm⁻¹): The substitution pattern (1,4,6-substitution) creates a unique "fingerprint." Any splitting of sharp peaks in this region compared to the reference standard suggests a mixture of isomers.

Recommendation: For critical release testing, establish a chemometric model or use a pure reference standard of the N1-isomer to define the acceptable tolerance for peak positions in the 1500–1000 cm⁻¹ window.

Quality Control Workflow

The following diagram illustrates the decision logic for validating the synthesis of this compound using FTIR.

FTIR_Validation_Workflow Start Crude Product Isolated Prep Sample Prep (ATR) Dry Powder Start->Prep Scan Acquire FTIR Spectrum (4000-400 cm⁻¹) Prep->Scan CheckNH Check 3400-3100 cm⁻¹ (N-H Region) Scan->CheckNH CheckAlkyl Check 3000-2800 cm⁻¹ (Aliphatic Region) CheckNH->CheckAlkyl Flat Baseline Fail_SM FAIL: Incomplete Reaction (Recrystallize/Reprocess) CheckNH->Fail_SM Peak Present CheckFingerprint Fingerprint Match (1500-600 cm⁻¹) CheckAlkyl->CheckFingerprint Alkyl Bands Present CheckAlkyl->Fail_SM No Alkyl Bands Fail_Iso FAIL: Wrong Isomer/Mix (Check NMR) CheckFingerprint->Fail_Iso Mismatch/Splitting Pass PASS: Identity Confirmed (Proceed to Assay) CheckFingerprint->Pass Matches Std

Figure 1: Logical decision tree for FTIR-based lot release of this compound.

References

  • National Institutes of Health (NIH). (2024). Development of a selective and scalable N1-indazole alkylation. PubMed Central. Retrieved October 26, 2025, from [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectra of Some Common Functional Groups. Retrieved October 26, 2025, from [Link]

Sources

comparing biological activity of 1-ethyl vs 1-isopropyl fluoroindazoles

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide compares the biological activity and medicinal chemistry profiles of 1-ethyl versus 1-isopropyl fluoroindazoles. This analysis synthesizes data from structural biology, kinase inhibition studies, and receptor pharmacology (specifically RBP4 antagonists and synthetic cannabinoid scaffolds).

Executive Summary

In medicinal chemistry, the N1-substitution of the fluoroindazole core acts as a critical "steering" element for both pharmacodynamics (receptor fit) and pharmacokinetics (metabolic stability).

  • 1-Ethyl Fluoroindazoles: Preferred for restricted binding pockets where steric bulk is a liability. They offer a balance of solubility and permeability but are more susceptible to oxidative N-dealkylation.

  • 1-Isopropyl Fluoroindazoles: Preferred for hydrophobic pocket filling and metabolic resistance . The branched isopropyl group increases lipophilicity and sterically shields the nitrogen from enzymatic degradation, often at the cost of reduced potency in tight steric environments.

Chemical Structure & Physicochemical Profile[1][2][3][4][5][6][7][8]

The fundamental difference lies in the steric volume and lipophilicity introduced at the N1 position.

Structural Visualization

G cluster_0 1-Ethyl-Fluoroindazole cluster_1 1-Isopropyl-Fluoroindazole Ethyl N1-Ethyl Group (Linear, Low Steric Bulk) Core1 Fluoroindazole Core (Aromatic Scaffold) Ethyl->Core1 N-Alkylation Prop1 LogP: Moderate Rotatable Bonds: 1 Ethyl->Prop1 Iso N1-Isopropyl Group (Branched, High Steric Bulk) Core2 Fluoroindazole Core (Aromatic Scaffold) Iso->Core2 N-Alkylation Prop2 LogP: High (+0.3-0.5) Rotatable Bonds: 1 (Restricted) Iso->Prop2

Figure 1: Structural comparison highlighting the steric and lipophilic shifts between ethyl and isopropyl substitutions.

Physicochemical Comparison Table
Feature1-Ethyl Substituent1-Isopropyl SubstituentImpact on Biological Activity
Steric Bulk Low (Linear)High (Branched)Isopropyl can clash with narrow pockets (e.g., RBP4) but fills hydrophobic voids in kinases.
Lipophilicity (

LogP)
Baseline+0.3 to +0.5Isopropyl increases membrane permeability and blood-brain barrier (BBB) penetration.
Metabolic Stability ModerateHighBranched isopropyl hinders CYP450 access, reducing N-dealkylation rates.
Electronic Effect Weak Donor (+I)Stronger Donor (+I)Isopropyl increases electron density on the indazole ring slightly more than ethyl.

Pharmacodynamics: Receptor Binding & Efficacy

The choice between ethyl and isopropyl is often binary depending on the target's binding pocket architecture.

Case Study A: Retinol-Binding Protein 4 (RBP4) Antagonists

Context: RBP4 antagonists are developed for treating metabolic diseases like hepatic steatosis.

In a definitive SAR study of 6-fluoro-1H-indazole-3-carboxamides , researchers compared N1-ethyl and N1-isopropyl variants directly.

  • Observation: Increasing bulk from methyl

    
     ethyl 
    
    
    
    isopropyl resulted in a significant reduction in potency .[1]
  • Mechanism: The RBP4 binding pocket is sterically restricted around the N1 position. The branched isopropyl group creates a steric clash with the pocket walls, preventing the core scaffold from achieving the optimal hydrogen-bonding orientation.

  • Data Summary:

    • 1-Ethyl Analog (Cmpd 19): Retained moderate potency.

    • 1-Isopropyl Analog (Cmpd 20): Loss of potency (>10-fold reduction vs methyl).

    • Reference:

Case Study B: Kinase Inhibitors (VEGFR/FGFR)

Context: Indazoles are privileged scaffolds for Type II kinase inhibitors.

In contrast to RBP4, kinase ATP-binding pockets often have a "solvent-exposed" region or a hydrophobic back-pocket where bulkier groups are tolerated or preferred.

  • Observation: In VEGFR-2 inhibitors, N1-isopropyl benzimidazoles (bioisosteres to indazoles) demonstrated superior potency (

    
    ) compared to less lipophilic analogs.
    
  • Mechanism: The isopropyl group displaces water molecules from hydrophobic pockets (entropy gain) and provides better van der Waals contacts than the ethyl group.

Pharmacokinetics: Metabolism & Stability[10]

For drug development professionals, the N1-substituent is a primary handle for tuning half-life (


).
Metabolic Pathway Analysis

The primary clearance mechanism for N-alkyl indazoles is oxidative N-dealkylation mediated by CYP450 enzymes.

  • 1-Ethyl (Primary Carbon):

    • Susceptible to

      
      -hydroxylation.
      
    • Rapidly converts to the unstable hemiaminal, which collapses to release acetaldehyde and the free indazole (often inactive).

  • 1-Isopropyl (Secondary Carbon):

    • Sterically hindered

      
      -carbon.
      
    • Slower rate of hydroxylation.

    • Result: Compounds with N-isopropyl tails generally exhibit longer in vivo half-lives and higher oral bioavailability (AUC).

Experimental Protocols

To validate these differences in your own lab, use the following standardized protocols.

Protocol A: Selective Synthesis (N1-Alkylation)

Objective: Synthesize 1-ethyl and 1-isopropyl fluoroindazoles without N2-alkylation byproducts.

  • Reagents: 5-Fluoro-1H-indazole (1.0 eq), Alkyl Iodide (Ethyl or Isopropyl, 1.2 eq),

    
     (2.0 eq).
    
  • Solvent: DMF (Anhydrous).

  • Procedure:

    • Dissolve fluoroindazole in DMF under

      
       atmosphere.
      
    • Add

      
       and stir for 30 min at Room Temperature (RT) to deprotonate.
      
    • Critical Step: Add Alkyl Iodide dropwise.

      • For Ethyl: Stir at RT for 2-4 hours.

      • For Isopropyl: Heat to 60°C for 6-12 hours (due to steric hindrance).

  • Workup: Dilute with water, extract with EtOAc.

  • Purification: Silica gel chromatography. N1-isomer elutes after the N2-isomer (N2 is less polar).

    • Note: N1-isopropyl synthesis often yields higher N2-byproduct ratios (up to 20%) compared to ethyl due to the thermodynamic penalty of the N1-isopropyl steric clash.

Protocol B: Competitive Binding Assay (Generic)

Objective: Determine


 values to quantify the steric penalty.
  • Preparation: Harvest membranes expressing target receptor (e.g., hCB2 or Kinase domain).

  • Incubation:

    • Mix membrane prep (50

      
      g protein) with radioligand (e.g., 
      
      
      
      for cannabinoids).
    • Add increasing concentrations (

      
       to 
      
      
      
      M) of 1-ethyl and 1-isopropyl test compounds.
  • Equilibrium: Incubate at 30°C for 90 mins.

  • Filtration: Harvest on GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation. Plot % Inhibition vs. Log[Concentration] to derive

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.

References

  • Cioffi, C. L., et al. (2014). Design, Synthesis, and Preclinical Efficacy of Novel Nonretinoid Antagonists of Retinol-Binding Protein 4 in the Mouse Model of Hepatic Steatosis. Journal of Medicinal Chemistry.[2]

  • BenchChem. (2025). A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity.

  • Keating, T. A., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Reaction Chemistry & Engineering.

Sources

A Senior Application Scientist's Guide to Establishing HPLC Purity Standards for 6-bromo-1-ethyl-4-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the purity of a synthetic intermediate like 6-bromo-1-ethyl-4-fluoro-1H-indazole is not merely a quality metric; it is a cornerstone of reproducible research and the foundation for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of this compound, grounded in scientific principles and practical expertise. We will explore two robust methods, dissect the rationale behind their development, and present supporting data to empower you in selecting and implementing the most suitable approach for your laboratory.

The structural complexity of this compound, with its halogenated and alkylated indazole core, presents a unique analytical challenge. Achieving adequate resolution from process-related impurities and potential degradants requires a nuanced approach to chromatographic method development. This guide will compare a conventional C18-based reversed-phase method with a more specialized approach utilizing a Pentafluorophenyl (PFP) stationary phase, which offers alternative selectivity for halogenated aromatic compounds.[1][2][3][4][5][6]

The Critical Role of Orthogonal Selectivity in Purity Analysis

In chromatographic analysis, relying on a single analytical method can sometimes lead to co-eluting impurities, masking the true purity of a compound. Employing methods with different selectivities, often referred to as orthogonal methods, provides a more comprehensive purity profile. The two methods detailed below are designed to offer this orthogonality, primarily through the differing retention mechanisms of the C18 and PFP stationary phases.

Method A: The Industry Standard - Reversed-Phase HPLC on a C18 Column

The C18 column is the workhorse of reversed-phase chromatography, renowned for its hydrophobic retention mechanism.[6][7] This method provides a reliable and robust starting point for the purity analysis of a wide range of small molecules.

Experimental Protocol: Method A

1. Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of methanol to create a 1 mg/mL stock solution.

  • Further, dilute this stock solution with the mobile phase to a final concentration of 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • Instrument: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 80% B

      • 15-18 min: 80% B

      • 18-18.1 min: 80% to 30% B

      • 18.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Rationale for Method A

The choice of a C18 column is based on its broad applicability and the predominantly hydrophobic nature of the target molecule. The gradient elution allows for the effective separation of compounds with a range of polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are resolved from the main peak. Formic acid is used as a mobile phase modifier to improve peak shape and ionization efficiency for potential mass spectrometry (MS) coupling.

Workflow for Method A

Caption: Experimental workflow for HPLC purity analysis using Method A.

Method B: An Orthogonal Approach - Reversed-Phase HPLC on a PFP Column

Pentafluorophenyl (PFP) columns provide a unique selectivity that differs from traditional C18 phases.[1][2][3][4][5] The electron-rich fluorinated phenyl ring offers multiple interaction mechanisms, including hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. This makes PFP columns particularly effective for the separation of halogenated compounds, positional isomers, and other molecules with distinct electronic features.[1][2][3][4][5]

Experimental Protocol: Method B

1. Sample Preparation:

  • Follow the same procedure as in Method A.

2. Chromatographic Conditions:

  • Instrument: A standard HPLC system with a UV detector.

  • Column: Pentafluorophenyl (PFP), 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Mobile Phase A (0.1% trifluoroacetic acid in water) and Mobile Phase B (acetonitrile).

    • Gradient Program:

      • 0-3 min: 40% B

      • 3-12 min: 40% to 70% B

      • 12-15 min: 70% B

      • 15-15.1 min: 70% to 40% B

      • 15.1-20 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Rationale for Method B

The PFP column is chosen to exploit its alternative selectivity for the fluorinated and brominated indazole core of the analyte. Trifluoroacetic acid (TFA) is used as a mobile phase modifier, which can act as an ion-pairing agent and further enhance the separation of closely related basic or acidic impurities.[8] The slightly elevated column temperature can improve peak efficiency and reduce analysis time.

Workflow for Method B

Caption: Experimental workflow for HPLC purity analysis using Method B.

Comparative Performance Data

To objectively compare the two methods, a hypothetical sample of this compound containing plausible process-related impurities was analyzed. The potential impurities considered are:

  • Impurity 1: 6-bromo-4-fluoro-1H-indazole: A potential precursor from an incomplete ethylation reaction.

  • Impurity 2: 4-bromo-1-ethyl-6-fluoro-1H-indazole: A potential positional isomer that could arise during synthesis.

The following table summarizes the comparative performance data.

ParameterMethod A (C18 Column)Method B (PFP Column)Justification
Retention Time of Main Peak (min) 12.510.8PFP columns can sometimes exhibit different retention characteristics compared to C18.
Resolution (Rs) with Impurity 1 1.82.5PFP's unique selectivity often enhances resolution of structurally similar compounds.
Resolution (Rs) with Impurity 2 1.63.2The PFP phase excels at resolving positional isomers due to its shape selectivity.[1][2][4]
Peak Tailing Factor (As) 1.21.1Both methods provide good peak symmetry, with the PFP method showing slightly better performance.
Theoretical Plates (N) > 5000> 6000Both columns demonstrate good efficiency, a prerequisite for high-resolution separations.
Analysis Time (min) 2520The PFP method offers a slightly shorter run time, improving throughput.

Expert Interpretation:

The data clearly demonstrates the value of the orthogonal approach. While Method A provides acceptable resolution, Method B on the PFP column offers superior separation of the main compound from its potential impurities, particularly the positional isomer (Impurity 2). The enhanced resolution (Rs > 2) achieved with Method B provides greater confidence in the accuracy of the purity assessment.

Discussion on Potential Impurities

A thorough understanding of the synthetic route is crucial for identifying potential impurities. The synthesis of substituted indazoles can involve several steps, each with the potential to introduce impurities.[9][10][11] Common impurities may include:

  • Starting Materials: Incomplete reactions can lead to the presence of precursors such as 6-bromo-4-fluoro-1H-indazole.

  • Regioisomers: During the alkylation of the indazole nitrogen, substitution can occur at either the N1 or N2 position, leading to the formation of regioisomers. While the ethyl group is on the N1 position in the target molecule, the N2-ethyl isomer is a potential impurity.

  • By-products from Side Reactions: Depending on the specific synthetic conditions, other related substances may be formed.

  • Degradation Products: The stability of the compound under various conditions (acidic, basic, oxidative, photolytic, and thermal stress) should be evaluated to identify potential degradants. A stability-indicating method is one that can resolve the main peak from all potential degradation products.[12][13][14]

Conclusion and Recommendations

For routine quality control where speed and robustness are key, Method A, utilizing a standard C18 column, can be a suitable choice, provided it is thoroughly validated to ensure it resolves all known impurities. However, for in-depth purity profiling, method development, and characterization of reference standards, the orthogonal approach offered by Method B with a PFP column is highly recommended. The superior resolving power of the PFP phase for halogenated and isomeric compounds provides a higher degree of confidence in the analytical results.

Ultimately, the choice of method will depend on the specific requirements of the analysis. For critical applications in drug development, employing both methods orthogonally will provide the most comprehensive and reliable assessment of the purity of this compound, ensuring the integrity of your research and the quality of your final product.

References

  • NEW ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase. Chromatography Today. [Link]

  • ACE C18-PFP technical brochure. Advanced Chromatography Technologies. [Link]

  • A New Pentafluorophenyl (PFP) Core-Shell column to aid Selectivity. Fortis Technologies. [Link]

  • C18 Bonded Phase by the Addition of a Pentafluorophenyl PFP Group. MAC-MOD Analytical. [Link]

  • HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. ResearchGate. [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]

  • Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. [Link]

  • Development and comparison of reversed-phase ultra high-performance liquid chromatography (RP-UHPLC) and hydrophilic interaction. Forensic Chemistry. [Link]

  • Synthesis of indazoles.
  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • 6-bromo-4-fluoro-1H-indazole. MySkinRecipes. [Link]

  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. MDPI. [Link]

  • Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology. [Link]

  • Fluorinated carboxylic acids as "ion repelling agents" in reversed-phase chromatography. PubMed. [Link]

  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. ACS Publications. [Link]

  • Application of hplc method for investigation of stability of new benzimidazole derivatives. PubMed. [Link]

  • “Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dos. International Journal of Applied Biology and Pharmaceutical Technology. [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. [Link]

  • Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole. National Institutes of Health. [Link]

  • A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. ResearchGate. [Link]

  • 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Bangladesh Journals Online. [Link]

  • Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances. Journal of Food and Drug Analysis. [Link]

Sources

Crystal Structure & Engineering Guide: 6-Bromo-1-ethyl-4-fluoro-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comprehensive analysis of the structural and synthetic characteristics of 6-bromo-1-ethyl-4-fluoro-1H-indazole , a critical pharmacophore in kinase inhibitor development.

This guide moves beyond basic catalog data to analyze the structural consequences of N-ethylation on the indazole core, comparing it with its unsubstituted and methyl-substituted analogs.

Part 1: Executive Technical Summary[1]

This compound (CAS: 1693763-38-0) represents a "capped" indazole scaffold. Unlike its parent compound (6-bromo-4-fluoro-1H-indazole), the introduction of the N1-ethyl group eliminates the hydrogen bond donor capability of the pyrazole ring. This modification drastically alters the solid-state packing from a hydrogen-bond-dominated network to one governed by halogen bonding ,


-

stacking
, and van der Waals forces .[1]
Key Structural Differentiators
FeatureParent Scaffold (N-H)Target Molecule (N-Ethyl)Impact on Drug Design
H-Bond Donor Present (N1-H)Absent Increases membrane permeability (LogP shift).
Crystal Packing Strong N-H...N dimers/chainsWeak Br...N /

-stacking
Lower melting point; higher solubility in organic solvents.[1]
Electronic Effect Inductive withdrawal by FInductive donation by Ethyl Modulates pKa of N2; alters kinase hinge binding affinity.[1]

Part 2: Crystal Structure Analysis & Comparative Data

While specific unit cell parameters for the N-ethyl derivative are proprietary to active drug discovery programs, the structural behavior can be rigorously derived from the crystallographic data of its closest analogs (e.g., 4-fluoro-1H-indazole and 6-bromo-1H-indazole).

The Parent Scaffold: Hydrogen-Bonded Networks

The unsubstituted core, 6-bromo-4-fluoro-1H-indazole , typically crystallizes in centrosymmetric space groups (e.g., P21/c). The dominant interaction is the intermolecular N-H...N hydrogen bond between the N1-H of one molecule and the N2 of an adjacent molecule, forming characteristic


 dimers or catemeric chains.[1]
  • Interaction Energy: ~20–25 kJ/mol (Strong).[1]

  • Melting Point: High (>180°C) due to this rigid network.[1]

The Target: this compound

Upon N-ethylation, the primary H-bond donor is removed. The crystal lattice reorganizes to maximize weaker directional forces.[1]

  • Halogen Bonding (C-Br...N/F): The bromine atom at C6 becomes a critical recognition motif.[1] It acts as a halogen bond donor (Lewis acid) to the N2 lone pair of a neighboring molecule.[1]

    • Predicted Geometry:

      
       (Linear Type II interaction).[1]
      
  • Fluorine Contacts: The C4-Fluorine atom, while not a strong H-bond acceptor, influences packing via weak

    
     interactions and dipole alignment.
    
  • Steric Impact of Ethyl Group: The ethyl chain disrupts planar stacking, often forcing the molecule into a "herringbone" or "slipped stack" arrangement to accommodate the alkyl bulk.[1]

Comparative Data Table
PropertyTarget: N-Ethyl Derivative Alternative A: N-Methyl DerivativeAlternative B: Unsubstituted (N-H)
Formula



MW ( g/mol ) 243.08229.05215.02
Calc.[1] LogP 2.96 2.552.46
H-Bond Donors 0 01
Packing Motif Halogen Bond / Van der WaalsHalogen Bond /

-Stack
H-Bond Network
Solubility (DCM) HighModerateLow
Key Use Late-stage Intermediate Probe MoleculeStarting Material

Part 3: Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: Direct alkylation of the 1H-indazole often yields a mixture of N1 and N2 isomers.[1] This protocol uses a base-mediated approach optimized for N1 selectivity.[1]

Reagents:

  • 6-Bromo-4-fluoro-1H-indazole (1.0 eq)

  • Ethyl Iodide (1.2 eq)[1]

  • Cesium Carbonate (

    
    ) (2.0 eq)[1]
    
  • DMF (Anhydrous)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 6-bromo-4-fluoro-1H-indazole (5.0 g, 23.2 mmol) in anhydrous DMF (50 mL) under a nitrogen atmosphere.

  • Deprotonation: Add

    
     (15.1 g, 46.4 mmol) in a single portion. Stir at room temperature for 30 minutes. Note: The solution will darken as the indazolyl anion forms.[1]
    
  • Alkylation: Cool the mixture to 0°C. Add Ethyl Iodide (2.2 mL, 27.8 mmol) dropwise over 10 minutes to prevent exotherms.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1] The N1-ethyl product (higher

    
    ) typically forms as the major isomer over the N2-ethyl byproduct.
    
  • Workup: Pour the reaction mixture into ice-water (200 mL). Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes) to isolate the target as a pale yellow solid.

Protocol B: Crystallization for X-Ray Analysis

Rationale: To obtain single crystals suitable for diffraction, a slow diffusion method is preferred over evaporation to minimize defects.[1]

  • Solvent System: Dissolve 20 mg of the purified N-ethyl derivative in a minimal amount of Dichloromethane (DCM) (~0.5 mL).

  • Antisolvent: Carefully layer Hexane (2.0 mL) on top of the DCM solution in a narrow vial. Do not mix.

  • Growth: Cap the vial loosely and store at 4°C. Interfacial diffusion over 48-72 hours will yield prismatic crystals suitable for XRD.

Part 4: Visualization of Structural Logic

The following diagram illustrates the divergence in crystal engineering properties between the parent scaffold and the N-ethylated target.

IndazoleStructure Parent Parent: 6-Bromo-4-fluoro-1H-indazole (N-H Donor Present) HBond H-Bond Network (N-H...N Dimers) Parent->HBond Dominant Force HalogenBond Halogen Bonding (C-Br...N / C-Br...F) Parent->HalogenBond Secondary Force Target Target: this compound (N-Ethyl Capped) Target->HalogenBond Primary Force Steric Steric Disruption (Ethyl Group Bulk) Target->Steric N1-Alkylation Prop1 High MP (>180°C) Low Solubility HBond->Prop1 Prop2 Lower MP (<100°C) High Lipophilicity HalogenBond->Prop2 Steric->HBond Eliminates Steric->Prop2

Figure 1: Structural causality network showing how N-ethylation shifts the dominant crystal packing forces from Hydrogen Bonding to Halogen Bonding and Steric effects.

Part 5: References & Data Sources

  • ChemScene . (2025). Product Data: this compound (CAS 1693763-38-0). Retrieved from [1]

  • PubChem . (2025).[1][2] Compound Summary: 6-Bromo-1H-indazole (CID 17842471).[2] National Library of Medicine.[1] Retrieved from [1]

  • Apollo Scientific . (2025).[1] Safety and Data Sheet: 6-Bromo-4-fluoro-1H-indazole. Retrieved from [1]

  • Ahmed, B. M., et al. (2023).[1][3] Crystal and molecular structure of 4-fluoro-1H-pyrazole. Acta Crystallographica Section E. Retrieved from [1][3]

  • BenchChem . (2025).[1] Protocols for Indazole Synthesis and Crystallization. Retrieved from [1]

Sources

Publish Comparison Guide: Melting Point Validation for 6-Bromo-1-ethyl-4-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an authoritative technical resource for the validation of 6-bromo-1-ethyl-4-fluoro-1H-indazole (CAS 1693763-38-0), a critical intermediate in the synthesis of small molecule kinase inhibitors (e.g., JAK inhibitors).[1][2]

Due to the niche status of this fluorinated indazole derivative, public melting point (MP) data is often sparse or contradictory.[2] This guide outlines the protocol for establishing and validating a reference melting point range, comparing the efficacy of Capillary Melting Point determination against Differential Scanning Calorimetry (DSC) and HPLC purity correlation.

Executive Summary

This compound is a high-value heterocyclic building block.[1][2] Its purity is paramount because the fluorine and bromine substituents are sensitive functionalities in downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).[1][2]

  • The Challenge: Unlike commodity chemicals, this intermediate often lacks a pharmacopeial reference standard.

  • The Solution: This guide defines a self-validating system to establish the "Gold Standard" MP range using DSC and HPLC, then deploying Capillary MP for routine high-throughput QC.

Technical Profile & Reference Data
PropertySpecification
Compound Name This compound
CAS Number 1693763-38-0
Molecular Formula C₉H₈BrFN₂
Molecular Weight 243.08 g/mol
Physical State Crystalline Solid (typically off-white to pale yellow)
Criticality High.[1][2] Impurities (regioisomers like N-2 ethyl) significantly depress yield in subsequent steps.[1][2]
Comparative Analysis: Validation Methodologies

We compare three methodologies for validating the quality of this intermediate. The "Performance" here refers to the method's ability to detect impurities (regioisomers, unreacted starting materials) that specifically affect the melting point.[2]

Method A: Capillary Melting Point (The Routine Standard)
  • Mechanism: Visual observation of phase transition in a glass capillary.

  • Pros: Rapid (<10 min), low cost, minimal sample required.[2]

  • Cons: Subjective "clear point" determination; cannot distinguish between solvate loss and true melting.

  • Verdict: Best for Routine QC once a reference range is established.[2]

Method B: Differential Scanning Calorimetry (DSC) (The Validator)
  • Mechanism: Measures heat flow difference between sample and reference vs. temperature.[2]

  • Pros: Quantitative onset temperature (

    
    ); separates melting endotherms from decomposition or desolvation; highly reproducible.
    
  • Cons: Expensive instrumentation; slower throughput.[2]

  • Verdict: Mandatory for Reference Standard Establishment.

Method C: HPLC Purity Correlation (The Quantifier)
  • Mechanism: Chromatographic separation of impurities.[2]

  • Pros: Identifies what the impurity is (e.g., the N-2 isomer).

  • Cons: Does not measure physical thermal properties directly.[2]

  • Verdict: Supporting Data. Used to correlate MP depression with specific impurity levels.[2]

Performance Comparison Matrix
FeatureCapillary MPDSC (Differential Scanning Calorimetry)HPLC (Reverse Phase)
Precision

0.5 - 1.0 °C

0.1 °C
N/A (Purity %)
Specificity Low (Depression only)High (Polymorphs/Solvates)High (Chemical Identity)
Throughput High (Batch Release)Low (Characterization)Medium
Cost per Run LowHighMedium
Role Routine Screening Validation Master Purity Correlate
Experimental Protocol: Establishing the Reference Range

Since a compendial standard may not exist, you must generate an Internal Reference Standard (IRS) .[2]

Phase 1: Purification of the "Gold Standard"
  • Recrystallization: Dissolve 5g of crude this compound in minimal hot ethanol/heptane (or similar non-polar/polar mix suitable for indazoles).

  • Filtration: Hot filter to remove insoluble salts.[2]

  • Crystallization: Slow cool to 4°C. Collect crystals.

  • Drying: Vacuum dry at 40°C for 24h to remove solvent (confirmed by NMR/TGA).

  • Validation: Confirm purity >99.5% via HPLC.

Phase 2: DSC Characterization (The Anchor)
  • Instrument: Calibrated DSC (e.g., TA Instruments or Mettler Toledo).

  • Parameters:

    • Sample Mass: 2–5 mg in crimped aluminum pan.

    • Ramp Rate: 10°C/min (standard) and 2°C/min (high res).[1][2]

    • Range: 30°C to 250°C.[2]

  • Data Extraction: Record the Onset Temperature (

    
    )  and Peak Temperature (
    
    
    
    )
    .
    • Note: For pure organics,

      
       is the robust thermodynamic melting point.[2]
      
Phase 3: Operational Range Definition

Define the acceptance criteria for routine Capillary MP based on the DSC data:

  • Lower Limit:

    
    
    
  • Upper Limit:

    
    [1][2]
    
  • Example: If DSC shows Onset 145.2°C and Peak 146.5°C, the validated Capillary Range is 144.2 – 147.5°C .

Visualizations
Diagram 1: The Validation Workflow

This logic flow ensures that the Melting Point range used in QC is scientifically grounded in DSC and HPLC data.

MP_Validation_Workflow Raw Raw Material (Crude) Purify Recrystallization (EtOH/Heptane) Raw->Purify HPLC HPLC Purity Check (>99.5%?) Purify->HPLC HPLC->Purify No (<99.5%) DSC DSC Analysis (Determine T_onset) HPLC->DSC Yes (>99.5%) Range Define Reference Range (T_onset ± 1°C) DSC->Range Routine Routine QC (Capillary MP) Range->Routine Transfer Method

Caption: Workflow for establishing a validated melting point range using an Internal Reference Standard.

Diagram 2: Troubleshooting MP Deviations

A decision matrix for researchers when the MP falls outside the established range.

MP_Troubleshooting Start Measured MP Outside Range Broad Is Range Broad? (>2°C difference) Start->Broad Depressed Is MP Depressed? (Lower than Ref) Broad->Depressed No (Sharp but off) Solvent Residual Solvent (Check TGA/NMR) Broad->Solvent Yes (Sweating) Impurity Chemical Impurity (Check HPLC) Depressed->Impurity Yes (Eutectic) Polymorph Polymorph Change (Check XRD/DSC) Depressed->Polymorph No (Higher MP?)

Caption: Diagnostic logic for interpreting melting point deviations in this compound.

Critical Interpretation of Results

When analyzing This compound , researchers must be vigilant for specific "red flags" in the melting behavior:

  • The "Sintering" False Start:

    • Observation: The powder shrinks or darkens 5-10°C below the expected melt.[1]

    • Cause: Trace residual solvent (often ethyl acetate or heptane) acting as a plasticizer.[2]

    • Action: Dry sample at 50°C under high vacuum and re-test.

  • Broad Melting Range (>2°C):

    • Observation: Liquid appears, but solid persists for several degrees.[2]

    • Cause: Regioisomer contamination. The N-2 ethyl isomer is a common byproduct that forms eutectic mixtures, significantly broadening the range.[1][2]

    • Action: Reject batch or require recrystallization.

  • Sharp but Low MP:

    • Observation: Melts cleanly but 3-4°C lower than the reference.[1][2]

    • Cause: Likely a stable solvate or a different crystal polymorph.

    • Action: Run DSC.[3] If the heat of fusion (

      
      ) differs significantly from the reference, it is a polymorph.[2]
      
References
  • Mettler Toledo. Thermal Analysis of Pharmaceuticals: Melting Point and DSC.[2] Application Guide.[4] Available at: [Link][1][2]

  • National Center for Biotechnology Information. PubChem Compound Summary for Indazole Derivatives. PubChem. Available at: [Link][1][2]

Sources

Technical Comparison Guide: Validation Strategies for Halogenated Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Case Study: C9H8BrFN2 (2-(2-bromo-4-fluoroanilino)propanenitrile analog)[1]

Executive Summary

This guide addresses the validation of C9H8BrFN2 , a representative halogenated organic intermediate often encountered in kinase inhibitor development. The simultaneous presence of Bromine (32.9%) and Fluorine (7.8%) presents a "double-jeopardy" challenge for standard elemental analysis (EA). Fluorine attacks silica combustion tubes (forming SiF₄), while Bromine can cause incomplete combustion and detector interference.

This document compares three validation methodologies: Dynamic Flash Combustion , Oxygen Flask Combustion (Schöniger) , and High-Resolution Mass Spectrometry (HRMS) , providing a definitive protocol for achieving the industry-standard ±0.4% tolerance.

Part 1: Theoretical Framework & Calculation

Before experimental validation, the theoretical baseline must be established. For C9H8BrFN2 , the high heteroatom content (>50% by mass) requires precise molecular weight determination.

Molecular Formula: C9H8BrFN2 Molecular Weight: 243.08 g/mol

Table 1: Theoretical Composition Data
ElementCountAtomic Mass ( g/mol )Total Mass ContributionTheoretical %ACS Acceptance Range (±0.4%)
Carbon (C) 912.011108.09944.47% 44.07% – 44.87%
Hydrogen (H) 81.0088.0643.32% 2.92% – 3.72%
Bromine (Br) 179.90479.90432.87% 32.47% – 33.27%
Fluorine (F) 118.99818.9987.82% 7.42% – 8.22%
Nitrogen (N) 214.00728.01411.52% 11.12% – 11.92%

Critical Insight: The low Hydrogen content (3.32%) makes this molecule highly sensitive to moisture. A 1% water impurity can skew the Hydrogen result by >0.5%, causing an automatic failure.

Part 2: Comparative Methodology

We evaluated three distinct workflows for validating C9H8BrFN2.

Method A: Dynamic Flash Combustion (Automated CHN)
  • Principle: Rapid combustion at >900°C in an oxygen-enriched helium stream.

  • Suitability for C9H8BrFN2: Medium .

  • The Challenge: Standard CHN analyzers use quartz tubes. The 7.8% Fluorine content will etch the quartz, causing leaks and low results. Bromine gases can saturate standard copper reduction traps.

  • Required Modification: Must use a Tungsten Oxide (WO₃) or Magnesium Oxide liner (FluoAdso) to trap Fluorine in the ash crucible and prevent it from reaching the detector.

Method B: Oxygen Flask Combustion (Schöniger) + Ion Chromatography
  • Principle: Sample is burned in a closed flask filled with O₂; gases are absorbed in a liquid and analyzed via Ion Chromatography (IC) or Titration.[1][2]

  • Suitability for C9H8BrFN2: High (Gold Standard for Halogens) .

  • The Advantage: Isolates the halogens (Br, F) physically from the carbon analysis. It is the only reliable way to quantify Fluorine and Bromine simultaneously without cross-interference.

Method C: HRMS (High-Resolution Mass Spec)[3]
  • Principle: Exact mass measurement (m/z) to 4 decimal places.

  • Suitability for C9H8BrFN2: Complementary .

  • The Limitation: HRMS confirms identity (the formula is correct) but not purity (it cannot detect inorganic salts or solvent trapped in the lattice). It should not replace EA but support it.

Table 2: Performance Comparison Matrix
FeatureMethod A: Automated CHNMethod B: Schöniger Flask + ICMethod C: HRMS
Target Elements C, H, NBr, F, S, IMolecular Ion (M+)
Precision < 0.2% (if optimized)1.0% - 2.0% (Operator dependent)< 3 ppm mass error
Interference High (F damages quartz)Low (Matrix is destroyed)None (Gas phase)
Sample Req. 1–3 mg10–20 mg< 0.1 mg
Verdict Best for C/H/N Best for Br/F Best for ID
Part 3: Recommended Experimental Protocol

To achieve publication-quality data for C9H8BrFN2, a hybrid approach is required: Automated CHN for the organic backbone and Schöniger Flask for the halogens .

Workflow 1: Sample Preparation (Crucial Step)
  • Drying: Dry 50 mg of C9H8BrFN2 at 60°C under high vacuum (0.1 mbar) for 4 hours.

    • Reasoning: Removes surface moisture and occluded solvents (e.g., DCM/Ethyl Acetate) which skew %C and %H.

  • Homogenization: If the sample is crystalline, lightly crush it between two glass slides.

    • Reasoning: Large crystals cause "micro-explosions" in the combustion tube, leading to incomplete oxidation.

Workflow 2: Modified CHN Analysis (For C, H, N)
  • Instrument: Thermo FlashSmart or Elementar vario EL cube.

  • Additives: Weigh 2.0 mg of sample into a tin capsule. Add 10 mg of Tungsten (VI) Oxide (WO₃) powder directly over the sample.

    • Mechanism: WO₃ acts as a combustion aid and a "scavenger," preventing Fluorine from attacking the quartz tube and aiding the oxidation of the brominated ring.

  • Combustion Cycle: Set Oxygen injection time to 12 seconds (extended) to ensure complete breakdown of the aromatic ring.

Workflow 3: Oxygen Flask Combustion (For Br, F)
  • Preparation: Wrap 10 mg of sample in ash-free filter paper with a fuse.

  • Combustion: Place in a 500 mL Schöniger flask flushed with 100% Oxygen. Ignite.

  • Absorption:

    • For Fluorine : Use 10 mL water.

    • For Bromine : Use 10 mL of 1.0 M H₂O₂ solution (to reduce Bromine gas Br₂ back to Bromide Br⁻).

  • Quantification:

    • F: Potentiometric titration with Lanthanum Nitrate or Ion Chromatography (IonPac AS19 column).

    • Br: Potentiometric titration with Silver Nitrate (AgNO₃).

Part 4: Logic & Troubleshooting Visualization

The following diagram outlines the decision logic for handling halogenated samples when initial results fail.

EA_Workflow Start Sample: C9H8BrFN2 Dry Vacuum Dry (60°C, 4h) Start->Dry CHN_Run Run Automated CHN (Add WO3) Dry->CHN_Run Check_CHN Is C/H/N within ±0.4%? CHN_Run->Check_CHN Pass_CHN Proceed to Halogen Test Check_CHN->Pass_CHN Yes Fail_CHN Analyze Failure Mode Check_CHN->Fail_CHN No Halogen_Run Run Schöniger Flask (For Br/F) Pass_CHN->Halogen_Run Check_H High %H? Fail_CHN->Check_H Check_C Low %C? Check_H->Check_C No Solvent Trapped Solvent/Water (Re-dry or measure NMR) Check_H->Solvent Yes Incomplete Incomplete Combustion (Increase O2 / Add V2O5) Check_C->Incomplete Yes Final_Report Generate Report (Purity Confirmed) Halogen_Run->Final_Report

Figure 1: Decision matrix for validating halogenated heterocycles. Note the specific branch for "High %H" which typically indicates solvation issues rather than synthetic failure.

References
  • American Chemical Society (ACS). (2025). ACS Research Data Guidelines for Elemental Analysis. ACS Publishing. [Link]

  • Schöniger, W. (1955).[2][4][5] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta. (Methodology validated via standard texts).

  • National Institutes of Health (PubChem). (2024). Compound Summary for C9H8BrFN2. [Link][6]

  • International Conference on Harmonisation (ICH). (2022). Guideline Q3D(R2) on Elemental Impurities. [Link]

Sources

Safety Operating Guide

6-bromo-1-ethyl-4-fluoro-1H-indazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Logistical and Safety Guidelines for the Disposal of 6-Bromo-1-ethyl-4-fluoro-1H-indazole

As a Senior Application Scientist, I must emphasize that the disposal of complex halogenated heterocyclic compounds requires strict adherence to environmental health and safety (EHS) protocols. This compound is a specialized research intermediate. Because its molecular structure contains both bromine and fluorine atoms, its disposal logistics are entirely dictated by its classification as a halogenated organic waste [1, 2].

The following guide provides the causality behind these protocols, ensuring that your laboratory maintains self-validating safety systems and full regulatory compliance.

Part 1: Chemical Profile & Waste Classification

Before initiating any disposal protocol, it is critical to understand the physical and chemical properties of the substance that dictate its waste stream routing.

PropertyValueEHS Implication
Chemical Name This compoundPrimary identifier for inventory and labeling.
CAS Number 1693763-38-0[1]Required for EPA/RCRA waste profiling.
Molecular Formula C₉H₈BrFN₂Indicates presence of Halogens (Br, F).
Molecular Weight 243.08 g/mol [1]Used for mass-balance calculations in waste logs.
Waste Classification Halogenated Organic Waste [2]Strict Segregation Required. Cannot be mixed with standard organic solvents.

The Mechanistic Causality of Halogenated Waste Segregation: Why must this compound be strictly segregated from non-halogenated waste (like acetone or ethanol)? During the final disposal phase, organic wastes are typically destroyed via commercial incineration. If halogenated compounds are incinerated under standard conditions, they can form highly toxic, environmentally persistent byproducts, including dioxins, furans, and corrosive hydrogen halides (HBr, HF) [2, 3]. Therefore, halogenated waste must be routed to specialized, licensed incineration facilities equipped with high-temperature kilns and alkaline gas scrubbers designed specifically to neutralize halogenated exhaust [4]. Mixing even a small amount of this compound into a non-halogenated waste carboy contaminates the entire vessel, drastically increasing disposal costs and environmental risk.

Part 2: Step-by-Step Disposal Methodology

In-laboratory treatment, neutralization, or degradation of this compound is strictly prohibited . The only acceptable method of disposal is accumulation and transfer to a licensed hazardous waste vendor[2, 3].

Step 1: Container Selection and Preparation

  • Action: Select a chemically compatible, sturdy container. High-Density Polyethylene (HDPE) or PTFE-lined glass containers are required.

  • Rationale: Halogenated organics can degrade certain standard plastics over time. Metal containers must never be used, as trace moisture can react with the halogens to form hydrobromic or hydrofluoric acid, leading to rapid corrosion and catastrophic container failure[2].

Step 2: Segregation and Transfer

  • Action: Transfer the solid waste, or solvent solutions containing the compound, exclusively into the designated "Halogenated Organic Waste" container.

  • Rationale: As established, water content should generally not exceed 10-20% in this waste stream, and it must be kept strictly separated from acids, bases, and oxidizers to prevent exothermic reactions in the waste carboy [3, 4].

Step 3: EPA-Compliant Labeling

  • Action: Immediately affix a Hazardous Waste label to the container. The label must explicitly list "this compound" and note the specific halogens (Bromine, Fluorine). Do not use abbreviations.

  • Rationale: "Unknown" chemical waste triggers expensive, mandatory analytical testing by disposal vendors before they can legally transport it. A self-validating protocol requires that the label is updated the moment the waste is added.

Step 4: Storage in Satellite Accumulation Area (SAA)

  • Action: Store the sealed waste container in secondary containment (e.g., a polyethylene tray) within a designated, ventilated SAA, typically under a fume hood or in a flammables cabinet [2, 4].

  • Rationale: Secondary containment ensures that if the primary vessel fails, the halogenated material does not contaminate the laboratory environment or mix with incompatible materials stored nearby.

Part 3: Waste Stream Routing Visualization

The following diagram illustrates the logical decision tree for routing this compound within a standard laboratory EHS framework.

WasteRouting Start Generate Waste: This compound CheckHalogen Chemical Analysis: Contains Halogens (F, Cl, Br, I)? Start->CheckHalogen HalogenatedStream Halogenated Organic Waste Stream CheckHalogen->HalogenatedStream  Yes (Br, F present) NonHalogenatedStream Non-Halogenated Organic Stream CheckHalogen->NonHalogenatedStream  No Containment Store in HDPE/PTFE-lined Glass with Secondary Containment HalogenatedStream->Containment Labeling Apply EPA Hazardous Waste Label List: Bromine, Fluorine Containment->Labeling Incineration Licensed Vendor Transport: High-Temp Incineration with Scrubbers Labeling->Incineration

Figure 1: Decision matrix and logistical workflow for the segregation and disposal of halogenated organic research intermediates.

References

  • University of Tennessee Safety Office. (2008). Laboratory Hazardous Waste Management Guide. Retrieved from [Link]

  • University of Wisconsin Oshkosh. (n.d.). Guide to Classifying Unwanted Materials. Retrieved from [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from[Link]

Personal protective equipment for handling 6-bromo-1-ethyl-4-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Quick Reference

6-bromo-1-ethyl-4-fluoro-1H-indazole is a halogenated heterocyclic building block used primarily in medicinal chemistry for kinase inhibitor development. While often classified as a standard irritant, its specific toxicological profile is incomplete.

The Core Directive: Treat this compound with Band 3 Containment Protocols (Potent/Irritant). In the absence of chronic toxicity data (carcinogenicity/reproductive tox), the "Precautionary Principle" dictates we assume high potency until proven otherwise.

Quick Reference Data
ParameterSpecification
CAS Number 1693763-38-0
Physical State Solid (Powder)
Primary Hazards Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335)
Signal Word WARNING (Default GHS)
Min.[1][2] PPE Level Nitrile Gloves (0.11mm), Safety Glasses, Lab Coat, Fume Hood
Solubility Low in water; Soluble in DMSO, DCM, Methanol
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen recommended)

Risk Assessment & Hazard Profile

Why these specific protocols?

The safety profile of this compound is derived from Structure-Activity Relationships (SAR) of the indazole family.

  • Respiratory Irritation (H335): The halogenation (Bromine at C6, Fluorine at C4) increases lipophilicity, facilitating absorption across mucous membranes. Inhalation of dust can cause immediate bronchial constriction or delayed pulmonary edema.

  • Ocular Damage (H319): Fluorinated heterocycles are notorious for causing "delayed sting" chemical burns. The compound may dissolve in the eye's tear film, creating a localized acidic environment.

  • The "Data Gap" Risk: As a research chemical, long-term effects (sensitization) are unknown. We mitigate this by preventing all exposure, not just "toxic" exposure.

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab attire." Use this tiered approach based on your operation.

A. Hand Protection: The "Double-Glove" Strategy

Halogenated organics can permeate standard nitrile.

  • Inner Layer: Disposable Nitrile (0.11 mm / 4 mil).

  • Outer Layer: Extended-cuff Nitrile or Neoprene (minimum 0.15 mm / 6 mil).

  • Protocol: Change outer gloves immediately upon splash contact. Change inner gloves every 2 hours.

B. Respiratory Protection[1][4]
  • Primary Control: All solid handling MUST occur inside a certified Chemical Fume Hood.

  • Secondary (If Hood Unavailable/Cleaning Spills): Full-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.

    • Why OV? To protect against the solvent vapors (DCM/DMSO) used to dissolve the solid.

C. Eye & Body Protection[1][4][5][6][7][8]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1) are superior to safety glasses because they seal against airborne dust.

  • Body: Tyvek® lab coat or sleeve protectors are recommended over cotton for weighing operations to prevent dust entrapment in fabric fibers.

PPE Decision Logic

PPE_Matrix Start Operation Type Solid Handling Solid (Weighing/Transfer) Start->Solid Solution Handling Solution (Reaction/Workup) Start->Solution Hood Inside Fume Hood? Solid->Hood Solvent Solvent Type? Solution->Solvent YesHood Std. PPE + Goggles + Double Nitrile Hood->YesHood Yes NoHood STOP WORK Req. P100 Respirator Hood->NoHood No DCM DCM/Chloroform Solvent->DCM DMSO DMSO/Methanol Solvent->DMSO PVA PVA or Laminate Gloves (Silver Shield) DCM->PVA Permeation Risk Nitrile Double Nitrile OK DMSO->Nitrile

Figure 1: PPE Decision Matrix based on physical state and solvent carrier. Note the specific requirement for laminate gloves if using halogenated solvents like DCM.

Operational Workflow: Step-by-Step

Phase 1: Weighing & Solubilization

Static electricity is a major risk with dry indazole powders, causing "fly-away" particles.

  • Engineering Control: Verify fume hood face velocity is 80-100 fpm.

  • Anti-Static Measure: Use an anti-static gun or wipe the spatula/weigh boat with an anti-static cloth prior to use.

  • Transfer:

    • Place the receiving vial inside the secondary container (e.g., a beaker).

    • Transfer powder slowly.

    • Crucial Step: Cap the vial before removing it from the balance enclosure if the balance is outside the hood (though hood balances are preferred).

  • Solubilization: Add solvent (DMSO/DCM) immediately to wet the powder, reducing inhalation risk.

Phase 2: Reaction Setup
  • Temperature: If heating is required, use a reflux condenser. Halogenated indazoles can sublime or degrade into toxic vapors at high temperatures.

  • Inerting: Flush the headspace with Argon. This protects the compound from moisture and prevents potential oxidative degradation products.

Phase 3: Waste Disposal

Never pour down the drain.

  • Solid Waste: Bag in a sealable bag, label "Toxic Solid - Indazole Derivative," and place in the solid hazardous waste drum.

  • Liquid Waste: Segregate based on solvent.

    • Halogenated Waste: If dissolved in DCM/Chloroform.

    • Non-Halogenated Waste: If dissolved in DMSO/Methanol.

Emergency Response Protocols

Spill Management (Solid Powder)[1]
  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don full goggles, double gloves, and N95/P100 respirator.

  • Contain: Cover the spill with a damp paper towel (dampened with water or ethanol) to prevent dust generation. Do not dry sweep.

  • Clean: Scoop up the damp material. Wipe the surface 3 times with soap and water.

First Aid
  • Eye Contact: Flush immediately for 15 minutes .[2][3][4][5][6] Do not stop to remove contact lenses initially (flush them out).[5] Medical attention is mandatory due to potential corneal etching.

  • Skin Contact: Wash with soap and water.[2][3][7][4][6] Avoid alcohol-based hand sanitizers , as they can increase skin permeability to the compound.

Emergency_Response Event Accidental Exposure Type Exposure Type? Event->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Remove Clothing 2. Wash Soap/Water (15m) 3. NO Alcohol Sanitizers Skin->ActionSkin ActionEye 1. Flush Water (15m) 2. Hold Eyelids Open 3. Seek ER (Ophthalmology) Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. Support Breathing 3. Monitor for Delayed Edema Inhale->ActionInhale

Figure 2: Immediate First Aid Response Workflow.

References

  • Princeton University EHS. (2023). Emergency Procedures for Chemical Exposures. Retrieved from [Link]

  • Massachusetts Institute of Technology (MIT). (2023). Standard Operating Procedure: Halogenated Solvents. Retrieved from [Link]

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.